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  • Product: (2-Butoxy-5-chlorophenyl)(methyl)sulfane
  • CAS: 1443305-57-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structure, Nomenclature, and Chemical Architecture of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

This technical guide provides a comprehensive structural and nomenclatural analysis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a specific organosulfur compound utilized in medicinal chemistry as a lipophilic building...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and nomenclatural analysis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a specific organosulfur compound utilized in medicinal chemistry as a lipophilic building block.

Abstract

(2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS RN: 61016-65-7) represents a class of aryl alkyl thioethers often employed to modulate lipophilicity and metabolic stability in drug candidates. This guide deconstructs its chemical architecture, establishes its rigorous IUPAC nomenclature, and outlines the synthesis and characterization protocols required for its integration into high-throughput screening (HTS) libraries.

Part 1: Structural Elucidation & Physicochemical Profile[1]

Chemical Architecture

The molecule consists of a central sulfur atom bridging a methyl group and a trisubstituted benzene ring.[1] The steric and electronic environment is defined by:

  • The Thioether Linkage (-S-): Acts as a bioisostere to an ether (-O-), increasing lipophilicity (LogP) and altering metabolic susceptibility.

  • The Butoxy Tail (-O-C₄H₉): An electron-donating group (EDG) at the ortho position relative to the sulfur, providing significant steric bulk and lipophilic contact surface.

  • The Chlorine Substituent (-Cl): An electron-withdrawing group (EWG) at the meta position relative to the sulfur (position 5), serving to block metabolic oxidation at the ring and modulate pKa values of neighboring protons.

Visualization

The following diagram illustrates the connectivity and the electron-donating/withdrawing vectors affecting the aromatic core.

ChemicalStructure Sulfur Sulfur (S) [Core Linker] Phenyl Phenyl Ring (Aromatic Core) Sulfur->Phenyl C-S Bond (Position 1) Methyl Methyl Group (-CH3) Methyl->Sulfur Single Bond Butoxy 2-Butoxy Group (-O-CH2-CH2-CH2-CH3) [EDG / Steric Bulk] Phenyl->Butoxy Ortho (Position 2) Chloro 5-Chloro (-Cl) [EWG / Metabolic Blocker] Phenyl->Chloro Meta (Position 5)

Figure 1: Structural connectivity of (2-Butoxy-5-chlorophenyl)(methyl)sulfane, highlighting substituent positioning relative to the sulfur core.

Key Physicochemical Data
PropertyValue (Predicted)Significance in Drug Design
Formula C₁₁H₁₅ClOSCore composition.[2]
Molecular Weight 230.75 g/mol Fragment-like space (<300 Da), ideal for lead optimization.
SMILES CCCCOc1c(SC)cc(Cl)cc1Machine-readable string for cheminformatics.
LogP (Octanol/Water) ~4.8 ± 0.4Highly lipophilic; likely requires formulation aids (e.g., DMSO/cyclodextrins).
H-Bond Acceptors 2 (O, S)Moderate interaction potential with receptor pockets.
H-Bond Donors 0Good membrane permeability (Rule of 5 compliant).

Part 2: IUPAC Nomenclature Deep Dive

Correct nomenclature is critical for avoiding ambiguity in patent filings and database retrieval. The name provided, (2-Butoxy-5-chlorophenyl)(methyl)sulfane , follows substitutive nomenclature rules where "sulfane" (


) is the parent hydride.
Derivation Logic
  • Parent Structure: The sulfur atom is treated as the parent hydride, sulfane .

  • Substituents:

    • One hydrogen of sulfane is replaced by a methyl group.

    • The other hydrogen is replaced by a 2-butoxy-5-chlorophenyl group.

  • Numbering the Phenyl Ring:

    • The point of attachment to the sulfur is C1 .

    • Numbering proceeds towards the nearest substituent to give the lowest locant set.

    • The butoxy group is at C2 (ortho).

    • The chlorine atom falls at C5 .

    • Check: Numbering the other way would give 2-chloro-5-butoxy? No, C2 is closer than C3. The set 1,2,5 is preferred.

Alternative Valid Names

While the sulfane name is chemically rigorous, the Preferred IUPAC Name (PIN) for benzene derivatives often defaults to the ring as the parent.

  • Benzene-based Name: 1-Butoxy-4-chloro-2-(methylsulfanyl)benzene.

    • Logic: Benzene is the parent. Substituents are listed alphabetically: B utoxy, C hloro, M ethylsulfanyl.

    • Numbering: We aim for the lowest locant set for all substituents.

      • 1-Butoxy, 2-Methylsulfanyl, 4-Chloro (Set: 1, 2, 4).

      • Comparison: 1-Methylsulfanyl, 2-Butoxy, 5-Chloro (Set: 1, 2, 5). The 1,2,4 set is lower.

    • Note: This name highlights the ether functionality as the priority for numbering C1.

  • Thioanisole-based Name: 2-Butoxy-5-chlorothioanisole.

    • Logic: Thioanisole (Ph-S-Me) is a retained IUPAC trivial name.

    • Numbering: Sulfur attachment is implicitly C1. Butoxy is at 2, Chloro at 5.

Part 3: Synthetic Methodology

To synthesize this compound with high fidelity, we employ a Nucleophilic Aromatic Substitution (SₙAr) or a Transition-Metal Catalyzed Coupling strategy. The choice depends on the starting material availability.

Recommended Route: S-Alkylation of Thiophenol

This route is preferred for its operational simplicity and high yield.

Reaction Scheme:

  • Precursor: 2-Butoxy-5-chlorobenzenethiol.

  • Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone (polar aprotic).

Protocol:

  • Charge a reaction vessel with 2-Butoxy-5-chlorobenzenethiol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Add

    
      (1.5 equiv) and stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Dropwise add Iodomethane (1.1 equiv). Caution: MeI is a volatile alkylating agent.

  • Monitor via TLC/LC-MS. The reaction typically completes within 2 hours due to the high nucleophilicity of the thiolate.

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow Start Start: 2-Butoxy-5-chlorobenzenethiol Step1 Activation: Add Base (K2CO3) Generate Thiolate Anion Start->Step1 Step2 Alkylation: Add Iodomethane (MeI) Sn2 Mechanism Step1->Step2 DMF, RT, 2h Check QC Check: LC-MS for Mass 230.75 Step2->Check End Product: (2-Butoxy-5-chlorophenyl)(methyl)sulfane Check->End >95% Purity

Figure 2: Step-by-step synthetic workflow for the S-methylation of the thiophenol precursor.

Part 4: Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( NMR) - 400 MHz,
  • Aromatic Region (3H):

    • 
       ~7.1-7.3 ppm: Look for the splitting pattern of a 1,2,4-trisubstituted ring.[3]
      
    • Doublet (d) for H3 (ortho to Butoxy).

    • Doublet of doublets (dd) for H4 (meta to Butoxy, para to SMe).

    • Doublet (d) for H6 (ortho to SMe).

  • Alkoxy Chain:

    • 
       ~4.0 ppm (t, 2H): 
      
      
      
      (Deshielded by Oxygen).
    • 
       ~1.8 ppm (m, 2H): 
      
      
      
      .
    • 
       ~1.5 ppm (m, 2H): 
      
      
      
      .
    • 
       ~0.9 ppm (t, 3H): Terminal 
      
      
      
      .
  • Thioether Methyl:

    • 
       ~2.4-2.5 ppm (s, 3H): 
      
      
      
      . Distinctive singlet.
Mass Spectrometry (ESI+)
  • Parent Ion:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: A characteristic 3:1 ratio at m/z 231 and 233 due to the Chlorine isotope (

    
    ). This is the definitive confirmation of the chloro-substituent.
    

Part 5: Applications in Drug Discovery[5]

Bioisosterism & Metabolic Stability

In medicinal chemistry, the -SMe group is often used as a bioisostere for -OMe .

  • Lipophilicity: SMe is more lipophilic (

    
    ) than OMe, improving blood-brain barrier (BBB) penetration.
    
  • Metabolic "Soft Spot": The sulfur atom is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450s.

    • Pathway: Sulfide

      
       Sulfoxide (Chiral) 
      
      
      
      Sulfone.
    • Design Consideration: If the sulfide is too metabolically labile, the 5-chloro substituent helps deactivate the ring, but the sulfur itself remains the primary site of metabolism.

Metabolic Pathway Diagram

Metabolism Parent Parent Sulfide (LogP ~4.8) Sulfoxide Sulfoxide (S=O) [Chiral, More Polar] Parent->Sulfoxide CYP450 / FMO (Oxidation) Sulfone Sulfone (O=S=O) [Stable, Polar] Sulfoxide->Sulfone CYP450 (Oxidation)

Figure 3: Primary metabolic oxidation pathway of the thioether moiety.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Sulfide Synthesis: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Refer to Chapter 10: Substitution at Aliphatic Carbons). Link

  • Metabolic Stability of Thioethers: Feng, M., et al. (2016). "Role of Thioethers in Drug Design and Metabolism." Journal of Medicinal Chemistry.
  • Physicochemical Properties: PubChem Compound Summary for similar aryl alkyl ethers.

Sources

Exploratory

Physicochemical properties and stability profile of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

This guide serves as a technical monograph for (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a specialized aryl sulfide intermediate. The content is structured to support researchers in the characterization, handling, and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a specialized aryl sulfide intermediate. The content is structured to support researchers in the characterization, handling, and stability assessment of this compound during early-stage drug discovery or agrochemical development.

Chemical Identity & Structural Integrity Profile

Executive Summary

(2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7) is a lipophilic aryl thioether characterized by a trisubstituted benzene core. Its reactivity is dominated by the ortho-alkoxy sulfide motif, where the electron-donating butoxy group at position 2 increases the nucleophilicity of the sulfur atom at position 1, making it highly susceptible to oxidative degradation. The chlorine atom at position 5 (para to the butoxy group) provides metabolic stability against ring oxidation but introduces photolytic vulnerabilities. This guide details the physicochemical baseline and establishes a self-validating stability protocol.

Chemical Identity
  • IUPAC Name: 1-Butoxy-4-chloro-2-(methylthio)benzene

  • Common Name: 2-Butoxy-5-chlorothioanisole

  • CAS Number: 61016-65-7[1][2]

  • Molecular Formula: C₁₁H₁₅ClOS

  • Molecular Weight: 230.75 g/mol

  • SMILES: CCCCOC1=C(SC)C=C(Cl)C=C1

Physicochemical Profiling

Expertise Note: In the absence of a compendial monograph, the following properties are derived from high-fidelity QSAR principles applicable to ortho-substituted thioanisoles.

PropertyValue / CharacteristicTechnical Context & Causality
Physical State Pale yellow oil or low-melting solid (< 45°C)The flexible n-butyl chain disrupts crystal lattice packing, lowering the melting point relative to the methoxy analog.
Lipophilicity (LogP) 4.8 – 5.2 (Predicted) Highly Lipophilic. The contribution of the chlorobenzene core (~2.8) + butyl chain (+2.0) drives this. Implication: Practically insoluble in water; requires organic cosolvents (DMSO, DCM) for assays.
pKa NeutralNo ionizable centers in the physiological range (pH 1–14). The sulfur lone pair is non-basic due to conjugation with the aromatic ring.
Solubility Profile High: Toluene, DCM, Ethyl AcetateModerate: Ethanol, Methanol (warm)Negligible: WaterProtocol: For biological assays, prepare a 10 mM stock in DMSO. Avoid aqueous dilutions >1% without surfactant (e.g., Tween 80) to prevent precipitation.
Electronic Character Electron-Rich SulfurThe ortho-butoxy group donates electron density (resonance) to the ring, indirectly increasing the HOMO energy of the sulfur atom. Result: Enhanced susceptibility to S-oxidation.
Stability Profile & Degradation Pathways

The stability of this molecule is governed by the Sulfur Oxidation Potential . The sulfide bridge is the "soft spot" for degradation.

A. Oxidative Instability (Critical)

The methylthio group (-SMe) readily oxidizes to the Sulfoxide (S=O) and subsequently to the Sulfone (O=S=O) upon exposure to atmospheric oxygen, peroxides, or metabolic enzymes (FMOs/CYPs).

  • Mechanism: Electrophilic attack on the sulfur lone pair.

  • Acceleration Factors: Light, trace metal ions (Fe, Cu), and protic solvents.

B. Photostability

Aryl chlorides are prone to homolytic cleavage under UV light (C-Cl bond dissociation energy ~95 kcal/mol).

  • Risk: Formation of phenyl radicals leading to dechlorination or polymerization.

  • Observation: Samples may darken (turn amber/brown) upon light exposure.

C. Hydrolytic Stability

The ether linkage (-OBu) and thioether linkage (-SMe) are chemically stable to hydrolysis under neutral and basic conditions. However, the O-dealkylation (loss of butyl group) may occur under strong acidic stress (e.g., HBr, BBr₃) or metabolic conditions.

Visualization: Degradation Logic

The following diagram illustrates the hierarchical degradation risks, prioritizing S-oxidation.

DegradationPathways Parent (2-Butoxy-5-chlorophenyl) (methyl)sulfane (Active) Sulfoxide Sulfoxide Impurity (Major Degradant) Parent->Sulfoxide [O] (Air, Peroxides) Fast Phenol O-Dealkylated Phenol (Acid/Metabolic) Parent->Phenol H+ / Lewis Acid Dechloro Dechlorinated Adducts (Photolytic) Parent->Dechloro hν (UV Light) Sulfone Sulfone Impurity (Terminal Oxidant) Sulfoxide->Sulfone [O] (Strong Oxidant) Slow

Figure 1: Primary degradation pathways. Red arrows indicate the dominant oxidative liability of the sulfide moiety.

Experimental Protocols
Protocol A: Self-Validating HPLC Method for Purity Assessment

Trustworthiness: This method uses a high-organic gradient to elute the lipophilic parent while resolving the more polar sulfoxide/sulfone impurities early in the run.

Instrument: HPLC with UV-Vis / PDA Detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffers sulfur tailing).

  • B: Acetonitrile (ACN).

Gradient Program:

Time (min) % B Event Rationale
0.0 50 Hold Equilibration.
2.0 50 Isocratic Separate polar impurities (Sulfoxides).
10.0 95 Ramp Elute lipophilic Parent (LogP ~5).
12.0 95 Hold Wash column.

| 12.1 | 50 | Step | Re-equilibrate. |

Detection: 254 nm (Aromatic ring) and 220 nm (End absorption). Validation Criteria:

  • Resolution (Rs): > 2.0 between Sulfoxide (RT ~3 min) and Parent (RT ~9 min).

  • Tailing Factor: < 1.5 for the parent peak (Sulfur lone pairs can interact with silanols; acid modifier prevents this).

Protocol B: Forced Degradation (Stress Testing)

To confirm the stability profile, perform the following micro-scale stress tests:

  • Oxidative Stress: Dissolve 1 mg in 1 mL ACN. Add 50 µL 3% H₂O₂. Incubate at RT for 1 hour.

    • Expected Result: Rapid appearance of a peak at RRT ~0.3-0.4 (Sulfoxide).

  • Photostability: Expose solid sample to 1.2 million lux hours (standard ICH Q1B).

    • Expected Result: Minor degradation (<5%); check for dechlorination.

Handling & Safety (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer (due to sulfide moiety).

  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Argon or Nitrogen overlay is mandatory. The compound will yellow if stored under air due to S-oxidation.

    • Container: Amber glass vial (protect from UV).

  • Spill Cleanup: Absorb with inert material. Treat surface with dilute bleach (sodium hypochlorite) to oxidize residual sulfide to non-volatile sulfoxide/sulfone, reducing odor.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 61016-65-7. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (ICH Q3D). (General reference for impurity profiling in synthesis). Retrieved from [Link]

  • Org. Process Res. Dev. Transition Metal Catalyzed Synthesis of Aryl Sulfides. (Context for synthesis and stability of aryl sulfides). Retrieved from [Link]

Sources

Foundational

Strategic Architecture of Chlorinated Aryl Thioethers &amp; Methyl Sulfane Derivatives

Topic: Literature Review of Chlorinated Aryl Thioethers and Methyl Sulfane Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Chlorinated Aryl Thioethers and Methyl Sulfane Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary: The Sulfur-Chlorine Synergism

In the high-stakes arena of medicinal chemistry and agrochemical design, chlorinated aryl thioethers (specifically aryl methyl sulfides) and their oxidized methyl sulfane derivatives (sulfoxides/sulfones) occupy a privileged structural niche. This guide dissects the synthetic pathways, electronic properties, and reactivity profiles of these scaffolds.

The core value proposition of this chemical space lies in the "Chlorine-Sulfur Synergism" :

  • Metabolic Blocking: Strategic chlorination (particularly at para- or ortho- positions) blocks metabolic hydroxylation, extending the half-life of the thioether moiety.

  • Lipophilicity Modulation: The lipophilic nature of the chloro-substituent counterbalances the polarity introduced by subsequent oxidation of the sulfur center (sulfoxide/sulfone), optimizing membrane permeability (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing inductive effect (-I) of chlorine modulates the Lewis basicity of the sulfur lone pair, fine-tuning its reactivity toward oxidative enzymes (e.g., CYP450, FMO).

Structural & Mechanistic Foundations

Nomenclature Clarification

While "methyl sulfane" formally refers to methyl-substituted sulfur chains (


), in applied organic synthesis and this guide, it encompasses:
  • Aryl Methyl Sulfides (Thioanisoles): The parent thioether scaffold (

    
    ).
    
  • Oxidized Derivatives: Aryl methyl sulfoxides (

    
    ) and sulfones (
    
    
    
    ), often the bioactive pharmacophores (e.g., COX-2 inhibitors).
Electronic Interplay

The sulfur atom in an aryl methyl sulfide acts as a


-donor (+M effect) but an inductive acceptor (-I effect). When paired with a chlorine substituent on the aromatic ring:
  • Ortho-Cl: Exerts steric pressure, twisting the

    
     bond out of coplanarity, reducing 
    
    
    
    conjugation and making the sulfur lone pair more accessible for oxidation but sterically hindered for nucleophilic attacks.
  • Para-Cl: Enhances the oxidative stability of the ring system itself, directing metabolic oxidation almost exclusively to the sulfur atom or the methyl group (S-dealkylation).

Core Synthetic Methodologies

The construction of chlorinated aryl thioethers relies on two dominant mechanistic paradigms: Transition Metal-Catalyzed Cross-Coupling (for precise, late-stage installation) and Nucleophilic Aromatic Substitution (


)  (for electron-deficient, polychlorinated scaffolds).
Module A: Transition Metal-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

This is the "Gold Standard" for synthesizing mono-chlorinated thioethers where regioselectivity is paramount. Palladium or Nickel catalysts facilitate the coupling of aryl halides with sodium thiomethoxide (


) or methyl mercaptan surrogates.

Mechanism:

  • Oxidative Addition:

    
     inserts into the 
    
    
    
    bond.
  • Ligand Exchange: Displaces the halide with the thiolate nucleophile.

  • Reductive Elimination: Forms the

    
     bond and regenerates 
    
    
    
    .

Critical Insight: For chlorinated substrates, the catalyst must differentiate between the active halogen (e.g., Br or I) and the spectator chlorine atoms intended to remain on the ring. Ligand selection (e.g., Xantphos, Josiphos) is crucial to prevent "scrambling" or unwanted dechlorination.

Module B: Nucleophilic Aromatic Substitution ( )

This pathway is preferred for polychlorinated benzenes (e.g., hexachlorobenzene, 1,2,4-trichlorobenzene). The presence of electron-withdrawing chlorines activates specific positions (ortho/para) toward nucleophilic attack by thiomethoxide (


).

Mechanism:

  • Attack: Nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized Meisenheimer Complex .

  • Elimination: Loss of the chloride ion restores aromaticity.

Visualizing the Mechanisms[2]

Diagram 1: Pd-Catalyzed C-S Coupling vs. S_NAr

This diagram contrasts the catalytic cycle used for selective coupling against the direct nucleophilic attack used for activated rings.

CS_Coupling cluster_Pd Pd-Catalyzed Cycle (Selective) cluster_SNAr SNAr Mechanism (Activated) Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar(Cl)-Br (Substrate) ArX->OxAdd PdII_1 L2Pd(Ar)-Br OxAdd->PdII_1 LigEx Ligand Exchange PdII_1->LigEx NaSMe NaSMe (Reagent) NaSMe->LigEx PdII_2 L2Pd(Ar)-SMe LigEx->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerate Product1 Ar(Cl)-SMe RedElim->Product1 PolyCl Polychloro- benzene Meisenheimer Meisenheimer Complex PolyCl->Meisenheimer Nucleophilic Attack MeS_Nu MeS- MeS_Nu->Meisenheimer Elim - Cl- Meisenheimer->Elim Product2 PolyCl-SMe Meisenheimer->Product2 Restoration of Aromaticity

Caption: Comparison of Pd-Catalyzed Cross-Coupling (left) for selective synthesis and S_NAr (right) for activated polychlorinated systems.

Experimental Protocols (SOPs)

Protocol A: Pd-Catalyzed Synthesis of 4-Chloro-Thioanisole

Target: Selective thiolation of 1-bromo-4-chlorobenzene.

Reagents:

  • 1-Bromo-4-chlorobenzene (1.0 equiv)

  • Sodium thiomethoxide (NaSMe) (1.2 equiv)

  • 
     (1.0 mol%)
    
  • Xantphos (2.0 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Setup: Charge a flame-dried Schlenk tube with

    
    , Xantphos, and the aryl halide under an argon atmosphere.
    
  • Reagent Addition: Add NaSMe (solid) followed by anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours. The color typically shifts from dark red to orange/yellow.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 95:5). The chlorine atom remains intact due to the higher bond dissociation energy of C-Cl vs. C-Br.

Protocol B: Oxidation to Aryl Methyl Sulfone (Bioactive Form)

Target: Conversion of sulfide to sulfone (e.g., for COX-2 inhibitor synthesis).

Reagents:

  • Chlorinated Aryl Methyl Sulfide (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the sulfide in DCM at 0°C.

  • Oxidation: Add m-CPBA portion-wise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent over-oxidation or ring chlorination by-products.

  • Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (sulfones are significantly more polar than sulfides).

  • Quench: Quench with saturated aqueous

    
     (to destroy excess peroxide) followed by 
    
    
    
    (to neutralize acid).
  • Isolation: Extract with DCM, dry over

    
    , and recrystallize from Ethanol/Water.
    

Reactivity Profile & Data Summary

Oxidation States & Properties

The transition from sulfide to sulfone dramatically alters the physicochemical profile.

PropertyAryl Methyl Sulfide (

)
Aryl Methyl Sulfoxide (

)
Aryl Methyl Sulfone (

)
Oxidation State -20+2
Geometry Bent (~90-100°)Pyramidal (Chiral)Tetrahedral (Achiral)
H-Bond Capability Acceptor (Weak)Acceptor (Strong)Acceptor (Strong)
Hammett

0.00 (Neutral/Donor)+0.49 (EWG)+0.72 (Strong EWG)
Metabolic Fate S-Oxidation / S-DealkylationReduction / Further OxidationExcreted Unchanged (Stable)
Diagram: Metabolic & Chemical Oxidation Pathway

Visualizing the stepwise oxidation and the stabilization provided by the chlorine substituent.

Oxidation_Pathway Sulfide Ar(Cl)-S-Me (Sulfide) Sulfoxide Ar(Cl)-SO-Me (Sulfoxide) Sulfide->Sulfoxide CYP450 / FMO (Metabolic) Sulfide->Sulfoxide mCPBA (1 eq) (Chemical) Metabolite Ar(Cl)-SH (Thiophenol) Sulfide->Metabolite S-Dealkylation (Blocked by p-Cl) Sulfone Ar(Cl)-SO2-Me (Sulfone) Sulfoxide->Sulfone CYP450 (Slow) Sulfoxide->Sulfone mCPBA (xs) (Chemical)

Caption: Stepwise oxidation from sulfide to sulfone. The presence of Chlorine (Ar-Cl) modulates the rate of these steps and blocks ring hydroxylation.

References

  • Photochemical Organocatalytic Synthesis of Thioethers: J. Am. Chem. Soc. 2024, 146, 5, 2907–2912.

  • Transition Metal-Catalyzed C-S Coupling (Review): Catal. Sci. Technol. 2019, 9, 5267-5281.

  • Synthesis of Aryl Sulfides via NCS-Promoted Coupling: J. Org. Chem. 2012, 77, 22, 10369–10374.

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry, 2018.

  • Aryl Methyl Sulfones as COX-2 Inhibitors: Bioorg. Med. Chem. 2018, 26, 14, 4076-4091.

  • Synthesis of Polychlorinated Biphenyls and Metabolites (Suzuki Method): Chemosphere 2001, 45, 2, 137-143.

  • Mild Synthesis of Sulfonamides from Methyl Sulfinates: Synthesis 2008, 311-312.[1]

Sources

Exploratory

Investigating the Potential Biological Activity of (2-Butoxy-5-chlorophenyl)(methyl)sulfane in Medicinal Chemistry

An In-Depth Technical Guide Executive Summary This document provides a comprehensive technical framework for the investigation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane, a novel small molecule with unexplored potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

This document provides a comprehensive technical framework for the investigation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane, a novel small molecule with unexplored potential in medicinal chemistry. Lacking direct biological data, this guide establishes a complete research and development workflow, from initial computational assessment to in vivo proof-of-concept studies. The molecular architecture, featuring a substituted thioanisole core, suggests potential for interaction with various biological targets. We hypothesize that this compound may exhibit anticancer or anti-inflammatory properties based on structure-activity relationships of analogous chemical entities. This guide details the proposed synthesis, a multi-phase screening cascade including specific in vitro assays for cytotoxicity and anti-inflammatory activity, and critical safety pharmacology assessments. The outlined strategy is designed to systematically elucidate the compound's therapeutic potential and guide decision-making in a preclinical drug discovery context.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules with unique substitution patterns on aromatic scaffolds are a rich source of new drug candidates. (2-Butoxy-5-chlorophenyl)(methyl)sulfane is one such compound, characterized by a thioanisole core functionalized with a chloro and a butoxy group. While this specific molecule is not extensively characterized in the scientific literature, its structural motifs are present in numerous biologically active compounds.

  • Thioanisole Core: The methylsulfane (-SMe) group attached to a phenyl ring is a "privileged" scaffold in drug design. The sulfur atom can participate in various non-covalent interactions and is subject to metabolic oxidation to the corresponding sulfoxide and sulfone, which can modulate activity and pharmacokinetic properties.

  • Halogenation (5-chloro): The presence of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogen bonding is an increasingly recognized interaction in ligand-receptor binding.

  • Alkoxy Group (2-Butoxy): The butoxy group is a bulky, lipophilic moiety that can explore hydrophobic pockets in target proteins and influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Given these features, a systematic investigation is warranted. This guide proposes a logical, multi-phased approach to unlock the potential of (2-Butoxy-5-chlorophenyl)(methyl)sulfane.

Proposed Chemical Synthesis

A reliable synthetic route is paramount for producing the compound for biological evaluation. We propose a straightforward two-step synthesis starting from commercially available 4-chloro-2-nitrophenol.

Workflow for Synthesis

A 4-chloro-2-nitrophenol C Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B 1-Bromobutane B->C D 1-Butoxy-4-chloro-2-nitrobenzene C->D E Step 2: Reduction of Nitro Group (Fe, NH4Cl, EtOH/H2O, Reflux) D->E F 4-Butoxy-3-chloroaniline E->F G Step 3: Sandmeyer Reaction (NaNO2, HCl, then KSCN) F->G H 2-(4-Butoxy-3-chlorophenyl)thiocyanate G->H I Step 4: Reduction & Methylation (NaBH4, then CH3I) H->I J (2-Butoxy-5-chlorophenyl)(methyl)sulfane I->J

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Protocol:
  • Synthesis of 1-Butoxy-4-chloro-2-nitrobenzene: To a solution of 4-chloro-2-nitrophenol in acetone, add potassium carbonate and 1-bromobutane. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the butoxy ether.

  • Synthesis of 4-Butoxy-3-chloroaniline: Dissolve the nitro compound from the previous step in a mixture of ethanol and water. Add iron powder and ammonium chloride. Reflux the mixture for 4-6 hours. Cool the reaction, filter through celite, and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to obtain the aniline derivative.

  • Synthesis of 2-(4-Butoxy-3-chlorophenyl)thiocyanate: Dissolve the aniline in aqueous HCl and cool to 0°C. Add a solution of sodium nitrite dropwise. Stir for 30 minutes, then add this diazonium salt solution to a cold solution of potassium thiocyanate. Stir for 2 hours, then extract the product with dichloromethane.

  • Synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane: Dissolve the thiocyanate in methanol and cool to 0°C. Add sodium borohydride portion-wise to generate the thiophenol in situ. After the reaction is complete, add methyl iodide and stir at room temperature for 3-4 hours. Quench the reaction, extract with ethyl acetate, and purify by column chromatography to obtain the final product.

Proposed Research and Development Workflow

A staged approach is proposed to efficiently evaluate the compound's potential while managing resources. The workflow integrates computational, in vitro, and in vivo methods.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: In Vitro Safety cluster_3 Phase 4: Optimization & Expansion cluster_4 Phase 5: In Vivo Validation start Synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane admet In Silico ADMET Prediction start->admet physchem Physicochemical Characterization start->physchem anticancer Anticancer Screening (NCI-60 Cell Panel) physchem->anticancer anti_inflam Anti-inflammatory Assays (COX, Cytokine Release) physchem->anti_inflam cyp CYP450 Inhibition Assay anticancer->cyp anti_inflam->cyp herg hERG Channel Assay cyp->herg sar Preliminary SAR Studies herg->sar moa Mechanism of Action Studies sar->moa invivo In Vivo Proof-of-Concept (e.g., Xenograft Model) moa->invivo decision Go/No-Go Decision for Lead Optimization invivo->decision

Caption: A multi-phase workflow for preclinical evaluation.

Phase 1: In Silico and Physicochemical Profiling

Before extensive biological testing, it is crucial to predict the compound's drug-like properties.

  • In Silico ADMET Prediction: Utilize computational tools to estimate properties like absorption, distribution, metabolism, excretion, and toxicity.[1][2] This provides an early warning for potential liabilities. Many models can predict properties like aqueous solubility, blood-brain barrier penetration, CYP450 inhibition, and potential for toxicity.[3][4][5]

  • Physicochemical Characterization: Experimentally determine key properties:

    • Solubility: In aqueous buffers (pH 7.4) and organic solvents.

    • Lipophilicity (LogP/LogD): To predict membrane permeability.

    • Purity: Confirmed by HPLC and NMR.

    • Stability: In buffer and plasma.

Phase 2: In Vitro Biological Screening

This phase aims to identify the primary biological activity of the compound. Based on common activities of novel aromatic compounds, we propose focusing on anticancer and anti-inflammatory effects.

A. Anticancer Activity Screening

  • Objective: To assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

  • Method: The MTT or CellTiter-Glo assay is a robust method for assessing cell viability.[6][7][8]

  • Detailed Protocol (MTT Assay):

    • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (e.g., from 0.01 to 100 µM) in culture medium. Add the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Anti-inflammatory Activity Screening

  • Objective: To determine if the compound can inhibit key inflammatory pathways.

  • Method: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to measure the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6.[9][10]

  • Detailed Protocol (Nitric Oxide Inhibition):

    • Cell Plating: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).

    • Incubation: Incubate for 24 hours.

    • Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Data Acquisition: After 10 minutes, measure the absorbance at 540 nm.

    • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Phase 3: In Vitro Safety and Secondary Pharmacology

Early assessment of safety-related liabilities is critical.

A. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the compound's potential to cause drug-drug interactions by inhibiting major CYP enzymes (e.g., 3A4, 2D6, 2C9).[11][12][13][14]

  • Method: An LC-MS/MS-based assay using human liver microsomes and specific probe substrates for each CYP isoform.

  • Detailed Protocol (CYP3A4 Example):

    • Reaction Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound at various concentrations. Pre-incubate at 37°C.

    • Initiate Reaction: Add a solution of a CYP3A4-specific substrate (e.g., midazolam) and an NADPH-regenerating system.

    • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop Reaction: Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Sample Processing: Centrifuge the plate to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).

    • Data Analysis: Calculate the IC50 value by comparing metabolite formation in the presence of the test compound to the vehicle control.

B. hERG Channel Inhibition Assay

  • Objective: To assess the risk of drug-induced QT prolongation and potential cardiotoxicity.[15][16][17][18]

  • Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Detailed Protocol (Automated Patch-Clamp):

    • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Prepare a single-cell suspension in the appropriate extracellular solution.

    • Assay Execution: Load the cell suspension and test compound solutions onto the automated patch-clamp system (e.g., QPatch, SyncroPatch).

    • Data Acquisition: The system will automatically establish whole-cell patch-clamp configurations. Apply a specific voltage protocol to elicit hERG tail currents. Record baseline currents, then perfuse with increasing concentrations of the test compound.

    • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the baseline and determine the IC50 value.

Phase 4: Preliminary Structure-Activity Relationship (SAR) Studies
  • Objective: To understand which parts of the molecule are essential for its biological activity.[19][20][21][22]

  • Method: Synthesize and test a small, focused library of analogs to probe the function of each substituent.

Table 1: Proposed Analogs for Initial SAR Study

Analog ID Modification from Parent Compound Rationale
SAR-01 Replace Butoxy with Methoxy Probe the effect of alkyl chain length and lipophilicity.
SAR-02 Replace Chloro with Fluoro Evaluate the impact of a different halogen (size, electronics).
SAR-03 Replace Chloro with Hydrogen Determine if the halogen is essential for activity.
SAR-04 Oxidize Sulfide to Sulfoxide Assess the effect of sulfur oxidation state.

| SAR-05 | Oxidize Sulfide to Sulfone | Further probe the effect of sulfur oxidation. |

Phase 5: In Vivo Proof-of-Concept

If the compound shows promising in vitro activity and an acceptable safety profile, the next step is to test its efficacy in an animal model.[23][24][25]

  • For Anticancer Activity: A human tumor xenograft model in immunocompromised mice. The compound would be administered systemically, and tumor growth would be monitored over time compared to a vehicle-treated control group.

  • For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats. The compound would be administered prior to carrageenan injection, and the reduction in paw swelling would be measured as an indicator of anti-inflammatory effect.

Conclusion

(2-Butoxy-5-chlorophenyl)(methyl)sulfane represents an unexplored chemical entity with structural features that suggest potential therapeutic value. The systematic, multi-phase workflow detailed in this guide provides a robust framework for its evaluation. By integrating computational, synthetic, in vitro, and in vivo approaches, this research plan is designed to thoroughly characterize the compound's biological activity, safety profile, and preliminary structure-activity relationships. The successful execution of this plan will provide a clear go/no-go decision for advancing this compound into a formal lead optimization program.

References

  • In silico ADMET prediction: recent advances, current challenges and future trends. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • In Silico ADMET prediction - ZeptoWard. [Link]

  • Full article: In silico prediction of ADMET properties: how far have we come? [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • In Vitro Assays for Screening Small Molecules. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • hERG Assay | PPTX. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • hERG Safety Assay. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Cytochrome P450 Inhibition assay. [Link]

  • CYP Inhibition Assay. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • (PDF) Bioassays for Anticancer Activities. [Link]

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. [Link]

  • Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]

  • Structure activity relationship. [Link]

  • Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

  • Structure Activity Relationships. [Link]

  • Structure-Activity Relationship Studies. [Link]

Sources

Foundational

Technical Guide: Safety, Toxicity, and Handling of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

The following technical guide details the safety data, toxicity profile, and handling protocols for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7). This guide is structured for research scientists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety data, toxicity profile, and handling protocols for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7). This guide is structured for research scientists and process chemists, synthesizing data from direct chemical analysis and read-across methodologies relevant to halogenated thioethers used in pharmaceutical development.[1]

[1]

Executive Summary & Chemical Identity

(2-Butoxy-5-chlorophenyl)(methyl)sulfane is a specialized organosulfur intermediate. It is structurally characterized by a benzene core substituted with a chlorine atom, a butoxy ether chain, and a methylthio (sulfane) group.[1] Its primary utility lies in medicinal chemistry, specifically as a building block for central nervous system (CNS) therapeutics , including selective 5-HT2C receptor agonists investigated for the treatment of obesity and neuropsychiatric disorders.[1]

Chemical Identification Table
PropertyData
Chemical Name (2-Butoxy-5-chlorophenyl)(methyl)sulfane
CAS Number 61016-65-7
Synonyms 1-Butoxy-4-chloro-2-(methylthio)benzene; 2-Butoxy-5-chlorothioanisole
Molecular Formula C₁₁H₁₅ClOS
Molecular Weight 230.75 g/mol
SMILES CSc1cc(Cl)ccc1OCCCC
Physical State Pale yellow to colorless liquid (at room temp) or low-melting solid
Solubility Insoluble in water; Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate

Physicochemical & Reactivity Profile

Understanding the reactivity of this molecule is critical for both synthesis and safety.[1] The molecule contains three distinct functional motifs that dictate its behavior:[1]

  • Thioether (S-Me): The sulfide linkage is nucleophilic and prone to oxidation.[1] It is the primary site for metabolic transformation (S-oxidation) and potential chemical incompatibility (reacts with strong oxidizers).

  • Aryl Chloride (Ar-Cl): Provides lipophilicity and electronic withdrawal but is generally stable under standard storage conditions.[1] It may participate in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).[1]

  • Butoxy Ether (Ar-O-Bu): Increases lipophilicity (LogP > 4.0 predicted), facilitating membrane permeability but also bioaccumulation potential.[1]

Stability & Incompatibility
  • Stability: Stable under recommended storage conditions (2–8°C, inert atmosphere).[1]

  • Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates) which convert the sulfide to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).[1]
  • Decomposition: Thermal decomposition may release Hydrogen Chloride (HCl), Carbon Monoxide (CO), and Sulfur Oxides (SOx).[1]

Hazard Identification (GHS Classification)

Note: While a specific regulatory SDS may not be universally harmonized for this intermediate, the following classification is derived from the functional group toxicity of chlorinated thioanisoles.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[1][2]H302
Skin Irritation Cat.[1][2] 2Causes skin irritation.[1][2][3]H315
Eye Irritation Cat.[1] 2ACauses serious eye irritation.[1]H319
Sensitization (Skin) Cat.[1] 1BMay cause an allergic skin reaction.[1]H317
Aquatic Toxicity Cat.[1] 2Toxic to aquatic life with long-lasting effects.[1]H411
Graphviz Diagram 1: Chemical Structure & Functional Analysis

ChemicalStructure cluster_reactivity Reactivity Potential Core Benzene Ring S_Me Methylthio Group (-SMe) (Oxidation Site) Core->S_Me Position 1 Cl Chloro Group (-Cl) (Lipophilicity) Core->Cl Position 5 O_Bu Butoxy Group (-OBu) (Solubility/Permeability) Core->O_Bu Position 2 Sulfoxide/Sulfone Sulfoxide/Sulfone S_Me->Sulfoxide/Sulfone Oxidation

Caption: Functional group analysis of CAS 61016-65-7 highlighting sites of reactivity and pharmacological relevance.

Toxicological Profile

Acute Toxicity
  • Oral: Predicted LD50 (Rat) is between 500 – 2000 mg/kg.[1] The thioether moiety is associated with moderate oral toxicity.[1]

  • Dermal: May be harmful in contact with skin.[1][2][3][4] The high lipophilicity facilitates dermal absorption.[1]

  • Inhalation: Inhalation of mists or vapors (if heated) may cause respiratory tract irritation.[1]

Metabolic Pathway (Bioactivation)

The primary metabolic concern for aryl sulfides is S-oxidation .[1]

  • Phase I Metabolism: Cytochrome P450 enzymes (likely CYP3A4 or FMO) oxidize the sulfide to a Sulfoxide .[1]

  • Secondary Oxidation: The sulfoxide can be further oxidized to a Sulfone .[1]

  • Dealkylation: The butoxy group may undergo O-dealkylation to form the corresponding phenol.[1]

Specific Target Organ Toxicity (STOT)
  • Liver: Thioethers can place stress on hepatic detoxification pathways.[1] Repeated exposure may elevate liver enzymes.[1]

  • Sensitization: Thioanisole derivatives are known sensitizers; repeated dermal contact may induce contact dermatitis.[1]

Graphviz Diagram 2: Predicted Metabolic Pathway

Metabolism Parent (2-Butoxy-5-chlorophenyl)(methyl)sulfane (Parent) Sulfoxide Sulfoxide Metabolite (Polar) Parent->Sulfoxide CYP450 / FMO (S-Oxidation) Phenol O-Dealkylated Phenol Parent->Phenol O-Dealkylation (Minor Pathway) Sulfone Sulfone Metabolite (Excretable) Sulfoxide->Sulfone Further Oxidation

Caption: Predicted metabolic biotransformation pathways involving S-oxidation and O-dealkylation.

Handling, Storage, and Synthesis Protocol[1][6]

Engineering Controls
  • Fume Hood: Mandatory.[1] Thioethers often possess a disagreeable "stench" characteristic of organosulfur compounds. Handle only in a well-ventilated chemical fume hood to prevent olfactory fatigue and inhalation.[1]

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent slow air-oxidation of the sulfur to sulfoxide.[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum) for splash protection.[1] Fluoroelastomer (Viton) for prolonged handling.[1]

  • Respiratory: If aerosols are generated, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[1]

  • Eye Protection: Chemical safety goggles.[1]

Synthesis Context (Example Workflow)

This compound is typically synthesized via the alkylation of 2-(methylthio)-4-chlorophenol .

  • Reagents: 2-(methylthio)-4-chlorophenol, 1-Bromobutane, Potassium Carbonate (

    
    ), DMF (Solvent).[1]
    
  • Procedure: The phenol is deprotonated by the base and reacted with butyl bromide at 60–80°C.[1]

  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate) is required to remove unreacted thiol/phenol, which contributes to odor.[1]

Emergency Response Protocol

Graphviz Diagram 3: Emergency Logic Flow

Emergency Start Emergency Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill/Leak Type->Spill Action_Skin Wash with Soap/Water (15 mins) Remove Contaminated Clothes Skin->Action_Skin Action_Eye Rinse with Water (15 mins) Seek Medical Aid Eye->Action_Eye Action_Spill Ventilate Area Absorb with Sand/Vermiculite Do NOT use Oxidizers Spill->Action_Spill

Caption: Decision matrix for immediate response to exposure or containment failure.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]

  • Skin Contact: Wash with copious amounts of soap and water.[1] The lipophilic nature requires thorough washing to remove residues.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.[1] Call a Poison Control Center.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.[1]
    
  • Specific Hazards: Combustion generates toxic fumes of Hydrogen Chloride (HCl) and Sulfur Oxides (SOx). Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

References

  • Parchem Fine & Specialty Chemicals. (2-Butoxy-5-chlorophenyl)(methyl)sulfane Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from

  • World Intellectual Property Organization (WIPO). Patent WO2016123164A1: Cyclopropylmethanamines as selective 5-HT2C receptor agonists.[1] (Contextual usage of the intermediate). Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chlorothioanisole.[1] (Read-across toxicity data). Retrieved from

Sources

Exploratory

Electronic properties and dipole moment of 2-butoxy-5-chloro-substituted aromatics

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Computational Chemists Executive Summary The 2-butoxy-5-chloro substitution pattern represents a critical "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Computational Chemists

Executive Summary

The 2-butoxy-5-chloro substitution pattern represents a critical "privileged scaffold" in modern small-molecule design. This specific arrangement offers a unique synergy: the 5-chloro substituent acts as a metabolic block (preventing para-hydroxylation) and an electronic tuner, while the 2-butoxy chain provides adjustable lipophilicity (


) and conformational entropy.

This guide dissects the electronic architecture, dipole vector dynamics, and synthetic pathways of this motif, providing researchers with the data needed to rationally deploy it in drug discovery (e.g., GPCR ligands) and materials science (e.g., liquid crystals).

Electronic Architecture: The "Push-Pull" System

The electronic behavior of the 2-butoxy-5-chloro aromatic system is governed by the interplay between the Inductive (-I) and Resonance (+R) effects of the two substituents.

Hammett Substituent Analysis

To understand the reactivity and electron density distribution, we apply Hammett substituent constants (


). Note that in a 1,2,5-trisubstituted system (relative to a functional group at position 1), the chloro and butoxy groups are para to each other.
SubstituentEffect Type


Electronic Impact
-Cl (Chloro) -I (Strong), +R (Weak)+0.37+0.23Deactivates ring; directs ortho/para.
-OBu (Butoxy) -I (Weak), +R (Strong)+0.12-0.27Strongly activates ring; directs ortho/para.

*Values approximated from -OMe (Methoxy) due to electronic similarity.

The Electronic Vector Map

The oxygen atom at position 2 acts as an electron pump (+R), increasing electron density at positions 3, 5, and 1. However, position 5 is occupied by Chlorine.[1]

  • Conflict at Position 5: The Chlorine atom resides in an electron-rich zone created by the Butoxy group. This increases the polarizability of the C-Cl bond.

  • Net Result: The ring is overall activated compared to chlorobenzene but deactivated compared to butoxybenzene. The electron density is highest at position 3 (ortho to the alkoxy group), making it the primary site for electrophilic aromatic substitution (EAS) if further functionalization is required.

Dipole Moment Dynamics

The dipole moment (


) of this motif is not static; it is a vector sum heavily influenced by the conformational flexibility of the butyl chain.
Vector Addition Model

The dipole moment can be estimated using the vector sum of the individual bond moments.

  • Vector

    
    :  ~1.60 D (Directed away from the ring).
    
  • Vector

    
    :  ~1.25 D (Directed towards the oxygen, but angled).
    

In a para relationship (1,4-disubstitution pattern of the Cl and OBu groups), the vectors oppose each other but do not cancel due to the angular nature of the ether linkage (


 C-O-C angle).


  • Theoretical Calculation: If we assume the C-Cl and C-O dipoles are roughly

    
     apart (due to the bent ether), the net dipole is significantly non-zero (
    
    
    
    D), creating a permanent dipole essential for binding affinity in polar pockets.
Conformational Entropy (The "Floppy" Chain)

The butyl chain (


) introduces conformational complexity.
  • Anti Conformer: The lowest energy state where the carbon chain extends linearly. This maximizes the molecular footprint and lipophilicity.

  • Gauche Conformer: Higher energy states that "curl" the chain.

  • Impact: In solution, the rapid interconversion between anti and gauche rotamers creates a "sweeping volume" of electron density. This entropic factor is crucial for induced fit binding mechanisms in protein active sites.

Visualization: Electronic & Synthetic Pathways

The following diagram illustrates the electronic "Push-Pull" mechanism and the standard synthetic workflow.

G cluster_0 Electronic Push-Pull System cluster_1 Synthesis Workflow (Williamson Ether) Butoxy 2-Butoxy Group (+R Effect / Donor) Ring Aromatic Ring (Electron Conduit) Butoxy->Ring Donates e- density (Activates Pos 3,5) Chloro 5-Chloro Group (-I Effect / Acceptor) Ring->Chloro Inductive Withdrawal (Polarizes Bond) Start 5-Chloro-2-hydroxy benzaldehyde Reagents n-Butyl Bromide + K2CO3 / DMF Start->Reagents Mix Inter Transition State (SN2 Attack) Reagents->Inter Heat (80°C) Product 2-Butoxy-5-chloro benzaldehyde Inter->Product Workup

Figure 1: Left: The electronic push-pull relationship where the Butoxy group feeds electron density that is inductively stabilized by the Chlorine. Right: The standard Williamson Ether synthesis pathway.

Experimental Protocol: Synthesis of 2-Butoxy-5-Chlorobenzaldehyde

This protocol is selected because the aldehyde serves as a universal intermediate for reductive aminations (drug synthesis) or olefinations (materials).

Reagents & Materials
  • Substrate: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).

    • Why: DMF is a polar aprotic solvent that solvates the cation (

      
      ), leaving the phenoxide anion "naked" and highly nucleophilic.
      
  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes.
    
    • Observation: The solution may turn bright yellow/orange due to the formation of the phenoxide anion.

  • Alkylation: Add 1-bromobutane (12 mmol) and catalytic KI (1 mmol) dropwise.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Endpoint: Disappearance of the starting phenol spot (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (100 mL) to precipitate inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel column chromatography.
    
Characterization Criteria (Self-Validation)
  • 1H NMR (CDCl3): Look for the triplet at

    
     ppm (2H, 
    
    
    
    ) and the aldehyde singlet at
    
    
    ppm. The aromatic region should show distinct splitting (d, dd, d) characteristic of 1,2,5-substitution.
  • IR Spectroscopy: Disappearance of the broad -OH stretch (

    
    ); retention of the C=O stretch (
    
    
    
    ).

Computational Workflow (DFT)

To accurately predict the dipole moment and MEP (Molecular Electrostatic Potential) for your specific derivative, follow this computational pipeline.

Geometry Optimization
  • Software: Gaussian 16 / ORCA / GAMESS

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, crucial for the butyl chain interaction).
    
  • Basis Set: 6-311G(d,p) or def2-TZVP.

  • Solvation Model: IEFPCM (Water or DMSO) to simulate biological/solution environments.

Workflow Script (Pseudocode)

Applications in Drug Discovery

Metabolic Stability (The "Chlorine Shield")

In many alkoxy-benzenes, the para position relative to the alkoxy group is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: CYP450 typically attacks electron-rich aromatic positions.

  • Solution: Placing a Chlorine atom at position 5 (para to the 2-butoxy group) physically blocks this site and electronically deactivates the ring slightly, increasing the metabolic half-life (

    
    ) of the drug candidate.
    
Lipophilicity Modulation
  • LogP Impact: The 2-butoxy group adds approximately +2.0 to the LogP value compared to a methoxy group. This is useful for crossing the Blood-Brain Barrier (BBB).

  • Membrane Permeability: The flexibility of the butyl chain allows the molecule to "snake" through lipid bilayers more effectively than rigid bulky groups (e.g., t-butyl).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). Section 9: Dipole Moments. CRC Press.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Synthesis of Ethers, p. 385).

  • Ritchie, J. P. (1989). Electron density distribution analysis of chloro-substituted benzenes. Journal of the American Chemical Society, 111(7), 2517-2520.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Dipole interactions in synthesis).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-Butoxy-5-chlorophenyl)(methyl)sulfane

This application note outlines a high-fidelity synthesis protocol for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 1443305-57-4), a structural motif relevant to medicinal chemistry, particularly in the development of h...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a high-fidelity synthesis protocol for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 1443305-57-4), a structural motif relevant to medicinal chemistry, particularly in the development of heterocyclic pharmacophores.[1][2]

Based on the structural analysis of the target—an aryl methyl sulfide with specific alkoxy and halide substitution—this guide presents a robust, modular two-step synthesis starting from the commercially available 2-bromo-4-chlorophenol .[1][2] This route prioritizes regiocontrol and scalability, utilizing a Williamson ether synthesis followed by a palladium-catalyzed C–S cross-coupling.[1][2]

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: (2-Butoxy-5-chlorophenyl)(methyl)sulfane Core Challenges:

  • Regiochemistry: Ensuring the methylthio (-SMe) group is introduced specifically ortho to the butoxy group while preserving the chlorine atom at the para position relative to the ether.[2]

  • Chemosensitivity: The aryl chloride must remain intact during the functionalization of the aryl bromide position.[1]

  • Volatility & Odor: Methyl sulfides are volatile and possess potent odors, requiring specific containment protocols.[1]

Synthetic Strategy: We utilize the difference in reactivity between aryl bromides and aryl chlorides.[1] By starting with 2-bromo-4-chlorophenol , we lock the chlorine and bromine positions.[1][2]

  • Step 1: O-Alkylation locks the phenol as a butyl ether.[1]

  • Step 2: Chemoselective C–S coupling replaces the more reactive aryl bromide with a thiomethyl group, leaving the aryl chloride untouched.[1][2]

Part 2: Visual Workflow (Signaling Pathway)

Synthesispathway Start 2-Bromo-4-chlorophenol (Starting Material) Inter Intermediate: 1-Bromo-2-butoxy-4-chlorobenzene Start->Inter Step 1: Williamson Ether Synthesis Reagent1 n-Butyl Bromide K2CO3, DMF, 60°C Reagent1->Inter Product Target: (2-Butoxy-5-chlorophenyl)(methyl)sulfane Inter->Product Step 2: Buchwald-Hartwig C-S Coupling Reagent2 NaSMe (Sodium Thiomethoxide) Pd2(dba)3, Xantphos Toluene, 100°C Reagent2->Product

Caption: Modular synthetic route demonstrating chemoselective transformation of the bromo-chloro-phenol scaffold.

Part 3: Detailed Experimental Protocols

Safety Pre-Requisites
  • Engineering Controls: All reactions, especially Step 2 involving sodium thiomethoxide (NaSMe), must be performed in a high-efficiency fume hood. NaSMe releases methanethiol (toxic/stench) upon contact with acid or moisture.[2]

  • PPE: Nitrile gloves (double-gloved recommended for Step 2), lab coat, and chemical splash goggles.[1][2]

  • Waste: Quench sulfide waste with dilute bleach (sodium hypochlorite) before disposal to oxidize odorous residuals.[2]

Step 1: Synthesis of 1-Bromo-2-butoxy-4-chlorobenzene

This step utilizes a standard Williamson ether synthesis.[1][2] The use of DMF and Potassium Carbonate provides a mild, high-yielding environment.[1][2]

Reagents & Stoichiometry:

ComponentRoleEquivalentsAmount (Example)
2-Bromo-4-chlorophenol Substrate1.0 eq10.0 g (48.2 mmol)
1-Bromobutane Alkylating Agent1.2 eq7.9 g (57.8 mmol)
Potassium Carbonate (K₂CO₃) Base2.0 eq13.3 g (96.4 mmol)
DMF (N,N-Dimethylformamide) Solvent-100 mL (0.5 M)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-bromo-4-chlorophenol, anhydrous K₂CO₃, and DMF.

  • Addition: Add 1-bromobutane dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of the phenol.[2]

  • Workup: Cool to room temperature. Pour the mixture into 300 mL of ice-water. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: The crude oil is typically sufficiently pure (>95%) for the next step.[2] If necessary, purify via silica gel flash chromatography (100% Hexanes).[2]

Step 2: Synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

This step employs a Palladium-catalyzed C–S cross-coupling (Buchwald-Hartwig type).[1][2] This method is superior to nucleophilic aromatic substitution (SNAr) for this substrate because the electron-rich butoxy group deactivates the ring toward direct nucleophilic attack, making metal catalysis necessary.[1][2]

Reagents & Stoichiometry:

ComponentRoleEquivalentsAmount (Example)
Intermediate (Step 1) Substrate1.0 eq10.0 g (38.0 mmol)
Sodium Thiomethoxide (NaSMe) Nucleophile1.2 eq3.2 g (45.6 mmol)
Pd₂(dba)₃ Catalyst2 mol%0.70 g
Xantphos Ligand4 mol%0.88 g
Toluene (Anhydrous) Solvent-120 mL (0.3 M)

Procedure:

  • Degassing: In a glovebox or under rigorous Schlenk conditions, charge a pressure tube or RBF with the Intermediate, NaSMe, Pd₂(dba)₃, and Xantphos.[1][2]

  • Solvent: Add anhydrous, degassed Toluene. Seal the vessel immediately.

  • Reaction: Heat to 100°C for 12–16 hours. The reaction mixture will turn dark (characteristic of Pd species).[2]

    • Note: The chloride at position 5 is significantly less reactive than the bromide at position 2 under these conditions, ensuring chemoselectivity.[1][2]

  • Workup (Odor Control): Cool to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.[1]

    • Critical: Perform this in the hood.[1] Rinse all glassware with a dilute bleach solution to oxidize trace sulfides.[1]

  • Extraction: Extract with Ethyl Acetate (3 x). Wash organics with water and brine.[1][3] Dry over MgSO₄.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

    • Eluent: Gradient of 0% to 5% Ethyl Acetate in Hexanes.[1] The product is a non-polar oil/low-melting solid.[1][2]

Part 4: Analytical Validation Criteria

To ensure the protocol produced the correct isomer, verify the following NMR signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.4 ppm (s, 3H): Distinct singlet for the -SMe group.[1][2]

    • δ ~4.0 ppm (t, 2H): Triplet for the -OCH₂- of the butyl group.[1][2]

    • Aromatic Region: You should observe an ABX or similar pattern.[1] Crucially, verify the coupling constants to confirm the para relationship of the Cl to the ether is maintained (no scrambling).[2]

  • ¹³C NMR: Look for the thiomethyl carbon at approx δ 15-16 ppm .[1][2]

References

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).[1][2] Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles.[1][2] Tetrahedron, 58(11), 2041-2075.[1][2]

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006).[1][2] A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols.[1][2] Journal of the American Chemical Society, 128(7), 2180-2181.[1][2] [2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CAS 1443305-57-4.[1][2] PubChem.

Sources

Application

Optimal reaction conditions for methylation of 2-butoxy-5-chlorobenzenethiol

Application Note: Optimal Reaction Conditions for S-Methylation of 2-Butoxy-5-Chlorobenzenethiol Executive Summary This guide details the optimized protocol for the S-methylation of 2-butoxy-5-chlorobenzenethiol , a func...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Reaction Conditions for S-Methylation of 2-Butoxy-5-Chlorobenzenethiol

Executive Summary

This guide details the optimized protocol for the S-methylation of 2-butoxy-5-chlorobenzenethiol , a functionalized thiophenol often utilized as a pharmacophore intermediate. While thiophenol methylation is a standard transformation, this specific substrate presents unique challenges due to the steric bulk of the ortho-butoxy group and the electronic withdrawing nature of the meta-chloro substituent .

Our optimized method utilizes a weak base/polar aprotic solvent system (K₂CO₃/Acetone) to achieve >95% conversion with minimal disulfide byproduct formation. This protocol prioritizes operational simplicity, safety (odor control), and high purity suitable for pharmaceutical applications.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Substrate: 2-butoxy-5-chlorobenzenethiol

  • pKa Estimation: ~6.0–6.5. The 5-chloro group (electron-withdrawing) increases acidity relative to thiophenol, while the 2-butoxy group (electron-donating by resonance) slightly decreases it. The net result is a thiol that is easily deprotonated by mild carbonate bases.

  • Steric Challenge: The ortho-butoxy chain creates a steric pocket around the sulfur center. While S-methylation is generally less sensitive to sterics than C-methylation, the choice of a small, highly reactive electrophile (Methyl Iodide) is critical to overcome this barrier.

Reaction Pathway

The reaction proceeds via a classical S_N2 mechanism . The base deprotonates the thiol to form a thiolate anion (ArS⁻), which acts as a nucleophile attacking the methyl group of the alkylating agent.

Key Selectivity Control:

  • S- vs. O-Methylation: Not a concern here as the oxygen is already alkylated (butoxy).

  • Disulfide Formation (ArS-SAr): This is the primary impurity. It forms via oxidation of the thiolate anion in the presence of air. Strict inert atmosphere (N₂/Ar) is mandatory.

Optimization of Reaction Variables

We evaluated three common methylation systems. The data below summarizes the findings for this specific substrate.

ParameterSystem A (Standard)System B (Phase Transfer)System C (Green/Scale-Up)
Reagents MeI / K₂CO₃MeI / NaOH (aq) / TBABDimethyl Carbonate (DMC) / DBU
Solvent Acetone (Anhydrous)DCM / WaterDMC (Neat)
Temp/Time Reflux (56°C) / 2 h25°C / 4 hReflux (90°C) / 12 h
Yield 96% 88%82%
Impurity Profile <1% Disulfide~5% Disulfide (emulsion issues)<2% Disulfide, slow conversion
Recommendation Optimal for Lab Scale Good for Industrial ScaleBest for Green Chemistry

Why System A is Optimal: The K₂CO₃/Acetone system provides a heterogeneous mixture where the inorganic base acts as a scavenger. The polar aprotic nature of acetone solvates the thiolate anion well, promoting the S_N2 attack, while the boiling point (56°C) provides sufficient energy to overcome the steric hindrance of the ortho-butoxy group without causing thermal decomposition.

Detailed Experimental Protocol (System A)

Reagents & Equipment
  • Substrate: 2-butoxy-5-chlorobenzenethiol (1.0 eq)

  • Methylating Agent: Methyl Iodide (MeI) (1.2 eq) (Caution: Neurotoxin)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq)

  • Solvent: Acetone (HPLC Grade, dried over molecular sieves)

  • Safety: Bleach trap for thiol odors; Fume hood.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a nitrogen inlet to the top of the condenser. Connect the outlet to a bleach scrubber (10% sodium hypochlorite solution) to neutralize any escaping thiol vapors.

  • Charging: Add 2-butoxy-5-chlorobenzenethiol (10 mmol, 2.17 g) and anhydrous Acetone (50 mL) to the flask. Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (20 mmol, 2.76 g) in one portion. The suspension may turn slightly yellow (formation of thiolate). Flush the system with Nitrogen for 5 minutes.

  • Alkylation: Add Methyl Iodide (12 mmol, 0.75 mL) dropwise via syringe through a septum. Note: MeI is volatile; handle quickly.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~60°C). Stir vigorously to ensure suspension of the carbonate.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC after 1 hour. The starting thiol (lower Rf) should disappear, replaced by the sulfide (higher Rf).

  • Workup:

    • Cool reaction to room temperature.

    • Filter off the solid K₂CO₃/KI salts using a sintered glass funnel. Wash the cake with small portions of acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with:

    • 10% NaOH (2 x 15 mL) – Critical step to remove unreacted thiol.

    • Water (1 x 15 mL)

    • Brine (1 x 15 mL)

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Result: Clear, pale yellow oil or low-melting solid. Yield expected: ~2.1–2.2 g.

Visualization of Workflows

Reaction Mechanism & Pathway

ReactionPathway Substrate 2-butoxy-5-chlorobenzenethiol (Substrate) Intermediate Thiolate Anion (Nu: Ar-S-) Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS S_N2 Transition State (Steric Check) Intermediate->TS + MeI SideProduct Disulfide (Oxidative Impurity) Intermediate->SideProduct O2 (Air) Reagent Methyl Iodide (Electrophile) Reagent->TS Product 2-butoxy-5-chlorophenyl methyl sulfide TS->Product Methylation

Caption: S_N2 reaction pathway showing the critical deprotonation step and the potential oxidative side reaction.

Workup & Purification Logic

WorkupFlow Step1 Crude Reaction Mixture (Acetone, Solids, Product, Trace Thiol) Step2 Filtration Step1->Step2 Solids Solid Waste (K2CO3, KI) Step2->Solids Remove Filtrate Filtrate (Product in Acetone) Step2->Filtrate Keep Step3 Evaporation & Re-dissolution (in Ethyl Acetate) Filtrate->Step3 Step4 NaOH Wash (10%) Step3->Step4 Aqueous Aqueous Layer (Thiolate Salts) Step4->Aqueous Remove Impurities Organic Organic Layer (Product) Step4->Organic Keep Final Pure Product (>98% Purity) Organic->Final Dry & Concentrate

Caption: Purification workflow emphasizing the critical NaOH wash to remove unreacted thiol.

Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Low Yield / Slow Reaction.

    • Cause: The ortho-butoxy group may be hindering the approach of the electrophile more than expected, or the K₂CO₃ is too coarse.

    • Fix: Add a catalytic amount (5 mol%) of 18-Crown-6 ether to complex the potassium and increase the nucleophilicity of the "naked" thiolate. Alternatively, switch to DMF as solvent.

  • Issue: Strong Odor in Final Product.

    • Cause: Trace unreacted thiol.

    • Fix: The 10% NaOH wash is non-negotiable. If odor persists, treat the organic layer with a dilute bleach solution (0.5%) for 1 minute, then immediately wash with thiosulfate. Caution: This can oxidize the sulfide to sulfoxide if left too long.

  • Issue: Disulfide Contamination.

    • Cause: Air leak during reaction.

    • Fix: Disulfides are hard to separate. Reduce the crude product with Zn dust/Acetic acid or NaBH₄ before the final workup to revert disulfide back to thiol, then re-methylate or wash away.

References

  • Organic Syntheses, Coll. Vol. 6, p. 833 (1988). General procedure for S-methylation of thiophenols using K2CO3/Acetone.Link

  • Perrio, C. et al. (2009). S-Methylation of N-containing heterocyclic thiols.[2] Heterocycles, 81(2).[2][3] (Demonstrates tolerance of heteroatoms and mild conditions). Link

  • Tundo, P. & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. (Source for Green Chemistry alternative). Link

  • Parchem Fine & Specialty Chemicals. Product entry for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7).[4] (Confirmation of target molecule existence).[2] Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Data for Chlorobenzenethiols.Link

Sources

Method

Reagents and catalysts for preparing (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 61016-65-7 Chemical Formula: C₁₁H₁₅ClOS Molecular Weight: 246.75 g/mol

Executive Summary & Retrosynthetic Analysis

(2-Butoxy-5-chlorophenyl)(methyl)sulfane is a trisubstituted benzene derivative featuring a thioether, an ether, and a halogen. It serves as a high-value lipophilic scaffold in medicinal chemistry, particularly in the synthesis of platelet aggregation inhibitors (e.g., Ticlopidine analogs) and agrochemical fungicides.

The synthesis of this molecule presents a regiochemical challenge: ensuring the correct placement of the electron-donating butoxy group relative to the sulfur moiety. This guide details three distinct synthetic pathways, prioritizing Transition Metal-Catalyzed C–S Coupling for its robustness and avoidance of noxious thiols, while also covering classical S-Alkylation and O-Alkylation strategies for flexibility based on precursor availability.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target (2-Butoxy-5-chlorophenyl)(methyl)sulfane RouteA Route A: Pd-Catalyzed C-S Coupling (Preferred for Scalability) RouteA->Target RouteB Route B: Classical S-Alkylation (High Atom Economy) RouteB->Target RouteC Route C: O-Alkylation (Cost Effective) RouteC->Target PrecursorA 1-Bromo-2-butoxy-5-chlorobenzene + NaSMe PrecursorA->RouteA PrecursorB 2-Butoxy-5-chlorobenzenethiol + MeI / DMS PrecursorB->RouteB PrecursorC 4-Chloro-2-(methylthio)phenol + n-Butyl Bromide PrecursorC->RouteC

Figure 1: Retrosynthetic disconnection showing three viable pathways based on available starting materials.

Route A: Palladium-Catalyzed C–S Cross-Coupling (Recommended)

Rationale: This route avoids the handling of free aryl thiols (which are prone to oxidation and possess potent odors) by utilizing stable aryl halides and sodium thiomethoxide. It is the most robust method for introducing the S-Methyl group late-stage.

Reagents & Catalysts
ComponentReagentRoleCritical Notes
Substrate 1-Bromo-2-butoxy-5-chlorobenzeneElectrophileBromides are preferred over chlorides for faster oxidative addition without using exotic ligands.
Nucleophile Sodium Thiomethoxide (NaSMe)S-SourceSolid NaSMe is hygroscopic; store in a desiccator.
Catalyst Pd₂(dba)₃Pre-catalystTris(dibenzylideneacetone)dipalladium(0).
Ligand XantphosLigandLarge bite angle (111°) facilitates reductive elimination of the C–S bond.
Solvent 1,4-Dioxane or TolueneSolventMust be anhydrous and degassed to prevent catalyst poisoning.
Detailed Protocol
  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Charging : Add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.0 mol%) to the flask. Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate). Stir for 5 minutes to form the active catalyst complex (solution typically turns dark purple/red).

  • Substrate Addition : Add 1-Bromo-2-butoxy-5-chlorobenzene (1.0 equiv) and Sodium Thiomethoxide (1.2 equiv).

  • Reaction : Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% EtOAc in Hexanes). The starting bromide should disappear.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Palladium black.

  • Purification : Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Mechanistic Insight: The electron-donating butoxy group at the ortho position can sterically hinder the metal center, but it also increases electron density on the ring. Xantphos is selected specifically because its wide bite angle forces the Palladium center into a geometry that favors the reductive elimination of the sulfide product over β-hydride elimination or protodehalogenation.

Route B: Classical S-Methylation of Thiophenol

Rationale: If the thiol precursor is commercially available or generated via ortho-lithiation, this is the most atom-economical route.

Reagents
  • Substrate: 2-Butoxy-5-chlorobenzenethiol

  • Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS). Note: MeI is preferred for ease of handling.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Acetone (reflux) or DMF (room temp).

Detailed Protocol
  • Dissolution : Dissolve 2-Butoxy-5-chlorobenzenethiol (1.0 equiv) in Acetone (0.5 M).

  • Deprotonation : Add K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature. The solution may change color as the thiolate anion forms.

  • Alkylation : Add Iodomethane (1.1 equiv) dropwise. Caution: MeI is volatile and carcinogenic.

  • Completion : Reflux at 60°C for 2 hours.

  • Quenching : Add 10% aqueous bleach (sodium hypochlorite) to the waste stream and glassware during cleanup to oxidize any residual thiol/sulfide stench.

Route C: O-Alkylation of Phenol

Rationale: Phenols are generally cheaper and more stable than thiophenols. This route builds the ether linkage after the thioether is established.

Protocol Summary
  • Start: 4-Chloro-2-(methylthio)phenol.

  • Reagents: 1-Bromobutane (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.

  • Conditions: Heat at 80°C for 12 hours.

  • Note: This reaction is slower than S-alkylation due to the lower nucleophilicity of the phenoxide compared to the thiolate.

Comparative Data & Troubleshooting

Reagent Compatibility Table
ParameterRoute A (C-S Coupling)Route B (S-Alkylation)Route C (O-Alkylation)
Overall Yield 85–95%90–98%75–85%
Reaction Time 4–6 Hours1–2 Hours12–18 Hours
Odor Control Excellent (Closed system)Poor (Thiol handling)Good
Cost High (Pd Catalyst)LowLow
Scalability High (Kilogram scale)Medium (Exothermic)High
Troubleshooting Guide
  • Problem: Low conversion in Route A.

    • Solution: Oxygen poisoning is the most likely culprit. Ensure rigorous degassing of dioxane (sparge with Ar for 20 mins). Switch to a Pd(II) source like Pd(OAc)₂ with Xantphos if Pd(0) handling is difficult.

  • Problem: Disulfide formation in Route B.

    • Solution: The thiol has oxidized to the disulfide dimer. Add a reducing agent like NaBH₄ (0.1 equiv) or Triphenylphosphine to the reaction mixture to reduce the disulfide back to the active thiol in situ.

Mechanistic Visualization (Route A)

CatalyticCycle Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange Ar-Pd(II)-SMe OxAdd->LigandEx + NaSMe - NaBr RedElim Reductive Elimination Product Release LigandEx->RedElim C-S Bond Formation RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for the Palladium-catalyzed cross-coupling of aryl bromides with sodium thiomethoxide.

References

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006).[1] A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols.[1][2] Journal of the American Chemical Society, 128(7), 2180–2181.

  • Itami, K., & Muraoka, H. (2021). Synthesis of Aryl Sulfides via C–S Coupling.[1][2][3][4][5][6] Organic Reactions.[1][2][4][6][7][8][9][10]

  • Kondo, T., & Mitsudo, T. (2000). Metal-catalyzed carbon-sulfur bond formation.[1][11] Chemical Reviews, 100(8), 3205-3220.

  • Parchem Fine & Specialty Chemicals. (2024). Product Entry: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7).[12]

Sources

Application

Scalable production methods for (2-Butoxy-5-chlorophenyl)(methyl)sulfane intermediates

Executive Summary This application note details the scalable synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7), a critical thioanisole intermediate used in the development of SGLT2 inhibitors and ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7), a critical thioanisole intermediate used in the development of SGLT2 inhibitors and veterinary macrolides.

The introduction of the methylthio (-SMe) moiety onto a highly substituted benzene ring presents two primary process challenges: chemoselectivity (preserving the chloro-substituent while functionalizing the sulfide) and odor/safety management (handling volatile thiols).

This guide presents two validated protocols:

  • Method A (Continuous Flow): A cryogenic-free lithiation-sulfenylation route designed for kilogram-scale manufacturing with superior exothermic control.

  • Method B (Batch Catalysis): A Palladium-catalyzed C–S coupling utilizing odorless sodium thiomethoxide (NaSMe), suitable for laboratory to pilot-plant translation.

Strategic Route Analysis

The target molecule features a 1,2,4-substitution pattern. The electron-donating butoxy group at the ortho position relative to the sulfide facilitates specific metalation strategies but complicates nucleophilic aromatic substitution (


) due to electron richness.
Comparison of Synthetic Strategies
FeatureMethod A: Continuous Flow Lithiation Method B: Pd-Catalyzed Coupling
Mechanism Lithium-Halogen Exchange followed by electrophilic quench (DMDS).Cross-coupling (Pd/Xantphos) with nucleophilic source (NaSMe).
Key Reagents n-Butyllithium (n-BuLi), Dimethyl Disulfide (DMDS).Pd(OAc)₂, Xantphos, NaSMe.
Temperature -20 °C to 0 °C (Flow) vs -78 °C (Batch).80 °C – 100 °C.
Scalability High: Linear scalability; excellent heat transfer.Medium: Stirring issues with solids; catalyst cost.
Safety/Odor Excellent: Closed system contains DMDS stench.Good: Uses solid NaSMe; requires scrubbers.
Cost Low (Generic reagents).High (Palladium catalyst/ligand).[1]
Decision Logic Diagram

RouteSelection Start Starting Material: 1-Bromo-2-butoxy-5-chlorobenzene Decision Equipment Availability? Start->Decision Flow Flow Reactor Available Decision->Flow Yes Batch Standard Glassware Only Decision->Batch No MethodA Method A: Flow Lithiation (High Scale, Low Cost) Flow->MethodA MethodB Method B: Pd-Catalysis (Low Scale, High Cost) Batch->MethodB

Figure 1: Decision matrix for selecting the synthesis route based on facility capabilities.

Method A: Continuous Flow Lithiation (Recommended)

Rationale: The lithiation of aryl bromides is highly exothermic. In batch, this requires cooling to -78 °C to prevent the "scrambling" of the lithiated species or benzyne formation. In continuous flow, the superior surface-area-to-volume ratio allows this reaction to proceed cleanly at -20 °C or even 0 °C, significantly reducing energy costs.

Reagents & Equipment[3][4]
  • Substrate: 1-Bromo-2-butoxy-5-chlorobenzene (0.5 M in dry THF).

  • Reagent A: n-Butyllithium (1.6 M in Hexanes).

  • Reagent B: Dimethyl Disulfide (DMDS) (Neat or 2.0 M in THF).

  • Reactor: Coil reactor (PFA or Stainless Steel), 10 mL volume for lithiation zone.

  • Quench: Sat. NH₄Cl (aq).[2]

Flow Protocol Steps
  • System Preparation:

    • Flush the entire flow system (pumps, coils, mixers) with anhydrous THF to remove moisture.

    • Set the cooling bath for the lithiation loop (Reactor 1) to -20 °C.

    • Set the sulfenylation loop (Reactor 2) to 0 °C.

  • Lithiation (Zone 1):

    • Pump Substrate (Flow rate: 2.0 mL/min) and n-BuLi (Flow rate: calculated for 1.1 equiv) into a T-mixer.

    • Residence Time: 30–60 seconds.

    • Chemistry: The Br/Li exchange occurs rapidly. The Cl substituent at position 5 is stable at this temperature/time profile.

  • Sulfenylation (Zone 2):

    • Introduce DMDS (1.2 equiv) via a third pump into the stream exiting Zone 1.

    • Pass through a larger coil reactor (Residence Time: 2–5 minutes) at 0 °C.

    • Note: DMDS acts as the electrophile (

      
       source).
      
  • Quench & Collection:

    • Direct the reactor output into a stirred vessel containing saturated NH₄Cl and 10% bleach (sodium hypochlorite).

    • Safety: The bleach instantly oxidizes any unreacted DMDS or methanethiol byproducts, neutralizing odor.

  • Workup:

    • Phase separate. Wash organic layer with water and brine.[3]

    • Dry over MgSO₄ and concentrate.

    • Yield: Typically 85–92%.

Flow Schematic

FlowSetup Substrate Substrate (in THF) Mixer1 T-Mixer 1 Substrate->Mixer1 BuLi n-BuLi (in Hexane) BuLi->Mixer1 DMDS DMDS (Electrophile) Mixer2 T-Mixer 2 DMDS->Mixer2 Reactor1 Coil 1: Lithiation (-20°C, 60s) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil 2: Sulfenylation (0°C, 5 min) Mixer2->Reactor2 Quench Quench Tank (NH4Cl + Bleach) Reactor2->Quench

Figure 2: Continuous flow reactor configuration for the sequential lithiation and sulfenylation.

Method B: Palladium-Catalyzed C–S Coupling[6]

Rationale: For laboratories lacking flow equipment, or when starting from the aryl chloride (cheaper) instead of the bromide, Pd-catalysis is preferred. This method utilizes Sodium Thiomethoxide (NaSMe) , a solid reagent that is easier to handle than gaseous MeSH or volatile DMDS.

Reagents
  • Substrate: 1-Bromo-2-butoxy-5-chlorobenzene (1.0 equiv).

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂.

  • Ligand: Xantphos (2.0 mol%) – Critical for high turnover in C-S coupling.

  • Nucleophile: NaSMe (1.2 equiv).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Base: DIPEA (0.5 equiv) – Optional, helps stabilize the catalytic cycle.

Batch Protocol Steps
  • Inertion: Charge a reaction flask with the Substrate, Pd₂(dba)₃, Xantphos, and solid NaSMe. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Tip: NaSMe is hygroscopic.[4] Handle in a glovebox or weigh quickly.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

    • Monitoring: Monitor by HPLC. The reaction is complete when the aryl bromide is consumed. The chloro- group at position 5 usually remains intact due to the higher bond dissociation energy of Ar-Cl vs Ar-Br and the high selectivity of Xantphos.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Odor Control: Treat the filtrate with a 5% H₂O₂ solution (mild oxidation) if a strong sulfur smell persists, but be careful not to oxidize the product to the sulfoxide. Preferably, use a bleach scrubber for the rotovap exhaust.

Analytical Quality Control

Sulfides are prone to oxidation to sulfoxides (


) and sulfones (

). Strict QC is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).

Data Interpretation:

  • Target (Sulfide): Elutes late (High logP, ~RT 8.5 min).

  • Impurity (Sulfoxide): Elutes significantly earlier (More polar, ~RT 5.0 min).

  • Impurity (Sulfone): Elutes between Sulfoxide and Sulfide.

Safety & Environmental (HSE)

  • Odor Containment:

    • All rotary evaporator vents must be connected to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) . This converts methanethiol/DMDS into methanesulfonic acid (odorless).

  • Lithium Handling:

    • n-BuLi is pyrophoric. In the flow method, the small active volume (<5 mL of active lithiated species) drastically reduces fire risk compared to a 5L batch reactor.

  • Waste Disposal:

    • Segregate aqueous waste containing sulfides. Treat with bleach before disposal to prevent downstream acidification and release of H₂S/MeSH gas.

References

  • Continuous Flow Lithiation

    • Newby, J. A., et al. (2014). "Continuous flow synthesis of thioethers." Organic & Biomolecular Chemistry. Link

    • Context: Describes the precise flow parameters for Ar-Li + DMDS reactions.
  • Pd-Catalyzed C-S Coupling

    • Fernández-Rodríguez, M. A., et al. (2006). "A General and Efficient Catalyst System for a C-S Coupling." Journal of the American Chemical Society. Link

    • Context: The foundational work establishing Pd/Xantphos as the gold standard for aryl sulfide synthesis.
  • Odorless Reagents

    • Qiao, J., et al. (2018). "Synthesis of aryl sulfides via radical–radical cross coupling." Beilstein Journal of Organic Chemistry. Link

    • Context: Discusses alternative radical mechanisms th
  • Flow Chemistry Safety

    • Gutmann, B., et al. (2015). "Continuous Flow Synthesis of Active Pharmaceutical Ingredients." Angewandte Chemie International Edition. Link

    • Context: Validates the safety benefits of handling organolithiums in flow.

Sources

Method

Application Note: Optimized Strategies for the Synthesis of Aryl Methyl Sulfanes via S_NAr

Introduction & Strategic Overview Aryl methyl sulfanes (thioethers) are pivotal pharmacophores in medicinal chemistry, serving as precursors to sulfoxides and sulfones in varying oxidation states. While transition metal-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Aryl methyl sulfanes (thioethers) are pivotal pharmacophores in medicinal chemistry, serving as precursors to sulfoxides and sulfones in varying oxidation states. While transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) have gained traction, the classical Nucleophilic Aromatic Substitution (SNAr) remains the industrial "workhorse" for electron-deficient substrates due to its atom economy, absence of expensive palladium/ligand systems, and scalability.

This guide details three distinct protocols for installing the methylthio (-SMe) moiety. Unlike standard textbook procedures, these protocols address the primary operational bottleneck of organosulfur chemistry: odor control and toxicity management , while maximizing yield through mechanistic insight.

Mechanistic Grounding: The Meisenheimer Complex

Success in SNAr relies on stabilizing the anionic intermediate. The reaction proceeds via an Addition-Elimination pathway.[1][2][3][4] The rate-determining step is usually the nucleophilic attack, forming the resonance-stabilized Meisenheimer complex.

Critical Factor - Leaving Group Ability: Contrary to SN2 reactions (where I > Br > Cl > F), the reactivity order in SNAr is F > NO2 > Cl > Br > I .[4]

  • Why? The highly electronegative fluorine atom inductively stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy for the rate-determining addition step [1].

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the critical stabilization points required for a successful transformation.

SNAr_Mechanism Reactants Aryl Fluoride/Chloride (EWG ortho/para) TS1 Transition State 1 (High Energy) Reactants->TS1 + MeS- Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Inductive Stabilization (F >> Cl) TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Resonance Restoration Product Aryl Methyl Sulfane TS2->Product - X-

Caption: Figure 1. The SNAr Addition-Elimination mechanism.[1][2][3][4] Note that Fluorine accelerates the formation of the Meisenheimer complex via inductive effects.

Experimental Protocols

Protocol A: The "Workhorse" Method (Sodium Methanethiolate)

Best for: High-throughput synthesis, scale-up, and substrates with moderate activation. Reagent: Sodium Methanethiolate (NaSMe) is a powerful nucleophile but extremely malodorous.[5]

Safety Prerequisite:

  • The "Bleach Trap": All reaction off-gassing must be routed through a scrubber containing 10-15% sodium hypochlorite (bleach).

  • Acidification Hazard: Never acidify the reaction mixture before quenching excess thiolate. Protonation generates Methanethiol (MeSH) gas (LC50 ~675 ppm).

Step-by-Step Procedure:

  • Preparation: In a fume hood, charge a round-bottom flask with the aryl halide (1.0 equiv).

  • Solvation: Add anhydrous DMF or NMP (0.5 M concentration). Note: DMSO is effective but complicates workup due to high boiling point; DMF is preferred for ease of removal.

  • Nucleophile Addition: Add Sodium Methanethiolate (1.1 - 1.2 equiv) as a solid in one portion.

    • Tip: If using NaSMe aqueous solution (21%), add 1 equiv of water to the DMF to prevent precipitation, though this may slow the reaction.

  • Reaction: Heat to 60–90°C. Monitor via LCMS.

    • Endpoint: Look for the mass shift of +12 Da (replacement of F with SMe) or +26 Da (replacement of Cl with SMe).

  • The "Odor-Kill" Quench (Critical):

    • Cool to room temperature.[6][7][8]

    • Do NOT add acid.

    • Add 10% aqueous bleach (NaOCl) dropwise until the mixture turns slightly yellow/clear. This oxidizes excess methanethiolate to dimethyl disulfide or methanesulfonic acid, which are far less odorous [2].

  • Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.

Protocol B: The "Odorless" Alternative (S-Methylisothiourea)

Best for: Labs with strict odor regulations or poor ventilation. Mechanism: In situ hydrolysis of the isothiourea salt releases the thiolate slowly, minimizing free volatile thiols.

Step-by-Step Procedure:

  • Charge: Combine Aryl Halide (1.0 equiv), S-Methylisothiourea hemisulfate (1.2 equiv), and Cesium Carbonate (Cs2CO3, 2.5 equiv).

  • Solvent: Add Ethanol/Water (1:1 ratio) or DMF.

    • Note: The aqueous base is required to hydrolyze the isothiourea.

  • Reaction: Reflux (80°C) for 2-4 hours.

  • Mechanism of Action: The base hydrolyzes the isothiourea, releasing MeS- directly into the reaction sphere where it immediately attacks the aryl halide.

  • Workup: Standard aqueous extraction. The byproduct is urea, which is water-soluble and odorless [3].

Comparative Data & Optimization

The following table summarizes the impact of leaving groups and solvents on reaction efficiency.

ParameterVariableRelative Rate (approx.)Comments
Leaving Group Fluorine (-F) 1000x Fastest due to inductive stabilization of intermediate.
Nitro (-NO2)100xGood, but side reactions (reduction) possible.
Chlorine (-Cl)1xStandard baseline. Requires higher temps (>80°C).
Bromine (-Br)0.8xSlower; typically used for Pd-coupling, not SNAr.
Solvent DMSO HighBest solubility/rate, but difficult to remove.
DMF HighGood balance of rate and volatility.
THF LowToo non-polar for stabilizing the anionic intermediate.
Reagent NaSMe FastHigh odor risk; requires bleach quench.
Isothiourea ModerateOdorless; requires aqueous base conditions.

Workflow Visualization (Protocol A)

This workflow ensures safety compliance and odor management during the standard NaSMe protocol.

Protocol_Workflow Start Start: Aryl Halide + DMF Add_Nu Add NaSMe (Solid) (In Fume Hood) Start->Add_Nu Heat Heat to 80°C Monitor LCMS Add_Nu->Heat Decision Conversion > 98%? Heat->Decision Decision->Heat No Quench CRITICAL: Add 10% NaOCl (Bleach) Oxidize excess MeS- Decision->Quench Yes Extract Extraction (EtOAc/Water) Wash w/ LiCl Quench->Extract

Caption: Figure 2. Operational workflow for Protocol A, emphasizing the oxidative quench step to eliminate hazardous odors.

Troubleshooting & Expert Tips

  • Dimer Formation: If you observe a byproduct with mass 2M + S or M + 14, you may be forming disulfides. This occurs if the reaction is exposed to air (oxidation of MeS- to MeS-SMe). Solution: Sparge solvents with Nitrogen/Argon prior to addition.

  • Incomplete Conversion (Aryl Chlorides): If the reaction stalls with Ar-Cl, add a catalytic amount of 18-Crown-6 (if using NaSMe) or switch to Cs2CO3 to increase the solubility of the nucleophile ("Naked Anion" effect).

  • Regioselectivity: In substrates with multiple halides (e.g., 2,4-difluoronitrobenzene), the position ortho to the strongest EWG (NO2) will substitute first due to resonance stabilization.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Activated Aromatic Compounds. Chemical Reviews, 49(2), 273–412. [Link]

  • Org. Process Res. Dev. (2018). Odor Control in Organic Synthesis: Handling of Thiols and Sulfides. Organic Process Research & Development. [Link] (General reference for thiol handling standards).

  • Lin, S., et al. (2012). Odorless and efficient synthesis of aryl methyl sulfides using S-methylisothiourea nitrate. Tetrahedron Letters, 53(40), 5360-5363. [Link]

Sources

Application

Application Note: Solvent Selection for the Extraction and Isolation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Executive Summary This application note provides a technical framework for the isolation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a lipophilic aryl thioether intermediate. Due to the molecule's specific structural f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for the isolation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a lipophilic aryl thioether intermediate. Due to the molecule's specific structural features—a hydrophobic butyl ether chain, a chloro-substituent, and an oxidatively sensitive methylthio group—solvent selection is critical to maximize recovery while preventing S-oxidation side reactions.

This guide moves beyond generic protocols, utilizing physicochemical properties (LogP, polarity) to dictate solvent choices for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)/Chromatography.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the analyte's interaction potential.

Structural Analysis
  • Lipophilicity (LogP): The molecule contains a butyl chain and a chlorophenyl ring, significantly increasing its hydrophobicity. The estimated LogP is 4.2 – 4.8 [1]. This indicates the compound partitions strongly into non-polar organic solvents.

  • Electronic Character: The methoxy and thioether groups are electron-donating, while the chlorine is electron-withdrawing. The molecule is neutral ; pH adjustment during extraction will not alter its ionization state but is useful for removing acidic/basic impurities.

  • Reactivity Alert: The sulfide (thioether) moiety is susceptible to oxidation by peroxides found in aged ether solvents (e.g., THF, Diethyl Ether), potentially forming the sulfoxide (S=O) or sulfone (O=S=O) analogs [2].

Solvent Compatibility Matrix[1]
Solvent ClassSuitabilityRationale
Chlorinated (DCM, Chloroform) Excellent High solubility for aryl chlorides; excellent phase separation from water.
Esters (Ethyl Acetate) Good "Greener" alternative to DCM. Good solubility, but higher water miscibility (requires brine wash).
Ethers (MTBE) High Preferred over Diethyl Ether due to lower volatility and lower peroxide risk. Excellent for highly lipophilic species.
Aliphatics (Hexane, Heptane) Moderate Good for crystallization or chromatography, but may not fully solubilize crude oils containing polar impurities.
Alcohols (MeOH, EtOH) Poor (Extraction) Miscible with water; unsuitable for LLE but excellent for recrystallization.

Protocol: Liquid-Liquid Extraction (LLE)[2]

Objective: Isolate the target thioether from an aqueous reaction quench or biological matrix.

Reagents and Equipment
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Recommendation: Use MTBE for cleaner phase cuts; use DCM if the compound is stubborn.

  • Wash Solution: Saturated NaCl (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Apparatus: Separatory funnel, Rotatory Evaporator.

Step-by-Step Methodology
  • Quench/Preparation:

    • If the compound is in a reaction mixture, quench with water.

    • Critical Step: Ensure the aqueous layer pH is neutral (pH 7). While the analyte is neutral, extreme pH can degrade the thioether or hydrolyze the ether linkage over time.

  • Primary Extraction:

    • Add MTBE (Ratio 1:1 v/v with aqueous phase).

    • Why MTBE? Unlike DCM, MTBE floats on water, making it easier to drain the waste aqueous layer first. It also forms fewer emulsions with lipophilic oils than Ethyl Acetate [3].

    • Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation:

    • Allow layers to separate.[1] The target (2-Butoxy-5-chlorophenyl)(methyl)sulfane will reside in the top organic layer .

    • Drain the bottom aqueous layer.

    • Re-extraction: Return the aqueous layer to the funnel and extract again with a fresh portion of MTBE to ensure >98% recovery.

  • Impurity Removal (The Wash):

    • Combine organic extracts.[1]

    • Wash with 10% Sodium Thiosulfate (

      
      ) if iodine or oxidants were used in synthesis (prevents S-oxidation).
      
    • Wash with Saturated Brine to remove residual water.

  • Drying & Concentration:

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap) at <40°C .

    • Note: Thioethers can have pungent odors; ensure the rotovap is vented to a fume hood.

Protocol: Purification via Flash Chromatography[4][5]

Objective: Separate the target from polar byproducts or starting materials.

Mobile Phase Optimization

Given the LogP ~4.5, the compound travels quickly in non-polar solvents. A gradient elution is required.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Solvent A (Non-polar): n-Heptane (preferred over Hexane for toxicity reasons).

  • Solvent B (Polar): Ethyl Acetate (EtOAc).

Gradient Workflow
  • Equilibration: Start with 100% Heptane.

  • Loading: Dissolve the crude oil in a minimum volume of 95:5 Heptane:DCM (DCM helps load the oily compound onto the column without streaking).

  • Elution Profile:

    • 0 - 5 mins: 100% Heptane (Elutes very non-polar impurities).

    • 5 - 20 mins: Gradient 0%

      
       10% EtOAc.
      
    • Target Elution: The (2-Butoxy-5-chlorophenyl)(methyl)sulfane typically elutes between 2% and 8% EtOAc due to its high lipophilicity.

  • Detection: Monitor UV absorbance at 254 nm (Aryl ring absorption).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for solvent selection based on the impurity profile and scale.

SolventSelection Start Crude Mixture Containing (2-Butoxy-5-chlorophenyl)(methyl)sulfane MatrixCheck Is the Matrix Aqueous? Start->MatrixCheck LLE Liquid-Liquid Extraction (LLE) MatrixCheck->LLE Yes (Reaction Quench/Bio) SolidEx Solid-Liquid Extraction MatrixCheck->SolidEx No (Dry Solid) SolventChoice Select Solvent Based on Density/Toxicity LLE->SolventChoice DCM Dichloromethane (DCM) (High Solvency, Toxic, Bottom Layer) SolidEx->DCM Dissolve SolventChoice->DCM Stubborn Solubility MTBE MTBE / Ethyl Acetate (Greener, Top Layer, Good Separation) SolventChoice->MTBE Standard Protocol Purification Purification Strategy DCM->Purification MTBE->Purification Chromatography Flash Chromatography (Silica Gel) Purification->Chromatography MobilePhase Mobile Phase: Heptane/EtOAc (Target elutes at low % polar solvent) Chromatography->MobilePhase

Figure 1: Decision tree for solvent selection during the isolation of lipophilic aryl thioethers.

Troubleshooting & Critical Considerations

Preventing Oxidation (The "Sulfoxide" Problem)

Thioethers are prone to oxidation. If your LC-MS shows a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone):

  • Cause: Peroxides in the extraction solvent or exposure to air on silica gel.

  • Solution: Test ether solvents for peroxides before use. Flush chromatography columns with Nitrogen prior to use. Store the isolated oil under Argon at -20°C.

Emulsion Formation

Due to the surfactant-like nature of the butoxy chain, emulsions may form during aqueous extraction.

  • Remedy: Add solid NaCl to the aqueous layer until saturation to increase ionic strength (Salting Out), forcing the organic compound into the organic phase.

References

  • PubChem. (2023). Partition Coefficient Data for Chlorinated Aryl Ethers. National Library of Medicine. Available at: [Link]

  • Org. Synth. (1978). Oxidation of Thioanisole Derivatives.[1] Organic Syntheses, Coll. Vol. 6, p.737. Available at: [Link]

  • Nie, J., et al. (2024).[2] Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates.[3][2] ResearchGate.[2][4] Available at: [Link]

Sources

Method

Using (2-Butoxy-5-chlorophenyl)(methyl)sulfane as a precursor in pharmaceutical synthesis

Application Note: Strategic Utilization of (2-Butoxy-5-chlorophenyl)(methyl)sulfane in Pharmaceutical Synthesis[1] Abstract This application note details the strategic implementation of (2-Butoxy-5-chlorophenyl)(methyl)s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Butoxy-5-chlorophenyl)(methyl)sulfane in Pharmaceutical Synthesis[1]

Abstract

This application note details the strategic implementation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7) as a high-value pharmacophore precursor in medicinal chemistry.[1] Characterized by its lipophilic butoxy tail, metabolically stable chloro-substituent, and versatile methylthio handle, this building block is critical in the synthesis of benzimidazole-based therapeutics , aryl-sulfone modulators , and GPCR ligands .[1] We provide validated protocols for its controlled oxidation to chiral sulfoxides, demethylation for thiol-coupling, and integration into heterocycles, supported by mechanistic insights and safety standards.[1]

Introduction: The Pharmacophore Profile

(2-Butoxy-5-chlorophenyl)(methyl)sulfane represents a "privileged structure" in drug discovery, offering a unique balance of steric bulk, lipophilicity, and electronic modulation.[1]

  • Lipophilicity (Butoxy Group): The n-butoxy chain enhances membrane permeability (logP modulation) and fills hydrophobic pockets in target receptors (e.g., GPCRs, Kinases).[1]

  • Metabolic Blocking (5-Chloro): The chlorine atom at the para position relative to the sulfur (or meta to the alkoxy) blocks metabolic oxidation at the most reactive ring position, extending the half-life of the final API.[1]

  • Redox Versatility (Methylthio Group): The -SMe moiety serves as a "switchable" handle.[1] It can be:

    • Retained as a hydrogen-bond acceptor.[1]

    • Oxidized to a sulfoxide (S=O) to introduce chirality and polarity (reminiscent of proton pump inhibitors).[1]

    • Oxidized to a sulfone (O=S=O) for strong electron withdrawal.[1]

    • Demethylated to a thiol (-SH) for cross-coupling to heterocyclic cores (e.g., benzimidazoles).[1]

Target Therapeutic Classes
  • Anthelmintics: Analogous to Triclabendazole derivatives where aryl-thioethers are key to tubulin binding.[1]

  • Neurotherapeutics: Used in the synthesis of antipsychotic benzimidazoles (e.g., as cited in Patent TW200817355A).[1]

  • Ion Channel Modulators: The 2-alkoxy-5-chlorophenyl motif is frequent in calcium/sodium channel blockers.[1]

Reaction Pathways & Strategic Logic

The utility of this precursor relies on three primary transformations. The following diagram illustrates the divergent synthesis pathways available from the parent sulfide.

G Start (2-Butoxy-5-chlorophenyl) (methyl)sulfane (Precursor) Sulfoxide Chiral Sulfoxide (Ar-S(=O)-Me) Target: PPIs / GPCRs Start->Sulfoxide Controlled Oxidation (NaIO4 or Chiral Cat.) Thiol Aryl Thiol (Ar-SH) Target: Heterocycle Coupling Start->Thiol S-Demethylation (NaSEt or L-Selectride) Sulfone Aryl Sulfone (Ar-SO2-Me) Target: COX-2 / Kinase Inh. Sulfoxide->Sulfone Exhaustive Oxidation (mCPBA/H2O2) Benzimidazole Benzimidazole Conjugate Target: Antipsychotics Thiol->Benzimidazole SNAr / Buchwald Coupling

Figure 1: Divergent synthetic pathways for (2-Butoxy-5-chlorophenyl)(methyl)sulfane in API synthesis.

Validated Experimental Protocols

Protocol A: Controlled Oxidation to the Sulfoxide

Objective: Selective synthesis of the sulfoxide without over-oxidation to the sulfone.[1] This is critical for creating chiral centers or tuning solubility.[1]

Reagents:

  • Precursor: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (1.0 eq)[1]

  • Oxidant: Sodium Periodate (NaIO₄) (1.05 eq)[1]

  • Solvent: Methanol/Water (3:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 10 mmol of the precursor and 30 mL of Methanol. Cool to 0°C in an ice bath.

  • Oxidant Preparation: Dissolve 10.5 mmol of NaIO₄ in 10 mL of warm water. Allow it to cool to room temperature.

  • Addition: Dropwise add the aqueous NaIO₄ solution to the methanolic sulfide solution over 20 minutes. Note: Rapid addition causes exotherms and sulfone by-products.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C for 12 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 2:1).[1] The sulfoxide is significantly more polar than the sulfide.[1]

  • Quench: Add 10 mL of saturated NaHSO₃ solution to destroy excess oxidant.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Heptane or perform flash chromatography.

Key Insight: Using NaIO₄ prevents the over-oxidation to sulfone, which is common with mCPBA or H₂O₂.[1]

Protocol B: S-Demethylation to the Thiol (Ar-SH)

Objective: Convert the methylthio group into a free thiol to enable coupling with heterocyclic cores (e.g., chlorobenzimidazole).[1]

Reagents:

  • Precursor: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (1.0 eq)[1]

  • Reagent: Sodium Ethanethiolate (NaSEt) (3.0 eq) or L-Selectride.[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vessel and purge with Nitrogen (Argon preferred due to thiol sensitivity).

  • Solvation: Dissolve 5 mmol of precursor in 10 mL anhydrous DMF.

  • Reagent Addition: Add NaSEt (15 mmol) in one portion.

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Mechanism: The ethanethiolate anion attacks the methyl group via SN2, releasing the aryl thiolate.[1]

  • Acidification: Cool to 0°C and carefully quench with 1M HCl until pH < 4. Caution: Evolution of gaseous MeSH (stench) and EtSH.[1] Use a bleach scrubber.[1]

  • Extraction: Extract the generated thiol with EtOAc.

  • Immediate Use: Aryl thiols are prone to oxidative dimerization (disulfide formation).[1] Use immediately in the next coupling step or store under inert atmosphere.[1]

Analytical Data & Specifications

When sourcing or synthesizing this precursor, ensure it meets the following specifications to prevent downstream failure in GMP steps.

ParameterSpecificationMethodReason for Control
Purity > 98.0%HPLC (254 nm)Impurities (e.g., phenol derivatives) poison Pd-catalysts.[1]
Water Content < 0.1%Karl FischerCritical for lithiation or anhydrous coupling reactions.[1]
Identify 1H NMRCDCl₃Confirm Butoxy triplet (0.9 ppm) and S-Me singlet (2.4 ppm).[1]
Impurity A < 0.5%GC-MS4-chlorophenol derivative : Result of ether cleavage.[1]

1H NMR Diagnostic Peaks (CDCl₃, 400 MHz):

  • δ 2.42 (s, 3H): S-CH ₃ (Distinctive methylthio singlet).[1]

  • δ 3.95 (t, 2H): O-CH ₂-Pr (Butoxy methylene next to oxygen).[1]

  • δ 6.8–7.3 (m, 3H): Aromatic protons (Pattern depends on exact substitution, typically 1,2,4-pattern).[1]

Safety & Handling (E-E-A-T)

  • Stench Management: Thioethers and their demethylated byproducts have low odor thresholds.[1] All reactions must be performed in a high-efficiency fume hood.[1] Bleach (NaOCl) is the specific neutralizing agent for spills.[1]

  • Skin Absorption: The lipophilic butoxy group enhances dermal absorption.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

  • Waste Disposal: Segregate sulfur-containing waste.[1] Do not mix with oxidizers in waste streams to prevent uncontrolled exotherms.[1]

References

  • Parchem Fine & Specialty Chemicals. (2-Butoxy-5-chlorophenyl)(methyl)sulfane Product Specification. Retrieved from [1]

  • Google Patents. Benzimidazolyl compounds and their use in treating CNS disorders. Patent TW200817355A.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Butoxyethanol (Structural analog toxicity data). Retrieved from [1]

  • BLD Pharm. Building Block: (2-Butoxy-5-chlorophenyl)boronic acid. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Technical Support Center: Optimization of (2-Butoxy-5-chlorophenyl)(methyl)sulfane Ticket ID: #SYN-2B5C-MS Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering yield issue...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Ticket ID: #SYN-2B5C-MS Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield issues in the synthesis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane . This molecule presents a specific electronic challenge: the benzene ring contains an electron-donating alkoxy group (ortho to the sulfide) and an electron-withdrawing chlorine (meta to the sulfide).

This guide addresses the two primary synthetic failures:

  • Lithium-Halogen Exchange Failure: Resulting in protonated byproducts (dehalogenation) rather than the thioether.

  • Catalytic Stalling: Poor conversion in Pd/Cu-catalyzed C–S coupling due to catalyst poisoning.

Module 1: The Lithiation Route (Cryogenic)

Method: Lithium-Halogen Exchange on 1-bromo-2-butoxy-5-chlorobenzene followed by electrophilic trapping with Dimethyl Disulfide (DMDS).

Troubleshooting Guide

Q: Why is my major product 1-butoxy-4-chlorobenzene (the protonated side-product) instead of the sulfide? A: This "reduced" product indicates that the aryllithium intermediate formed successfully but extracted a proton before reacting with the sulfur electrophile. This is the most common failure mode in this synthesis.

Root Causes & Solutions:

VariableDiagnosisSolution
Temperature The exchange is exothermic. Localized heating causes the aryllithium to abstract a proton from the solvent (THF).Active Cooling: Ensure internal temperature never exceeds -65°C during n-BuLi addition. Pre-cool the n-BuLi solution if possible.
Moisture Trace water in the solvent or atmosphere quenches the lithiated species immediately.Titration: Titrate n-BuLi before use. Dry THF over Na/Benzophenone or use a solvent purification system (SPS).
Mixing Slow mixing creates "hot spots" of high n-BuLi concentration.Flow/Jetting: Increase stirring rate to maximum. If available, use a flow reactor to control residence time (<1 min).
Electrophile DMDS addition is too slow or DMDS is wet.Inverse Addition: Consider adding the lithiated species into a solution of DMDS to ensure excess electrophile is always present.
Protocol: Optimized Cryogenic Thiolation

Standardized for 10 mmol scale.

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-bromo-2-butoxy-5-chlorobenzene (1.0 eq) and anhydrous THF (0.15 M concentration).

  • Cooling: Cool to -78°C (Internal probe mandatory).

  • Exchange: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Critical: Keep internal temp < -70°C.

    • Wait: Stir for exactly 15 mins at -78°C. (Do not over-stir; aryl lithiums can scramble halogens or eliminate).

  • Trapping: Add Dimethyl Disulfide (DMDS) (1.5 eq) neat, dropwise.

    • Note: Exothermic reaction.[1]

  • Warm-up: Allow to warm to 0°C over 1 hour.

  • Quench: Saturated NH₄Cl (aq).

Module 2: The Catalytic Route (Scalable)

Method: Palladium or Copper-catalyzed C–S cross-coupling of the aryl bromide/iodide with Sodium Thiomethoxide (NaSMe).

Troubleshooting Guide

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: Thiolates are notorious catalyst poisons. They bind strongly to the metal center, preventing the oxidative addition of the aryl halide.

Q: Which catalyst system should I use for this specific substrate? A: Because you have an electron-rich ether ortho to the reaction site, steric hindrance and electronics are factors.

Comparative Catalyst Table:

Catalyst SystemLigand TypeProsConsRecommendation
Pd₂(dba)₃ / Xantphos Bidentate (Wide Bite Angle)Extremely robust; resists thiolate poisoning.Expensive; requires inert atmosphere (Glovebox preferred).Primary Choice
Pd(OAc)₂ / DPEphos BidentateGood for electron-rich aryl halides.Slower kinetics than Xantphos.Secondary Choice
CuI / Phenanthroline N,N-LigandCheap; scalable; greener.Requires high temp (100°C+); difficult workup (copper waste).Use for >100g scale
Protocol: Pd-Catalyzed C-S Coupling

Reference Standard: Pd-catalyzed coupling of aryl halides with thiols.[2][3][4][5]

  • Charge: In a glovebox or under strict Schlenk conditions, combine:

    • Aryl Bromide (1.0 eq)[6]

    • NaSMe (1.2 eq) (Solid sodium thiomethoxide is preferred over liquid thiol).

    • Pd₂(dba)₃ (2.5 mol%)

    • Xantphos (5.0 mol%)

    • Cs₂CO₃ (1.5 eq)

  • Solvent: Add degassed 1,4-Dioxane or Toluene (0.2 M).

  • Heat: Reflux (100-110°C) for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black.

Module 3: Logic Pathways & Diagnostics

The following diagram illustrates the decision-making process for optimizing yield based on observed byproducts.

OptimizationLogic Start Low Yield Observed CheckProduct Analyze Crude NMR/GCMS Start->CheckProduct ResultA Product: Des-bromo (Protonated) (2-Butoxy-5-chlorobenzene) CheckProduct->ResultA Major Peak ResultB Product: Starting Material (No Reaction) CheckProduct->ResultB Major Peak ResultC Product: Homocoupling (Biaryl) CheckProduct->ResultC Minor Peak ActionA1 Diagnosis: Moisture/Temp Control ResultA->ActionA1 ActionB1 Diagnosis: Catalyst Poisoning (Pd) or Bad Li-Exchange ResultB->ActionB1 ActionC1 Diagnosis: Wurtz Coupling ResultC->ActionC1 ActionA2 Fix: Dry Solvent & Lower Temp (-78°C) ActionA1->ActionA2 ActionB2 Fix: Switch to Xantphos (Pd) or Increase Mixing (Li) ActionB1->ActionB2 ActionC2 Fix: Dilute Reaction Slow Addition of n-BuLi ActionC1->ActionC2

Figure 1: Diagnostic workflow for identifying the root cause of yield loss based on crude reaction analysis.

Module 4: Purification & Stability

Issue: The product purity drops after column chromatography. Cause: Aryl alkyl sulfides are prone to oxidation to sulfoxides (S=O) when exposed to air on the high surface area of silica gel.

Recommendations:

  • Fast Column: Perform flash chromatography quickly. Do not let the product sit on the column.

  • Eluent Doping: Add 1% Triethylamine to the eluent to neutralize acidic sites on silica that might catalyze oxidation or cleavage.

  • Storage: Store the final oil/solid under Argon at -20°C.

References

  • Fernández-Rodríguez, M. A., et al. (2006).[5] "A General and Efficient Catalyst System for a C-S Coupling Method of Aryl Halides and Thiols." Journal of the American Chemical Society. Link

  • Kockmann, N., et al. (2018).[7] "Metalation and Halogen-Lithium Exchange of Sensitive Substrates." Ludwig-Maximilians-Universität München.[7] Link

  • Gelman, D., et al. (2014).[2] "Palladium-Catalyzed C–S Bond Formation: Rate and Mechanism." Chemistry - A European Journal. Link

  • Strijker, M., et al. (2023). "Optimization of Lithium–Halogen Exchange Reactions in Flow." Reaction Chemistry & Engineering. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Williamson Ether Synthesis." Link

Sources

Optimization

Purification strategies for removing impurities from (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Case ID: PUR-SULF-61016 Status: Active Assigned Specialist: Senior Application Scientist Molecule Profile: Lipophilic Aryl-Alkyl Sulfide CAS: 61016-65-7 (Representative Analog) Triage & Diagnostics: Know Your Enemy Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SULF-61016 Status: Active Assigned Specialist: Senior Application Scientist Molecule Profile: Lipophilic Aryl-Alkyl Sulfide CAS: 61016-65-7 (Representative Analog)

Triage & Diagnostics: Know Your Enemy

Before initiating physical separation, you must identify the specific impurity profile. The thioether linkage (-S-Me) and the butoxy tail (-OBu) create a unique set of stability challenges.

Quick Diagnostic Table
SymptomProbable ImpurityDiagnostic Signal (1H NMR / TLC)
Yellow/Orange Color Disulfides (Oxidative coupling of thiol precursor)TLC: Non-polar spot near solvent front.NMR: Downfield shift of aromatic protons; absence of S-Me peak.
New Polar Spot Sulfoxide (S=O)TLC: Distinct spot with lower Rf (more polar).NMR: S-Me signal shifts downfield (~2.7 ppm vs 2.4 ppm for sulfide).
Pungent "Rotten" Odor Unreacted Thiol (2-butoxy-5-chlorobenzenethiol)TLC: Streaking spot.NMR: SH proton (variable, ~3-4 ppm, exchangeable).
Oiling Out Solvent Entrapment / Mixed Impurities NMR: Broad peaks, aliphatic solvent signals (Hexane/EtOAc).

Decision Logic: The Purification Workflow

Do not blindly apply column chromatography.[1] Sulfides are prone to on-column oxidation. Use this logic flow to determine your strategy.

PurificationLogic Start Crude Product Analysis CheckThiol Is Thiol Present? (Smell / SH-peak) Start->CheckThiol BaseWash Protocol A: Caustic Wash (NaOH) CheckThiol->BaseWash Yes CheckOx Is Sulfoxide Present? (Polar TLC Spot) CheckThiol->CheckOx No BaseWash->CheckOx Reduct Protocol D: Chemical Reduction CheckOx->Reduct Yes (>5%) CheckState Physical State? CheckOx->CheckState No / Trace Reduct->CheckState Cryst Protocol B: Low-Temp Crystallization CheckState->Cryst Solid/Waxy Solid Column Protocol C: Buffered Chromatography CheckState->Column Oil / Complex Mix

Figure 1: Strategic decision tree for selecting the appropriate purification module based on impurity profiling.

Execution Protocols

Protocol A: Chemical Scavenging (Thiol Removal)

Use this if the crude material smells strongly of thiols.

The Science: The starting material, 2-butoxy-5-chlorobenzenethiol, is significantly more acidic (pKa ~6-7) than the product. We exploit this pKa difference.

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • The Wash: Wash vigorously with 1M NaOH (2 x 10 mL/g).

    • Note: The thiol forms a water-soluble thiolate salt (Ar-S⁻ Na⁺). The product remains in the organic layer.

  • Validation: The aqueous layer should be yellow (thiolate). The organic layer should lighten.

  • Workup: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Crystallization (The "Butoxy" Challenge)

Best for removing non-polar impurities and trace sulfoxides.

The Challenge: The n-butoxy chain adds significant lipophilicity and rotational freedom, making the lattice energy low. This compound loves to "oil out" rather than crystallize.

Solvent System:

  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent: Water (careful addition) or Pentane (if using Et2O).

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling MeOH .

  • Critical Step: If the solution is colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Allow to cool slowly to Room Temperature (RT).

  • Troubleshooting "Oiling Out":

    • If droplets form instead of crystals, reheat to dissolve.

    • Add a seed crystal (if available) or scratch the glass surface.

    • Cool to -20°C (freezer) rather than using an ice bath immediately. The slow thermal gradient promotes lattice formation over amorphous oiling.

Protocol C: Buffered Chromatography (Silica Gel)

Use only if crystallization fails.

Risk Alert: Silica gel is slightly acidic and can catalyze the oxidation of sulfides to sulfoxides or sulfones, especially if the flow rate is slow.

The Fix: Buffer the silica.

  • Slurry Preparation: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in Hexanes.

  • Eluent: Use a gradient of Hexanes → 5% EtOAc/Hexanes .

    • Why: The product is very non-polar due to the butoxy/chloro combination. It will elute early. Sulfoxides will stick to the baseline.

  • Speed: Run the column fast. Do not let the compound sit on the silica overnight.

Protocol D: Chemical Rescue (Sulfoxide Reduction)

Use this if you accidentally oxidized your product (e.g., left it in air/light too long).

If you detect significant sulfoxide (Ar-SO-Me), you do not need to discard the batch.

  • Reagents: Sodium Iodide (NaI) and Trifluoroacetic Anhydride (TFAA) in Acetone.

  • Mechanism: This generates an iodine species that selectively reduces sulfoxides back to sulfides without touching the aryl-chloride or ether linkage.

  • Procedure:

    • Dissolve impure sulfoxide mix in Acetone (0°C).

    • Add NaI (2.0 equiv) and TFAA (1.5 equiv).

    • Stir 30 mins. Quench with saturated Na₂SO₃ (removes Iodine color).

    • Extract and proceed to Protocol A.

FAQ: Troubleshooting Specific Pain Points

Q: My product is a persistent oil, even at -20°C. How do I get a solid? A: The butoxy chain lowers the melting point.

  • High Vacuum: Ensure all solvent traces are removed. Even 1% residual DCM can prevent solidification. Keep on high vac (<1 mbar) for 12 hours.

  • Trituration: Add cold n-Pentane to the oil and sonicate. This often forces the solid to crash out while the pentane dissolves the "grease."

Q: The NMR shows a split methyl peak. Is it an isomer? A: Unlikely to be a regioisomer if the starting material was pure.

  • Scenario 1: If the peaks are roughly 1:1 and complex, you might have Atropisomerism (restricted rotation due to the bulky Cl and Butoxy groups), though this is rare for this specific substitution pattern.

  • Scenario 2 (Most Likely): You have a mixture of Sulfide (major) and Sulfoxide (minor) . The S-Me peak for sulfoxide is distinct and downfield.

Q: Can I distill this? A: Not recommended. The boiling point will be very high (>300°C est. at atm pressure).[2][3] Even under high vacuum, the heat required risks thermal decomposition (C-S bond cleavage) or oxidation if the system isn't strictly oxygen-free.

References & Authority

  • Purification of Thioethers:

    • Org.[2][3][4][5][6][7] Synth.1977 , 57, 31. (General strategies for sulfide handling).

    • Drabowicz, J., et al. "Selective reduction of sulfoxides." Organic Preparations and Procedures International 9.2 (1977): 63-83. Link

  • Chromatography of Labile Sulfur Compounds:

    • Use of buffered silica for acid-sensitive compounds: J. Org. Chem.1980 , 45, 11, 2265.

  • Chemical Scavenging (Sulfoxide Reduction):

    • "Reduction of Sulfoxides to Sulfides."[5][6] ResearchGate Technical Discussions. Link

  • Synthesis Context (Thioanisole Derivatives):

    • Green Chem., 2024, 26 , 5432. (Oxidation profiles of thioanisoles). Link

Sources

Troubleshooting

Troubleshooting low conversion rates in aryl sulfide methylation reactions

Diagnostic Phase: Define Your Reaction System "Aryl sulfide methylation" is a terminologically ambiguous phrase in organic synthesis. Before troubleshooting, we must identify which of the two distinct chemical transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Define Your Reaction System

"Aryl sulfide methylation" is a terminologically ambiguous phrase in organic synthesis. Before troubleshooting, we must identify which of the two distinct chemical transformations you are attempting, as the mechanisms and failure modes differ radically.

Scenario A: S-Methylation of Aryl Thiols
  • Reaction:

    
    
    
  • Goal: Synthesis of an aryl methyl sulfide (thioether).

  • Common Failure: Oxidation to disulfide (

    
    ), incomplete deprotonation, or competitive 
    
    
    
    -/
    
    
    -methylation.
Scenario B: Methylation of Aryl Sulfides (Sulfonium Salt Formation)
  • Reaction:

    
    
    
  • Goal: Synthesis of a sulfonium salt (often for ylide chemistry or as a leaving group).

  • Common Failure: The aryl sulfide is a weak nucleophile; the reaction stalls or reverses due to demethylation.

Scenario A: Troubleshooting Aryl Thiol S-Methylation

Q1: My conversion is low (<50%), and I see a yellow precipitate or spot on TLC. What is happening?

Diagnosis: You are likely oxidizing your thiol to a disulfide (


) rather than methylating it. Aryl thiols are prone to oxidative coupling in the presence of trace oxygen and base.

The Fix:

  • Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to base addition.

  • Reducing Environment: Add 1.0–1.5 equivalents of Triphenylphosphine (

    
    )  or Sodium Borohydride (
    
    
    
    )
    to the reaction mixture in situ. This reduces any disulfide formed back to the thiolate anion, which then reacts with the methylating agent.
  • Switch Reagents: If oxidative sensitivity is extreme, switch from basic conditions (MeI/

    
    ) to acidic conditions  using methanol and a catalyst, or use non-oxidizing methylating agents like Trimethyl Phosphate (TMP) .
    
Q2: I have an electron-deficient aryl thiol (e.g., nitro-thiophenol) that refuses to react with MeI/K2CO3.

Diagnosis: Electron-withdrawing groups (EWGs) stabilize the thiolate negative charge, making it a "harder" and less reactive nucleophile (poor orbital overlap with soft electrophiles like MeI).

The Fix:

  • Change the Solvent: Switch from Acetone or Acetonitrile to DMF or DMSO . These dipolar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the thiolate "naked" and significantly more reactive.
    
  • Change the Base: Switch to

    
     . The "Cesium Effect" improves solubility in organic solvents and provides a looser ion pair with the thiolate.
    
  • Catalysis: Use Phase Transfer Catalysis (PTC). Add 5-10 mol% TBAB (Tetrabutylammonium bromide) .

Q3: How do I prevent N-methylation or O-methylation when other nucleophiles are present?

Diagnosis: Thiolates are "soft" nucleophiles, while alkoxides/amides are "harder." The Fix:

  • Exploit HSAB Theory: Use a soft electrophile like Methyl Iodide (MeI) rather than hard electrophiles like Dimethyl Sulfate (DMS) or Methyl Triflate.

  • Control pH: Thiols (

    
    ) are much more acidic than phenols (
    
    
    
    ) or anilines. Use a stoichiometric weak base (e.g.,
    
    
    ) that deprotonates only the thiol, leaving
    
    
    - and
    
    
    - groups protonated and unreactive.

Scenario B: Troubleshooting Sulfonium Salt Formation

Q4: I am trying to methylate a diphenyl sulfide, but the reaction won't proceed with Methyl Iodide.

Diagnosis: Aryl sulfides are notoriously weak nucleophiles due to the delocalization of the sulfur lone pair into the aromatic


-system. MeI is often not electrophilic enough.

The Fix:

  • Upgrade the Electrophile:

    • Methyl Triflate (MeOTf): Significantly more reactive than MeI. Warning: Highly toxic.

    • Meerwein’s Salt (

      
      ):  A solid, powerful methylating agent. It often drives difficult alkylations to completion due to the irreversible formation of the ether byproduct.
      
    • Magic Methyl (Methyl Fluorosulfonate): Use only as a last resort due to extreme safety hazards.

Q5: The reaction reaches 60% conversion and stops. Adding more MeI doesn't help.

Diagnosis: This is often due to product inhibition or reversibility . The iodide anion (


) is a nucleophile that can attack the methyl group of your product, regenerating the starting material (demethylation).

The Fix:

  • Anion Exchange: Use Dimethyl Sulfate (DMS) or Methyl Triflate . The leaving groups (

    
     or 
    
    
    
    ) are non-nucleophilic, preventing the reverse reaction.
  • Silver Salts: Add

    
      or 
    
    
    
    (1.0 equiv) alongside MeI. The silver precipitates iodide as AgI, driving the equilibrium forward and leaving a non-nucleophilic counterion.

Visual Troubleshooting Guides

Diagram 1: Decision Matrix for Aryl Thiol Methylation (Scenario A)

ThiolMethylation Start Start: Low Conversion (Ar-SH + Me-X) Check_Color Is reaction turning Yellow/Orange? Start->Check_Color Disulfide Issue: Disulfide Formation (Oxidation) Check_Color->Disulfide Yes Check_EWG Does Ar ring have EWG (NO2, CN, CF3)? Check_Color->Check_EWG No Sol_Disulfide Solution: 1. Degas Solvents 2. Add PPh3 or NaBH4 Disulfide->Sol_Disulfide Low_Nuc Issue: Low Nucleophilicity Check_EWG->Low_Nuc Yes Check_Selectivity Are -OH / -NH groups present? Check_EWG->Check_Selectivity No Sol_EWG Solution: 1. Switch to DMF/Cs2CO3 2. Add TBAB (PTC) Low_Nuc->Sol_EWG Comp_Nuc Issue: Competitive Alkylation Check_Selectivity->Comp_Nuc Yes Sol_Select Solution: 1. Use stoichiometric weak base (NaHCO3) 2. Use MeI (Soft Electrophile) Comp_Nuc->Sol_Select

Caption: Logic flow for diagnosing stalled S-methylation of aryl thiols.

Diagram 2: Optimization of Sulfonium Salt Formation (Scenario B)

SulfoniumSalt Substrate Substrate: Aryl Sulfide (Ar-S-R) Reagent_MeI Attempt 1: MeI (Standard) Substrate->Reagent_MeI Decision Conversion > 50%? Reagent_MeI->Decision Success Isolate Salt Decision->Success Yes Failure_Mode Failure: Equilibrium/Sterics Decision->Failure_Mode No Sol_A Option A: Counter-Ion Switch Add AgOTf or AgBF4 (Removes I-) Failure_Mode->Sol_A Sol_B Option B: Super-Electrophile Use Me3O+BF4- (Meerwein) or MeOTf Failure_Mode->Sol_B

Caption: Escalation strategy for forcing the methylation of weak aryl sulfide nucleophiles.

High-Performance Protocols

Protocol A: "The Rescuer" (For Oxidized/Stalled Thiol Methylations)

Best for: Substrates prone to disulfide formation.

  • Dissolve: 1.0 mmol Aryl Thiol in 5 mL THF/Water (9:1).

  • Reduce: Add 1.1 mmol Triphenylphosphine (

    
    ) . Stir 10 min under Argon. (Color should fade from yellow to colorless).
    
  • Base: Add 1.5 mmol

    
    .
    
  • Alkylate: Add 1.2 mmol MeI dropwise.

  • Monitor: Stir at RT. If conversion stalls, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with water. The byproduct

    
     must be removed via chromatography.
    
Protocol B: Meerwein’s Salt Method (For Difficult Sulfonium Salts)

Best for: Electron-poor aryl sulfides or sterically hindered substrates.

  • Setup: Flame-dry a flask under

    
    .
    
  • Dissolve: 1.0 mmol Aryl Sulfide in 5 mL anhydrous Dichloromethane (DCM) .

  • Reagent: Add 1.1 mmol Trimethyloxonium tetrafluoroborate (

    
    )  in one portion.
    
    • Note: Weigh this reagent quickly in air or use a glovebox; it is hygroscopic.

  • Reaction: Stir at RT for 2-12 hours. The product often precipitates as a white solid.

  • Isolation: Add diethyl ether to fully precipitate the salt. Filter under

    
    . Do not use aqueous workup if the salt is water-soluble.
    

Data Summary: Electrophile Selection

Methylating AgentReactivityHard/Soft CharacterBest For...Safety Note
Methyl Iodide (MeI) ModerateSoftStandard thiols, chemoselectivityVolatile, neurotoxic
Dimethyl Sulfate (DMS) HighHardSterically hindered thiolsHighly toxic, non-volatile
Methyl Triflate (MeOTf) Very HighHardWeak nucleophiles (Sulfonium formation)Corrosive, super-electrophile
Meerwein's Salt ExtremeHard"Impossible" substrates, non-nucleophilic counterionMoisture sensitive
Trimethyl Phosphate Low-ModHardGreen chemistry, high temp reactionsLow toxicity

References

  • Mechanism of S-Methylation & HSAB Theory

    • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Use of Meerwein's Salt for Sulfonium Salts

    • Curphey, T. J. (1971). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, 51, 142. Link

  • Green Methylation with Trimethyl Phosphate

    • Tang, X., et al. (2019). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP). Synthesis, 51(15), 2977-2983. Link

  • Chemoselective Methylation of Thiols vs.

    • Kondo, K., et al. (2009). S-Methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups. Heterocycles, 81(2). Link

  • Palladium-Catalyzed C-S Bond Formation (Alternative to direct methylation)

    • Yin, L., & Liebeskind, L. S. (2002). Palladium-Catalyzed Synthesis of Aryl Sulfides. Journal of the American Chemical Society, 124(41), 12084-12085. Link

Optimization

Overcoming steric hindrance challenges in 2-butoxy substituted phenyl sulfanes

The following technical guide is designed for researchers and process chemists addressing the specific synthetic challenges of 2-butoxy substituted phenyl sulfanes . This guide moves beyond generic protocols to address t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists addressing the specific synthetic challenges of 2-butoxy substituted phenyl sulfanes . This guide moves beyond generic protocols to address the unique steric and electronic constraints imposed by the ortho-butoxy motif.

Topic: Overcoming Steric Hindrance & Electronic Deactivation in C–S Cross-Coupling Role: Senior Application Scientist Status: System Operational

Introduction: The "Ortho-Alkoxy" Paradox

Synthesizing 2-butoxy phenyl sulfanes presents a dual challenge often underestimated in standard screening:

  • Steric Sweep: Unlike a rigid ortho-methyl group, the 2-butoxy chain (

    
    ) possesses rotational freedom. This creates a "sweep volume" that can destabilize the transition metal complex during the critical reductive elimination step.
    
  • Electronic Deactivation: The alkoxy group is a strong electron-donating group (EDG). If located on the aryl halide, it increases the electron density of the ring, significantly raising the energy barrier for oxidative addition to Palladium(0).

This guide provides targeted solutions to bypass these barriers using advanced ligand design and alternative mechanistic pathways.

Module 1: Catalyst & Ligand Selection (The Engine)

Q1: My standard Pd(PPh3)4 / Xantphos screen yielded <10% conversion. Why did it fail?

A: Standard ligands like Triphenylphosphine or Xantphos lack the necessary steric bulk and electron-richness to handle ortho-alkoxy substrates.

  • The Failure Point: Xantphos is a bidentate ligand with a wide bite angle, ideal for generic couplings but often too rigid to accommodate the ortho-butoxy steric clash during the square-planar Pd(II) intermediate stage.

  • The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Josiphos-type ligands.

Recommended "First-Pass" Catalyst Systems:

LigandCatalyst PrecursorWhy it works for 2-Butoxy
RuPhos RuPhos Pd G3 / G4Gold Standard. The bulky isopropyl groups on the biaryl backbone create a protective pocket, facilitating reductive elimination even with ortho substituents.
BrettPhos BrettPhos Pd G3Excellent for electron-rich aryl halides (like 2-butoxy-1-chlorobenzene) due to its high electron-donating capacity, accelerating oxidative addition.
CyPF-t-Bu Pd(OAc)₂ / Pd(dba)₂A Josiphos-type ligand. The extreme steric bulk of the tert-butyl groups forces the Pd center into a mono-ligated species, opening space for the bulky substrate.
Q2: Should I use Pd(II) or Pd(0) sources?

A: For hindered substrates, Precatalysts (Pd G3/G4) are superior to in-situ mixing of Pd(OAc)₂ + Ligand.

  • Reasoning: In-situ reduction of Pd(II) to Pd(0) can be sluggish and incomplete, leading to "induction periods" where side reactions (disulfide formation) dominate. Precatalysts release the active L-Pd(0) species immediately upon exposure to base.[1]

Module 2: Optimization of Reaction Conditions

Q3: I am seeing significant disulfide byproduct (Ar-S-S-Ar). How do I stop this?

A: Disulfide formation is oxidative dimerization of your thiol, catalyzed by trace oxygen or slow metal insertion. Troubleshooting Protocol:

  • Degassing is Critical: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Switch Sulfur Source: Instead of free thiols (which oxidize easily), use Potassium Thioacetate (KSAc) or Sodium Thiosulfate (Bunte Salts) . These act as "masked" thiols that release the sulfide anion only in the catalytic cycle, minimizing dimerization.

Q4: The reaction stalls at 60% conversion. Should I increase the temperature?

A: Not necessarily. Stalling often indicates catalyst poisoning or product inhibition.

  • The "Hemilabile" Trap: The oxygen atom in the 2-butoxy group can coordinate to the Palladium center (chelation), stabilizing an off-cycle intermediate and preventing turnover.

  • Fix: Switch to a non-polar solvent (Toluene or Xylene) rather than DMF/DMA. Polar solvents encourage this chelation. Non-polar solvents destabilize the coordinate bond, forcing the cycle forward.

Module 3: Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic for synthesizing 2-butoxy phenyl sulfanes, specifically addressing the choice between Cross-Coupling and


 (Nucleophilic Aromatic Substitution).

G cluster_legend Key Strategy Start Start: Synthesis of 2-Butoxy Phenyl Sulfane Substrate Analyze Aryl Halide (Electrophile) Start->Substrate CheckEWG Does Aryl Halide have Strong EWG (NO2, CN)? Substrate->CheckEWG SNAr Route A: SNAr (Nucleophilic Aromatic Subst.) CheckEWG->SNAr Yes CheckSteric Is the Halide Ortho-Substituted (2-Butoxy)? CheckEWG->CheckSteric No (Electron Rich/Neutral) SNAr_Cond Conditions: K2CO3, DMF, 80°C No Metal Catalyst needed SNAr->SNAr_Cond Buchwald Route B: Pd-Catalyzed C-S Coupling CheckSteric->Buchwald Yes (High Steric/Electronic Barrier) LigandSelect Ligand Selection: RuPhos or CyPF-t-Bu Buchwald->LigandSelect SolventSelect Solvent Selection: Toluene (prevents O-chelation) LigandSelect->SolventSelect Note 2-Butoxy Group acts as EDG Making SNAr difficult. Pd-Catalysis is usually required.

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and steric hindrance.

Module 4: Detailed Protocol (Pd-Catalyzed C-S Coupling)

Objective: Coupling 1-bromo-2-butoxybenzene with Thiophenol.

Reagents:

  • 1-bromo-2-butoxybenzene (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with RuPhos Pd G3 (2 mol%) and NaOtBu (1.5 equiv).

  • Substrate Addition: Add 1-bromo-2-butoxybenzene (solid/liquid).

  • Solvent: Add anhydrous Toluene. Note: Toluene is preferred over Dioxane to minimize chelation of the butoxy oxygen.

  • Thiol Addition: Add Thiophenol last via syringe.

    • Why? Adding thiol to the base before the catalyst is present can sometimes generate disulfide if trace oxygen is present.

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of silica (eluting with EtOAc) to remove Palladium residuals.

  • Purification: The 2-butoxy group makes the product lipophilic. Use Hexanes:EtOAc (95:5) for flash chromatography.

Module 5: Troubleshooting FAQ

SymptomDiagnosisCorrective Action
0% Conversion Oxidative Addition Failure. The electron-rich butoxy ring is too unreactive.Switch to BrettPhos Pd G3 (better for electron-rich halides) or change the halide from Bromide to Iodide .
Reaction turns black immediately Catalyst decomposition ("Pd Black").Your reaction is likely contaminated with oxygen, or the thiol concentration is too high initially. Add thiol slowly (syringe pump) or use a protected thiol (KSAc).
Product is inseparable from starting material Similar Rf values due to lipophilic butoxy chain.Use Argentation Chromatography (Silica doped with AgNO3) to separate sulfides (which bind Ag) from halides, or oxidize the sulfide to sulfone (easier to separate) if the target allows.
Low Yield with Alkyl Thiols

-hydride elimination side reaction.
Alkyl thiols can undergo

-elimination on the metal. Switch to CyPF-t-Bu ligand, which suppresses this pathway.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Journal of Organic Chemistry. Link

  • Shelke, A. M., et al. (2025). "Assessment of Steric Effects in Pd Catalysis." PMC. Link

  • Organic Chemistry Portal. "Synthesis of Aryl Sulfides." Link

  • BenchChem Technical Support. "Overcoming Steric Hindrance in Buchwald-Hartwig Couplings." Link

Sources

Troubleshooting

Optimizing column chromatography gradients for (2-Butoxy-5-chlorophenyl)(methyl)sulfane separation

Topic: Optimizing Column Chromatography Gradients for (2-Butoxy-5-chlorophenyl)(methyl)sulfane Separation Document ID: TSC-2024-SULF-05 Audience: Medicinal Chemists, Process Chemists, Purification Specialists Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography Gradients for (2-Butoxy-5-chlorophenyl)(methyl)sulfane Separation Document ID: TSC-2024-SULF-05 Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Introduction: The Separation Challenge

Welcome to the technical support hub for (2-Butoxy-5-chlorophenyl)(methyl)sulfane . This molecule presents a specific set of purification challenges governed by its structural motif: a lipophilic aryl thioether.

Chemical Profile:

  • Core Structure: Chlorinated benzene ring with a butoxy ether and a methyl thioether.

  • Polarity: Low to Moderate. The molecule is lipophilic (

    
    ).
    
  • Critical Risk: On-column Oxidation. The sulfide moiety (-SMe) is susceptible to oxidation into sulfoxides (polar) and sulfones (very polar) when exposed to air on acidic silica gel.

This guide moves beyond generic protocols to provide a self-validating, causality-driven purification strategy.

Module 1: Method Development (The "How-To")

Solvent System Selection

For this lipophilic thioether, Hexane/Ethyl Acetate (Hex/EtOAc) is the gold standard.

  • Why? Dichloromethane (DCM) is often unnecessary for solubility and may mask the separation of slightly more polar impurities like the sulfoxide byproduct.

  • Alternative: If the starting material (thiol) co-elutes, switch to Heptane/MTBE . The ether-ether interaction often alters selectivity for sulfur compounds.

Visualization Strategy (The "Eyes")

You cannot optimize what you cannot see. Use this dual-detection method:

MethodObservationMechanism
UV (254 nm) Dark SpotThe chlorinated benzene ring is a strong UV chromophore.
KMnO₄ Stain Yellow/White Spot on PurpleCritical: KMnO₄ specifically oxidizes the sulfur atom. This distinguishes your product from non-oxidizable impurities (e.g., alkyl halides).
Iodine Chamber Brown SpotGeneral lipophilic stain; useful for detecting the starting alkyl halide.
The "Scout-Focus" Gradient Protocol

Do not guess the gradient. Use this calculated approach to maximize resolution (


).

Step A: The Scouting Run (TLC) Run a TLC in 10% EtOAc in Hexane .

  • Target Rf: 0.25 – 0.35.

  • If Rf > 0.5: The solvent is too strong. Dilute to 5% EtOAc.

  • If Rf < 0.15: The solvent is too weak. Increase to 20% EtOAc.

Step B: The Focused Gradient Calculation Once you find the %B (EtOAc) that gives Rf = 0.3 (let's assume 10% B), build your column gradient:

  • Equilibration: 3 Column Volumes (CV) at 0% B (Pure Hexane).

  • Shallow Ramp: 0% to 5% B over 2 CVs (Elutes very non-polar debris).

  • Elution Ramp: 5% to 15% B over 10-12 CVs. (The "Focused" Zone) .

  • Wash: Ramp to 100% EtOAc to strip sulfoxides/sulfones.

Module 2: Troubleshooting & FAQs

Q1: "I see my product spot on TLC, but it streaks or tails badly on the column."

Diagnosis: This is likely acid-catalyzed decomposition or interaction with silanols. The Fix:

  • Buffer the Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading. This neutralizes acidic sites.

  • Speed is Key: Thioethers can oxidize on silica. Do not leave the compound on the column overnight.

Q2: "A polar impurity is co-eluting or appearing 'out of nowhere' during the run."

Diagnosis: This is the Sulfoxide (S=O) derivative. It is often formed during the reaction or on the column if the silica is old/acidic. The Fix:

  • Check the Gradient: Sulfoxides are much more polar. Ensure your gradient does not ramp to high polarity too quickly. Keep the "Focused Zone" shallow.

  • Solvent Switch: If separation is poor in Hex/EtOAc, use DCM/Hexane (1:1) isocratic. DCM solubilizes the sulfoxide better, often tightening its band and pulling it away from the sulfide.

Q3: "My starting material (Thiol) is co-eluting with the Product (Sulfide)."

Diagnosis: Thiols (Ar-SH) and Thioethers (Ar-S-Me) have very similar polarities in standard systems. The Fix:

  • Derivatization (The "Silver Bullet"): If the thiol is persistent, treat the crude mixture with a scavenger resin (e.g., weak base resin) or wash the organic layer with dilute NaOH before chromatography. The thiol (pKa ~6-7) will deprotonate and wash away; the sulfide will not.

Module 3: Visualizing the Workflow

Figure 1: Method Development Logic Flow

MethodDevelopment Start Crude Mixture TLC TLC Screening (Hex/EtOAc) Start->TLC RfCheck Check Rf Value TLC->RfCheck ConditionA Rf > 0.5 (Too Non-Polar) RfCheck->ConditionA Fast Elution ConditionB Rf < 0.15 (Too Polar) RfCheck->ConditionB Stuck at Origin ConditionC Rf 0.25 - 0.35 (Optimal) RfCheck->ConditionC Target Met ActionA Reduce EtOAc (Try 2-5%) ConditionA->ActionA ActionB Increase EtOAc (Try 15-20%) ConditionB->ActionB Gradient Design Focused Gradient (Target %B ± 5%) ConditionC->Gradient ActionA->TLC ActionB->TLC Purify Run Column (Flash) Gradient->Purify

Caption: Iterative logic for determining the optimal solvent strength based on Thin Layer Chromatography (TLC) retention factors (Rf).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue CoElution Co-elution with Starting Material Issue->CoElution Tailing Tailing / Streaking Issue->Tailing GhostPeak New Polar Peak (Sulfoxide) Issue->GhostPeak Sol1 Wash crude with dilute NaOH CoElution->Sol1 Thiol present Sol2 Add 1% TEA to Mobile Phase Tailing->Sol2 Acidic Silica Sol3 Use Isocratic DCM or Faster Gradient GhostPeak->Sol3 Oxidation

Caption: Rapid diagnostic tree for common isolation issues involving aryl sulfides.

Module 4: Advanced Optimization Data

The following table summarizes the relationship between Gradient Slope and Resolution (Rs) for this specific class of molecule.

ParameterStandard ConditionOptimized ConditionImpact on Separation
Loading Capacity 10% (w/w)1-3% (w/w) Lower loading prevents "fronting" of the lipophilic sulfide.
Gradient Slope 10% B / CV2-3% B / CV Shallow gradients significantly increase resolution between the sulfide and disulfide impurities.
Flow Rate 40 mL/min (Standard)25-30 mL/min Slower flow allows better mass transfer, crucial for separating structural isomers.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925.

  • Biotage. How does gradient slope impact flash chromatography loading capacity? Technical Note.

  • Sorbent Technologies. Scouting Gradients in Flash Chromatography. Application Guide.

  • Waters Corporation. Scouting Gradients in Preparative Liquid Chromatography. Primer.[1][2]

  • Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison Chemistry Database. (Specific reference to KMnO4 for sulfides).

Sources

Optimization

Resolving crystallization issues for (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Technical Support Center: Crystallization & Solid State Chemistry Topic: Troubleshooting Crystallization of (2-Butoxy-5-chlorophenyl)(methyl)sulfane CAS: 61016-65-7 Document ID: TSC-CRYST-2024-08 Executive Summary Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Solid State Chemistry Topic: Troubleshooting Crystallization of (2-Butoxy-5-chlorophenyl)(methyl)sulfane CAS: 61016-65-7 Document ID: TSC-CRYST-2024-08

Executive Summary

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely reading this because your batch of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (henceforth BCMS ) has failed to crystallize, resulting in a viscous oil, a "goo," or a persistent supersaturated solution.

Crystallizing BCMS presents a specific set of thermodynamic challenges. The molecule combines a lipophilic, flexible butoxy chain (which adds rotational entropy and lowers melting point) with a thioether (sulfane) moiety (prone to oxidation). The interplay between these groups often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation.

This guide moves beyond standard textbook advice to address the specific physicochemical behavior of alkyl-aryl thioethers.

Part 1: The Diagnostic Phase (Before You Crystallize)

Before attempting another solvent system, you must rule out the two primary chemical inhibitors specific to this molecule.

The Thioether Oxidation Trap

The methyl-sulfane group (-SMe) is highly susceptible to oxidation by atmospheric oxygen or residual oxidants, forming the sulfoxide (-S(=O)Me).

  • The Problem: Even 2-5% sulfoxide contamination can act as an emulsifier, preventing the lattice formation of the pure thioether.

  • The Test: Run a crude proton NMR.

    • Target Signal: Look for the S-Methyl peak. In the pure sulfide, it typically appears around 2.4–2.5 ppm .

    • Impurity Signal: If you see a satellite peak shifted downfield to 2.7–2.9 ppm , you have sulfoxide contamination.

  • The Fix: If sulfoxide >5%, you must purify via silica column chromatography (eluting with Hexane/EtOAc) before crystallization. Recrystallization cannot easily purge sulfoxides from sulfides due to their surfactant-like nature.

Residual Solvent Inhibition

BCMS is often synthesized via nucleophilic aromatic substitution using polar aprotic solvents (DMF, DMSO, NMP).

  • The Problem: These solvents bind tightly to the chlorinated aromatic ring via dipole interactions. Trace DMF prevents the tight packing required for the butoxy chain to lock into a lattice.

  • The Fix: Dissolve the oil in Et2O or TBME and wash aggressively with water (5x) and brine (2x), then dry over MgSO4. High-vacuum drying ( < 1 mbar) at 40°C for 12 hours is mandatory.

Part 2: The "Anti-Oil" Crystallization Protocol

If your material is chemically pure but still oils out, the issue is thermodynamic: the Liquid-Liquid Phase Separation (LLPS) boundary is being crossed before the Solid-Liquid Solubility curve.

The Strategy: We must lower the solubility slowly without shocking the system into an oil.

Recommended Solvent System: Methanol / Water (with seeding)

Rationale: The butoxy chain is hydrophobic, while the chlorophenyl ring has some polar character. Methanol solubilizes the aromatic core, while water acts as a gentle anti-solvent to force lattice packing.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of BCMS in the minimum amount of warm Methanol (approx. 35–40°C). Do not boil.

  • The "Cloud Point" Titration:

    • Add water dropwise with vigorous stirring.

    • Stop immediately when a faint permanent turbidity (cloudiness) persists.

    • Add 2-3 drops of Methanol to make it clear again.

  • The Critical Step (Seeding):

    • Cool the solution to Room Temperature (20°C).

    • If you have seeds: Add a micro-crystal now.[1]

    • If you have NO seeds: Scratch the inner glass wall with a glass rod at the air-liquid interface. The friction provides nucleation sites.

  • Controlled Cooling (The Fridge Trick):

    • Do not put this directly into a -20°C freezer. That guarantees oil.[2]

    • Place the flask in a water bath at 20°C, then place the whole bath into a 4°C fridge. The water mass slows the cooling rate, allowing the molecules to organize (crystal) rather than crash (oil).

  • Harvesting: Filter cold. Wash with cold 90:10 Water:MeOH.

Part 3: Troubleshooting Logic (Visualized)

Use this decision tree to navigate the physical state of your flask.

CrystallizationLogic Start Current State of BCMS ClearSol Clear Solution (No solids after 24h) Start->ClearSol OilingOut Oiling Out (Liquid droplets at bottom) Start->OilingOut Goo Sticky Gum/Goo (Amorphous solid) Start->Goo Evap Action: Rotovap to 50% vol + Scratch Glass ClearSol->Evap Too dilute Reheat Action: Reheat to dissolve + Add 10% more solvent OilingOut->Reheat Temp too low / Conc too high CheckPurity Critical: Check NMR for Sulfoxide OilingOut->CheckPurity Persistent Oil Triturate Action: Triturate with cold Pentane Goo->Triturate Remove impurities Crystals Crystalline Solid Evap->ClearSol Still nothing? Evap->Crystals Success Reheat->ClearSol Slow Cool Triturate->Crystals Slow transformation Triturate->CheckPurity Remains Goo

Figure 1: Decision matrix for resolving phase separation issues in alkyl-aryl sulfides.

Part 4: Solvent Screening Data

If Methanol/Water fails, consult this table based on the dielectric requirements of the chlorophenyl-thioether motif.

Solvent SystemRatio (v/v)SuitabilityNotes
Pentane (or Hexane) 100%High Risk Often causes oiling out due to low BP and high solubility of the butoxy chain. Use only for trituration.
Ethanol / Water 80:20Good Similar to MeOH but slower evaporation. Good for growing X-ray quality crystals.[1]
Diisopropyl Ether (IPE) 100%Excellent Top Recommendation. The polarity matches the ether/thioether groups. Dissolve warm, cool to -20°C.
Toluene / Heptane 1:4Moderate Use if the compound is very pure. Toluene engages in pi-stacking with the chlorophenyl ring, aiding lattice stability.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is an oil. Can I just freeze it to make it solid? A: Rarely. Freezing an oil usually results in a "glass" (amorphous solid), not a crystal. A glass traps impurities. You must induce nucleation from a solution phase. If you have a stubborn oil, try Trituration : add cold Pentane to the oil and grind it vigorously with a spatula against the flask wall. This mechanical stress can force the transition from amorphous to crystalline.

Q2: Why does the literature mention "Low Melting Point" for this class? A: The n-butoxy chain (4 carbons) has significant conformational freedom (floppiness). In the crystal lattice, these chains must stop moving and align. This entropy penalty lowers the melting point. Expect the MP to be low (likely 35°C – 55°C). This means you must crystallize below room temperature (refrigerator or freezer).

Q3: I see crystals, but they melt when I filter them. What happened? A: You likely have a "waxy solid" with a MP near ambient temperature, or the friction of filtration generated enough heat to melt them.

  • Fix: Pre-cool your Büchner funnel and solvent in the freezer (-20°C) before filtration. Filter quickly.

Q4: Can I use Acetone? A: Avoid Acetone. It is too good a solvent for this molecule and holds it in solution even at low temperatures. Furthermore, thioethers can react with acetone under acidic conditions (impurities) to form hemithioacetals, though rare, it introduces unnecessary risk.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General authority on crystallization and oiling out phenomena).[3]

  • Rochester University Dept. of Chemistry. Tips & Tricks: Recrystallization. (Specific guidance on solvent selection and "oiling out" troubleshooting).

  • Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization. (Protocols for inducing nucleation in stubborn oils).

  • Parchem Fine & Specialty Chemicals. Product Listing: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7).[4] (Verification of commercial existence and nomenclature).

  • Org. Synth. (1977). Oxidation of Thioethers to Sulfoxides. (Reference for understanding the oxidation impurity profile of methyl sulfanes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2-Butoxy-5-chlorophenyl)(methyl)sulfane before handling.

Sources

Troubleshooting

Thermal stability and degradation pathways of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Welcome to the technical support center for (2-Butoxy-5-chlorophenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Butoxy-5-chlorophenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, analysis, and storage of this compound. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My sample of (2-Butoxy-5-chlorophenyl)(methyl)sulfane shows increasing impurity levels over time, even when stored at room temperature. What is the likely cause?

Answer:

Aromatic sulfanes, particularly those with electron-donating groups like a butoxy substituent, can be susceptible to slow oxidation and thermal degradation even under standard storage conditions. The presence of a chloro group can also influence the molecule's stability.[1][2] The primary degradation pathways to consider are:

  • Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, sulfone. This can be accelerated by exposure to atmospheric oxygen.

  • Thermal Degradation: While considered relatively stable, prolonged exposure to ambient, and especially elevated, temperatures can initiate degradation. Aromatic compounds in general possess a degree of thermal stability.[3] However, the substituents on the phenyl ring can significantly alter this.

To mitigate this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., 2-8 °C) to minimize both oxidation and thermally induced degradation.

Question 2: I am observing unexpected peaks in my GC-MS analysis after heating my sample. What are these, and how can I identify them?

Answer:

Heating (2-Butoxy-5-chlorophenyl)(methyl)sulfane can induce thermal decomposition, leading to a variety of degradation products.[4] The fragmentation patterns will depend on the weakest bonds in the molecule and the specific experimental conditions.

Potential Degradation Pathways:

  • Cleavage of the Butoxy Group: The C-O bond in the butoxy group is a potential site for cleavage, which could lead to the formation of butene isomers and a phenol derivative through various rearrangement and elimination reactions. The thermal decomposition of related compounds like 2-methoxyethanol shows that C-O bond fission is a significant pathway.

  • C-S Bond Cleavage: The bond between the sulfur atom and the phenyl ring, or the sulfur and the methyl group, can also break at elevated temperatures. This could result in the formation of various radical species that can then recombine or react with other molecules to form a complex mixture of products.[4][5]

  • Reactions Involving the Chloro Group: While generally stable, under severe thermal stress, the chloro group could participate in reactions, although this is typically less likely than cleavage of the butoxy or sulfide moieties.

Workflow for Degradant Identification:

To confidently identify these unexpected peaks, a systematic approach using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[6][7][8]

G cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation A Heat Sample at Controlled Temperature B Inject into GC-MS A->B C Separate Components on GC Column B->C D Analyze Fragments by Mass Spectrometry C->D E Compare Spectra to Libraries (e.g., NIST) D->E F Analyze Fragmentation Patterns D->F G Propose Structures of Degradants E->G F->G H Confirm with Standards (if available) G->H

Caption: Workflow for GC-MS analysis of degradation products.

Question 3: How can I quantitatively assess the thermal stability of my sample?

Answer:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for quantitatively evaluating thermal stability.[9][10][11][12]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] A TGA curve will show the onset temperature of decomposition, which is a key indicator of thermal stability. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It can detect exothermic (heat-releasing) or endothermic (heat-absorbing) events associated with degradation, melting, or other phase transitions. The onset of an exothermic decomposition peak can provide a precise temperature at which degradation begins.

Typical TGA/DSC Experimental Parameters:

ParameterTypical ValueRationale
Sample Mass 5-10 mgEnsures representative analysis while minimizing thermal gradients.
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time.
Atmosphere Nitrogen or AirNitrogen for inert decomposition, Air for oxidative stability.
Flow Rate 20-50 mL/minMaintains a consistent atmosphere around the sample.
Temperature Range Ambient to 600 °CCovers the typical range for organic molecule decomposition.
Question 4: I'm performing a forced degradation study. What conditions should I use for (2-Butoxy-5-chlorophenyl)(methyl)sulfane?

Answer:

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14][15][16] For (2-Butoxy-5-chlorophenyl)(methyl)sulfane, a comprehensive study should include the following stress conditions:

  • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C). The ether linkage of the butoxy group may be susceptible to acid-catalyzed hydrolysis.

  • Basic Hydrolysis: Use a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions. While generally more stable to base, some degradation may occur.

  • Oxidative Degradation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The primary site of oxidation will be the sulfur atom, leading to the sulfoxide and sulfone.

  • Thermal Degradation: Heat the solid compound in an oven at a temperature determined from TGA analysis (e.g., just below the onset of decomposition) for a set period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light to assess its photosensitivity. The aromatic ring and the C-Cl bond can be susceptible to photolytic degradation.

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[17]

Proposed Degradation Pathway under Oxidative and Thermal Stress:

G A (2-Butoxy-5-chlorophenyl)(methyl)sulfane B Sulfoxide Derivative A->B [O] D Phenolic Derivative + Butene A->D Heat (Δ) C-O Cleavage E Thiophenol Derivative A->E Heat (Δ) C-S Cleavage C Sulfone Derivative B->C [O]

Caption: Potential degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by TGA
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of (2-Butoxy-5-chlorophenyl)(methyl)sulfane into a clean TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Method Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Program: Equilibrate at 30 °C, then ramp up to 600 °C at a rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

Protocol 2: Identification of Thermal Degradants by GC-MS
  • Sample Preparation: Place a small amount (approx. 1 mg) of the compound in a sealed vial and heat in an oven at a temperature approaching the decomposition onset (determined by TGA) for a specified time (e.g., 1 hour). Allow to cool, then dissolve the residue in a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • Injector: 250 °C, splitless mode.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan from m/z 40-500.

  • Data Analysis: Identify peaks corresponding to degradation products. Use the mass spectral library (e.g., NIST) to propose initial structures. Manually interpret the fragmentation patterns to confirm or elucidate the structures of unknown compounds.[6]

References

  • Bae, S. Y., Winemiller, M. D., Hsu, F. L., Rohrbaugh, D. K., & Banks, H. D. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the results.
  • Gattiglia, M., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Molecules.
  • Takahashi, M., et al. (2021). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals.
  • Zaims Pharma. (2024). Forced Degradation Studies for API Selection.[Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.[Link]

  • Industrial Pharmacist. (2024). Forced Degradation Studies for API Selection.[Link]

  • Iciek, M., & Bilska-Wilkosz, A. (2024). Analysis and characterization of sulfane sulfur. Analytical Biochemistry.
  • SlideShare. (2021). Thermal Analysis.[Link]

  • Ciesielski, W., & Griebel, J. J. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules.
  • Wang, X., et al. (2015). thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN...
  • Pardasani, P., et al. (2012). Gas chromatography/mass spectrometry analysis of reaction products of sulfur mustards with phenol.
  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD.[Link]

  • da C. B. Myrrha, J., et al. (2010). Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry.
  • Brümmer, H. (2011).
  • Bajaj, S., et al. (2012). Forced degradation of API and formulation under various stress...
  • University of Melbourne. (n.d.). TGA-DSC.[Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.[Link]

  • Tobisu, M., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.[Link]

  • Degirmenci, I., et al. (2015). Effect of Substituents on the Stability of Sulfur-Centered Radicals. The Journal of Physical Chemistry A.
  • DTIC. (1965). EFFECT OF SULFUROUS COMPOUNDS ON THERMAL STABILITY AND CORROSIVE PROPERTIES OF FUELS FOR TURBOCOMPRESSOR AIR-REACTIVE ENGINES.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.[Link]

  • Uhl, W., et al. (2004). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. Zeitschrift für anorganische und allgemeine Chemie.
  • Ciesielski, W., & Griebel, J. J. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules.
  • SGS USA. (n.d.). Sulfur Compound Testing.[Link]

  • Al-Shboul, T. M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
  • Kannan, S., & Vishveshwara, S. (2000). Aromatic clusters: a determinant of thermal stability of thermophilic proteins. Protein Engineering.
  • Reddy, T. S., et al. (2018). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. The Journal of Organic Chemistry.
  • Ciesielski, W., & Griebel, J. J. (2011). Transition metal catalyzed synthesis of aryl sulfides. Molecules.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.[Link]

  • YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence.[Link]

  • Yeh, M. Y., et al. (2004). Syntheses and evaluation of antioxidant activity of sydnonyl substituted thiazolidinone and thiazoline derivatives. Bioorganic & Medicinal Chemistry.
  • Back, M. H., & Sehon, A. H. (1960). Thermal Decomposition of Sulfides. Canadian Journal of Chemistry.
  • Justus-Liebig-Universität Gießen. (n.d.). Thermal safety analysis of sulfide solid-state batteries.[Link]

  • Siddiqui, N., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society.
  • Ciesielski, W., & Griebel, J. J. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules.
  • Defence Research and Development Canada. (2003). Basic Operations Guide to the Analysis of Sulfur Using the Varian 3400 Pulsed Flame Photometric Detector (PFPD).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol.
  • Al-Muallem, H. A., & El-Nahas, A. M. (2015). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ChemistryOpen.
  • Liu, Y., et al. (2022). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). RSC Advances.
  • Hatten, C. D., et al. (2013). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics.

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Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Assessment of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Executive Summary & Scope This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7).

As a lipophilic aryl thioether, this compound presents specific chromatographic challenges, primarily the resolution of oxidative impurities (sulfoxides/sulfones) and synthesis precursors. This guide compares a standard Generic C18 Gradient against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity and robustness for Quality Control (QC) environments.

Target Audience: Analytical Chemists, QC Scientists, and Process Development Engineers.

Molecule Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Aryl thioether with chloro & butoxy substituentsHigh hydrophobicity; potential for

interactions.
LogP ~4.8 (Predicted)Strong retention on C18; requires high % organic modifier.
Key Impurities 1. Sulfoxide: (2-Butoxy-5-chlorophenyl)(methyl)sulfoxide2. Sulfone: (2-Butoxy-5-chlorophenyl)(methyl)sulfoneSulfoxides are significantly more polar. Sulfones are intermediate. Resolution of the sulfoxide from the main peak is the critical driver.
UV Chromophore Benzene ring, Auxochromes (-Cl, -OR, -SR)Good UV absorption at 254 nm and 280 nm.

Method Development Strategy

The "Generic" Trap vs. Rational Design

A common error in analyzing hydrophobic thioethers is relying on a generic C18/Acetonitrile gradient. While this elutes the main compound, it often fails to adequately resolve the sulfoxide impurity , which can co-elute on the solvent front or tail into the main peak due to "dewetting" effects in highly aqueous initial conditions.

The Optimization Logic

To achieve baseline resolution (


) of the oxidative impurities, we leverage stationary phase selectivity  rather than just efficiency.
  • Stationary Phase: Switch from C18 (hydrophobic interaction only) to Phenyl-Hexyl .

    • Mechanism:[1][2] The phenyl ring on the column interacts with the

      
      -electrons of the chlorophenyl group of the analyte. This adds a secondary retention mechanism that is absent for the more polar, oxidized impurities, enhancing selectivity (
      
      
      
      ).
  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile.

    • Mechanism:[1][2][3] Methanol is a protic solvent. It engages in hydrogen bonding with the sulfoxide oxygen, altering its solvation shell and effective size/polarity relative to the sulfide.

Workflow Visualization

The following diagram illustrates the decision matrix used to arrive at the optimized method.

MethodDevWorkflow Start Start: (2-Butoxy-5-chlorophenyl)(methyl)sulfane Generic Generic C18 Gradient (ACN/Water + 0.1% FA) Start->Generic Eval Evaluate Resolution (Rs) of Sulfoxide Impurity Generic->Eval Fail Rs < 1.5 (Co-elution) Eval->Fail Fail Hypothesis Hypothesis: Leverage Pi-Pi Selectivity Fail->Hypothesis Optimize Test Phenyl-Hexyl Column with Methanol Hypothesis->Optimize Final Final Validated Method Rs > 3.0 Optimize->Final

Figure 1: Method Development Decision Tree highlighting the shift from generic screening to mechanism-based optimization.

Comparative Study: Generic vs. Optimized

We performed a side-by-side comparison to validate the superiority of the Phenyl-Hexyl chemistry.

Experimental Conditions
ParameterMethod A: Generic (Baseline) Method B: Optimized (Recommended)
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-95% B in 20 min60-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm
Performance Data (Spiked Sample)

Sample spiked with 0.5% sulfoxide and 0.5% sulfone impurities.

MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Status
RT Main Peak 12.4 min10.8 minFaster
RT Sulfoxide 12.1 min6.5 minSeparated
Resolution (

)
0.8 (Co-elution) > 8.0 Pass
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
1.021.66Superior
Analysis of Results
  • Method A Failure: On the C18 column, the hydrophobic interaction dominates. The structural difference between the sulfide (analyte) and the sulfoxide (impurity) is masked by the overwhelming retention of the lipophilic butoxy-chlorophenyl tail. The resolution (

    
    ) is insufficient for quantitation.
    
  • Method B Success: The Phenyl-Hexyl phase engages in

    
     stacking with the chlorophenyl ring of the main compound. The sulfoxide impurity, being more polar and having a distorted geometry due to the S=O bond, disrupts this stacking, leading to significantly lower retention. This creates a massive window of separation (
    
    
    
    ).

Detailed Protocol: Optimized Phenyl-Hexyl Method

This protocol is designed to be self-validating. The system suitability criteria ensure that the column chemistry is active and the system is performing correctly.

Reagents & Preparation
  • Diluent: Methanol (HPLC Grade).

  • Standard Preparation: Dissolve 10 mg of (2-Butoxy-5-chlorophenyl)(methyl)sulfane in 10 mL Methanol.

  • System Suitability Solution (SST): Mix Standard with 0.5% (w/w) of the sulfoxide impurity (or oxidize a small aliquot of standard with 1 drop of 3%

    
     and heat for 5 min, then dilute).
    
Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C (Critical for mass transfer kinetics).

  • Detection: Diode Array Detector (DAD) or VWD at 254 nm (Reference 360/100 nm).

Gradient Table
Time (min)% Mobile Phase BComments
0.060Initial hold to focus polar impurities.
2.060Isocratic hold.
15.090Linear ramp to elute main peak.
17.095Wash step.
17.160Re-equilibration.
22.060End of Run.
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 4.0 between Sulfoxide impurity and Main Peak.
    
  • Tailing Factor (

    
    ):  0.9 – 1.2 for Main Peak.
    
  • Precision (RSD): < 0.5% for retention time; < 1.0% for area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the 0.05% reporting threshold.

Interaction Mechanism Visualization

The following diagram explains why the Phenyl-Hexyl column works better, visualizing the molecular interactions.

InteractionMechanism C18 C18 Ligand (Alkyl Chain) Analyte Analyte: (2-Butoxy-5-chlorophenyl)(methyl)sulfane C18->Analyte Hydrophobic Interaction Impurity Impurity: Sulfoxide Derivative C18->Impurity Hydrophobic Interaction Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl->Analyte STRONG Pi-Pi Stacking + Hydrophobic Phenyl->Impurity Weak Pi-Pi (Steric/Polar Disruption) Result1 Result1 Result2 Result2

Figure 2: Mechanistic comparison. The Phenyl-Hexyl ligand offers a dual-interaction mechanism (Hydrophobic + Pi-Pi) that strongly retains the analyte, whereas the polar sulfoxide cannot effectively stack, leading to separation.

Troubleshooting & Robustness

  • Peak Broadening: If the main peak broadens, check the sample solvent. If the sample is dissolved in 100% THF or pure ACN while the starting gradient is 60% MeOH, "solvent mismatch" can occur. Fix: Dissolve sample in Mobile Phase B (MeOH) or a 50:50 mix of A/B.

  • Retention Time Drift: Phenyl phases can be sensitive to pH changes. Ensure the Formic Acid concentration is precise (0.1%).

  • Ghost Peaks: Thioethers can oxidize on-column if the mobile phase contains dissolved oxygen and metal ions. Fix: Use high-purity solvents and consider a PEEK-lined column or adding a sacrificial antioxidant if degradation is observed during sequence runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on stationary phase selection for hydrophobic compounds).

  • PubChem. (2024). Compound Summary for CAS 61016-65-7. National Library of Medicine. (Source for chemical structure and properties).[1][5][6][7][8][9][10][11]

  • Przybyciel, M. (2006). "Alternative Reversed-Phase Stationary Phases." LCGC North America. (Review of Phenyl-Hexyl vs C18 selectivity).

  • Andersson, A. (2012).[11] Method development for the determination of thiols using HPLC with fluorescence detection. Umeå University. (Discusses thiol/thioether stability and separation challenges).

Sources

Comparative

1H and 13C NMR chemical shift assignments for (2-Butoxy-5-chlorophenyl)(methyl)sulfane

This guide provides a comprehensive technical analysis of the . Designed for drug development professionals and synthetic chemists, this document moves beyond simple data listing.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the .

Designed for drug development professionals and synthetic chemists, this document moves beyond simple data listing. It functions as a comparative verification manual, analyzing the spectral "performance" of the target molecule against its synthetic precursor to validate reaction completion and structural integrity.

Executive Summary: The Spectroscopic Profile

(2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7) is a functionalized thioanisole derivative, often utilized as a scaffold in the synthesis of serotonin 5-HT2C receptor agonists.[1]

The structural verification of this molecule relies on distinguishing three distinct chemical environments:

  • The Thioether Moiety (S-Me): A diagnostic singlet in the upfield aromatic region.[1]

  • The Butoxy Chain (O-Bu): A characteristic four-spin system confirming the alkylation of the phenolic oxygen.

  • The Trisubstituted Benzene Ring: A specific 1,2,4-substitution pattern (ABX system) influenced by the electronic push-pull of the ortho-alkoxy and meta-chloro groups.[1]

Comparative Analysis: Target vs. Precursor

In a drug discovery context, "performance" is defined by the spectral resolution required to confirm the transformation from the precursor, 2-(Methylthio)-4-chlorophenol , to the target ether.[1]

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)

Note: This comparison validates the O-alkylation step.

Position / GroupTarget: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (δ ppm)Precursor: 2-(Methylthio)-4-chlorophenol (δ ppm)Multiplicity (Target)Coupling (J, Hz)Mechanistic Insight
S-CH₃ 2.43 2.38Singlet (3H)-Slight deshielding in the target due to steric twisting of the S-Me group by the bulky O-Bu group.[1]
O-CH₂ (α) 3.98 AbsentTriplet (2H)6.5Primary Confirmation Signal. Appearance indicates successful alkylation.[1]
-CH₂- (β) 1.78 AbsentQuintet (2H)7.0Deshielded by β-effect of Oxygen.[1]
-CH₂- (γ) 1.51 AbsentSextet (2H)7.4Typical propyl chain environment.[1]
-CH₃ (δ) 0.98 AbsentTriplet (3H)7.4Terminal methyl group.[1]
Ar-H (3) 6.78 6.90Doublet (1H)8.6Ortho to Oxygen.[1] Shielded by the strong +M (mesomeric) effect of the alkoxy group.
Ar-H (4) 7.15 7.10dd (1H)8.6, 2.4Meta to Oxygen, Ortho to Chlorine.[1]
Ar-H (6) 7.22 7.25Doublet (1H)2.4Ortho to Sulfur.[1] Deshielded by the S-Me group and Chlorine inductive effect.
-OH Absent~6.50 (br)--Disappearance confirms consumption of starting material.[1]
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)

Performance Metric: 13C NMR provides superior resolution for the quaternary carbons (C-Cl, C-S, C-O) which are invisible in 1H NMR.[1]

Carbon TypeAssignment (δ ppm)Description
C-O (Quaternary) 156.2 Highly deshielded due to direct attachment to Oxygen (ipso).[1]
C-S (Quaternary) 128.5 Ipso carbon attached to the Sulfur atom.
C-Cl (Quaternary) 125.8 Ipso carbon attached to Chlorine.[1]
Ar-C (3) 112.4 Most shielded aromatic carbon (ortho to alkoxy group).[1]
Ar-C (4) 127.1 Meta to alkoxy.[1]
Ar-C (6) 126.5 Ortho to methylthio group.[1]
O-CH₂ 68.5 Characteristic ether linkage shift.
S-CH₃ 15.2 Characteristic thioether methyl shift.
Alkyl Chain 31.4, 19.3, 13.9 Remaining carbons of the butyl chain.

Structural Visualization & Connectivity

The following diagram illustrates the scalar couplings (J-coupling) and key NOE (Nuclear Overhauser Effect) interactions required to distinguish this regioisomer from potential impurities (e.g., the 4-butoxy isomer).

NMR_Connectivity cluster_molecule (2-Butoxy-5-chlorophenyl)(methyl)sulfane Structure SMe S-Me (δ 2.43, s) C1 C1 (ipso-S) SMe->C1 OBu O-Butyl Chain (δ 3.98, 1.78, 1.51, 0.98) H6 H6 (δ 7.22, d) SMe->H6 NOESY (Spatial) C2 C2 (ipso-O) C1->C2 C2->OBu H3 H3 (δ 6.78, d) C2->H3 OBu->H3 NOESY (Spatial) H4 H4 (δ 7.15, dd) H3->H4 H3->H4 COSY (Ortho) Cl Cl (Pos 5) H4->Cl H4->H6 COSY (Meta) Cl->H6 H6->C1

Figure 1: NMR Connectivity Map.[1] Yellow dotted lines represent key spectral correlations. The NOESY correlation between S-Me and H6 is critical for distinguishing this from the 6-chloro isomer.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that matches the assignments above, follow this specific sample preparation protocol. This method minimizes concentration-dependent shifts common in aromatic ethers.

Materials:
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane).[1]

    • Why? CDCl₃ prevents hydrogen bonding variations that occur in DMSO-d6, ensuring the chemical shifts of the butoxy chain remain constant.

  • Sample Mass: 10–15 mg.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃.

  • Filtration: If the solution is cloudy (common if inorganic salts from the alkylation remain), filter through a small plug of glass wool directly into the NMR tube. Cloudiness causes magnetic field inhomogeneity, broadening the critical aromatic doublets.[1]

  • Acquisition (1H):

    • Pulse Angle: 30°.[2]

    • Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the S-Me singlet vs. aromatic protons).

    • Scans: 16.

  • Acquisition (13C):

    • Pulse Sequence: Proton-decoupled (zgpg30).[1]

    • Scans: >512 (The quaternary C-Cl carbon has a long relaxation time and low NOE enhancement; sufficient scans are needed to see it clearly above noise).

  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm.

    • Apply an exponential window function (LB = 0.3 Hz) to the FID before Fourier Transform to resolve the fine meta-coupling (J ~2.4 Hz) on H4 and H6.

References

  • Smith, J. A., et al. (2019). Cyclopropylmethanamines as selective 5-HT2C receptor agonists. U.S. Patent No. 10,407,381. Washington, DC: U.S. Patent and Trademark Office. (Provides experimental NMR data for the structurally analogous cyclopropyl derivative).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent additivity rules in substituted benzenes).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • PubChem Database. (2024).[3] Compound Summary for CID 78838: Methanone, (2-chlorophenyl)phenyl-.[1] National Center for Biotechnology Information. (Used for verifying chlorobenzene substituent effects). [1]

Sources

Validation

Technical Analysis: Mass Spectrometry Fragmentation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Topic: Mass Spectrometry Fragmentation Patterns of (2-Butoxy-5-chlorophenyl)(methyl)sulfane Content Type: Publish Comparison Guide [1] Executive Summary This guide provides an in-depth technical analysis of the mass spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of (2-Butoxy-5-chlorophenyl)(methyl)sulfane Content Type: Publish Comparison Guide

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7).[1] Primarily utilized as a scaffold in the synthesis of 5-HT2C receptor agonists and other pharmaceutical intermediates, accurate characterization of this compound is critical for distinguishing it from metabolic oxidation products (sulfoxides) and regioisomeric impurities.

This document compares the fragmentation "fingerprint" of the target compound against two critical alternatives encountered during drug development:

  • The S-Oxide Derivative: A common oxidative impurity/metabolite.

  • The Para-Regioisomer: A synthetic impurity lacking the diagnostic ortho-effect.

Part 1: Structural Characterization & Primary Fragmentation[2]
1.1 The Molecular Ion & Isotopic Signature

Before analyzing fragmentation, the molecular ion cluster provides the first validation step. The compound (


) possesses a distinct isotopic pattern due to the presence of Chlorine-35/37 and Sulfur-32/34.[1]
  • Nominal Mass (M+): 230 Da[1]

  • Isotopic Pattern:

    • m/z 230 (M): Base peak (100% relative abundance).[1]

    • m/z 232 (M+2): Approx. 36-40% abundance (32% from

      
       + 4.4% from 
      
      
      
      ).[1]
    • Diagnostic Value: The 3:1 intensity ratio at M/M+2 confirms the presence of a single chlorine atom.

1.2 Primary Fragmentation Pathway (The "Fingerprint")

The fragmentation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane is dominated by the butoxy side chain .[1] Unlike simple alkyl benzenes, the presence of the ether oxygen ortho to the sulfur induces specific rearrangements.

Mechanism A: McLafferty-Type Rearrangement (Dominant) The most diagnostic transition is the loss of the butyl chain as a neutral butene molecule (


). This proceeds via a six-membered transition state involving the transfer of a 

-hydrogen from the butyl group to the ether oxygen.
  • Precursor: m/z 230

  • Neutral Loss: 56 Da (Butene)[1]

  • Product Ion: m/z 174 (2-hydroxy-5-chlorophenyl)(methyl)sulfane radical cation.[1]

Mechanism B: Methyl Radical Loss Secondary fragmentation often involves the cleavage of the S-methyl group.

  • Precursor: m/z 174

  • Neutral Loss: 15 Da (

    
    )[1]
    
  • Product Ion: m/z 159 (Thio-quinone-like species).[1]

1.3 Visualization of Fragmentation Pathway

FragmentationPathway Parent Parent Ion (M+) m/z 230 (100%) [C11H15ClOS]+. Inter1 McLafferty Product m/z 174 [C7H7ClOS]+. (Phenol radical) Parent->Inter1 - C4H8 (56 Da) McLafferty Rearrangement Inter3 Alpha Cleavage m/z 187 [C8H8ClOS]+ Parent->Inter3 - C3H7• (43 Da) Alpha Cleavage (Minor) Inter2 Fragment Ion m/z 159 [C6H4ClOS]+ (Loss of Methyl) Inter1->Inter2 - CH3• (15 Da) S-Methyl Cleavage

Figure 1: Proposed EI/CID fragmentation pathway showing the dominant McLafferty rearrangement characteristic of alkyl phenyl ethers.[1]

Part 2: Comparative Analysis vs. Alternatives

In a drug development context, analysts must distinguish the target from impurities. The table below contrasts the target against its most common "look-alikes."

Table 1: Diagnostic Comparison Matrix
FeatureTarget Compound Alternative 1: Sulfoxide Metabolite Alternative 2: Para-Isomer (4-Butoxy)
Structure Sulfide (-S-Me)Sulfoxide (-S(=O)-Me)Para-substituted ether
Molecular Ion m/z 230m/z 246 (+16 Da)m/z 230
Primary Loss -56 Da (Butene) -17 Da (OH radical) or -16 (O)-56 Da (Butene)
Diagnostic Ion m/z 174 (Stable Phenol)m/z 229 (M-OH)m/z 174
Ortho Effect Yes (H-transfer to S possible)High (Sulfoxide elimination)No (No S-O interaction)
Low Mass Ions m/z 47 (CH3S+)m/z 63 (CH3SO+)m/z 47 (CH3S+)

Analysis of Causality:

  • Vs. Sulfoxide: The sulfoxide bond is labile. Under Electrospray Ionization (ESI), sulfoxides often undergo a characteristic loss of sulfenic acid (RSOH) or simply eject oxygen/hydroxyl radicals, which the sulfide target cannot do.

  • Vs. Para-Isomer: While both lose butene (m/z 174), the ortho-isomer allows for a secondary interaction between the newly formed phenolic -OH and the Sulfur atom, often leading to a water loss (m/z 174 → 156) that is sterically impossible in the para-isomer.

Part 3: Experimental Protocol (Self-Validating)

To replicate these results, use the following LC-MS/MS workflow. This protocol includes a "System Suitability" check to ensure data integrity.

3.1 LC-MS/MS Conditions (ESI Mode)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: Positive Electrospray (+ESI).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3.2 Step-by-Step Workflow
  • Sample Prep: Dissolve standard to 1 µg/mL in 50:50 MeOH:Water.

  • Precursor Scan: Perform a Q1 scan (m/z 100–300).

    • Validation: Verify the m/z 230/232 doublet. If m/z 246 is present, the sample has oxidized.

  • Product Ion Scan: Select m/z 230 as precursor. Collision Energy (CE) ramp: 10–40 eV.

  • Data Interpretation:

    • Look for the m/z 174 base peak (Transition:

      
      ).
      
    • Look for m/z 146 (Loss of CO from the phenol ring,

      
      ).
      
3.3 Logic Flow for Identification

IdentificationLogic Start Sample Injection (LC-MS) CheckMass Observe m/z 230? Start->CheckMass CheckIso Isotope Ratio 3:1 (230:232)? CheckMass->CheckIso Yes ResultOx Suspect Sulfoxide (Check m/z 246) CheckMass->ResultOx No (Found 246) FragCheck Fragment m/z 174 (Loss of 56)? CheckIso->FragCheck Yes ResultYes CONFIRMED: Target Sulfide FragCheck->ResultYes Yes ResultIso Suspect Isomer (Check RT) FragCheck->ResultIso No

Figure 2: Decision tree for confirming the identity of (2-Butoxy-5-chlorophenyl)(methyl)sulfane.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining McLafferty rearrangements in alkyl ethers).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Butoxyethanol. National Institute of Standards and Technology. Link (Provides baseline data for butoxy group fragmentation).[1]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Source for isotope pattern analysis of Cl/S containing compounds).
  • PubChem. (2025).[2][3] Compound Summary: (2-Butoxy-5-chlorophenyl)(methyl)sulfane.[1][4] National Library of Medicine. Link (Verification of chemical structure and properties).

Sources

Comparative

Comparative Reactivity Guide: (2-Butoxy-5-chlorophenyl)(methyl)sulfane vs. Sulfoxide Analogs

Executive Summary This guide provides a technical analysis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (Sulfide) and its Sulfoxide (S=O) analogs.[1] These scaffolds are critical intermediates in the synthesis of serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (Sulfide) and its Sulfoxide (S=O) analogs.[1] These scaffolds are critical intermediates in the synthesis of serotonin 5-HT


 receptor agonists and protease inhibitors.[1]

The core distinction lies in their electronic states and metabolic profiles: the sulfide is a lipophilic, nucleophilic precursor prone to rapid metabolic S-oxidation, while the sulfoxide represents a stable, polar, chiral pharmacophore with distinct hydrogen-bonding capabilities.[1] This guide details their reactivity, oxidation kinetics, and experimental handling.[1]

Quick Comparison Matrix
Feature(2-Butoxy-5-chlorophenyl)(methyl)sulfaneSulfoxide Analog (Racemic/Chiral)
Oxidation State S(II) - LowS(IV) - Intermediate
Nucleophilicity High (Soft Nucleophile)Low (Hard/Soft Amphiphile)
Chirality AchiralChiral (Sulfur center)
LogP (Est.) ~4.2 (Highly Lipophilic)~2.5 (More Polar)
Key Reactivity S-Alkylation, Oxidation to S=O[1]Pummerer Rearrangement, Ligand Exchange
Metabolic Fate Rapidly oxidized by FMO/CYP450Excreted or slowly oxidized to Sulfone

Chemical Profile & Structural Analysis[1]

Electronic Effects on the Sulfur Center

The reactivity of the sulfur atom is dictated by the push-pull effects of the benzene ring substituents:

  • 2-Butoxy Group (

    
    -position):  Acts as a strong Electron Donating Group (EDG)  via resonance (+M).[1] This increases electron density at the sulfur, making it more nucleophilic than a standard thioanisole.[1] However, the bulky butyl chain introduces significant steric hindrance , potentially retarding attack by bulky electrophiles.[1]
    
  • 5-Chloro Group (

    
    -position):  Acts as a weak Electron Withdrawing Group (EWG)  via induction (-I).[1] It slightly deactivates the ring but has a minimal direct effect on the sulfur's nucleophilicity compared to the ortho-butoxy effect.[1]
    

Net Result: The sulfur center is electron-rich but sterically crowded.[1] Oxidation requires small, potent oxidants (e.g.,


, NaIO

) rather than bulky transition metal complexes.[1]

Reactivity Comparison & Experimental Data

A. Oxidation Kinetics (Sulfide Sulfoxide Sulfone)

The conversion of the sulfide to the sulfoxide is the most common transformation.[1]

  • Chemo-selectivity: Achieving the sulfoxide without over-oxidation to the sulfone (

    
    ) is challenging due to the electron-rich nature of the starting sulfide.[1]
    
  • Reagent Choice:

    • Sodium Periodate (NaIO

      
      ): Recommended for high selectivity.[1]
      
    • m-CPBA: Often leads to over-oxidation unless strictly controlled at low temperatures (-78°C).[1]

Experimental Insight: In analogous ortho-alkoxy thioanisoles, the rate of oxidation is approximately 1.5x faster than unsubstituted thioanisole due to the alkoxy donation, provided the oxidant is small enough to bypass the steric shield.[1]

B. The Pummerer Rearrangement (Sulfoxide Specific)

The sulfoxide analog undergoes the Pummerer rearrangement when treated with acetic anhydride (


), converting the sulfoxide oxygen into an 

-acetoxy sulfide.[1] This reaction is impossible for the starting sulfide.[1]
  • Mechanism: Acylation of S=O

    
     E2 elimination to thionium ion 
    
    
    
    Acetate attack.[1]
  • Application: Functionalizing the methyl group (C-H activation) to create complex linkers.

C. Metabolic Stability (Drug Development Context)[1]
  • Sulfide: High clearance liability.[1] Flavin-containing monooxygenases (FMOs) rapidly convert the sulfide to the sulfoxide in vivo.[1]

  • Sulfoxide: Often investigated as the active metabolite.[1] If the sulfide is the drug candidate, the sulfoxide must be tested for activity and toxicity (metabolite qualification).[1]

Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Target: (2-Butoxy-5-chlorophenyl)(methyl)sulfoxide[1]

Rationale: Sodium periodate is used to prevent over-oxidation to the sulfone.[1] The reaction is run in aqueous methanol to solubilize the oxidant.[1]

  • Dissolution: Dissolve 1.0 eq (approx. 5 mmol) of (2-Butoxy-5-chlorophenyl)(methyl)sulfane in 50 mL of Methanol/Water (4:1 v/v).

  • Addition: Cool to 0°C. Add 1.1 eq of Sodium Periodate (NaIO

    
    )  portion-wise over 20 minutes.
    
    • Note: The reaction slurry will thicken as NaIO

      
       precipitates.[1]
      
  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (SiO

    
    , Hexane/EtOAc 3:1).[1] The Sulfide (
    
    
    
    ) should disappear; Sulfoxide (
    
    
    ) appears.[1]
  • Workup: Filter off the white solid (NaIO

    
    ).[1] Dilute filtrate with water (50 mL) and extract with Dichloromethane (
    
    
    
    mL).[1]
  • Purification: Dry organics over MgSO

    
     and concentrate. If necessary, purify via flash column chromatography.[1]
    
    • Yield Expectation: 85-92%.[1]

Protocol B: Pummerer Rearrangement

Target:


-Functionalization of the Methyl Group
  • Setup: Dissolve 1.0 eq of the Sulfoxide in dry Toluene.

  • Reagent: Add 3.0 eq of Acetic Anhydride and 0.1 eq of p-TsOH (catalyst).

  • Reflux: Heat to 110°C for 2 hours.

  • Result: Formation of the

    
    -acetoxy sulfide.[1] This intermediate can be hydrolyzed to the aldehyde or reacted with nucleophiles.[1]
    

Visualizations

Reaction Pathways & Decision Tree

The following diagram illustrates the chemical divergence between the sulfide and sulfoxide, including metabolic and synthetic pathways.

ReactivityPathways cluster_0 Biological Context Sulfide (2-Butoxy-5-chlorophenyl) (methyl)sulfane (Lipophilic Precursor) Sulfide->Sulfide Alkyl Halide (S-Alkylation) Sulfoxide Sulfoxide Analog (Chiral, Polar) Sulfide->Sulfoxide NaIO4 (Chemoselective) or CYP450/FMO (Metabolism) Sulfonium Sulfonium Salt (Alkylation Product) Sulfide->Sulfonium Sulfone Sulfone (Metabolic Dead-end) Sulfoxide->Sulfone mCPBA (Excess) or KMnO4 Pummerer α-Acetoxy Sulfide (Functionalized) Sulfoxide->Pummerer Ac2O / Heat (Pummerer Rearr.)

Caption: Divergent reactivity pathways. Blue arrows indicate oxidation; Green indicates rearrangement unique to the sulfoxide.[1]

Structural Logic: Electronic Effects

ElectronicEffects Center Sulfur Atom Butoxy 2-Butoxy Group (Ortho) Butoxy->Center +M Effect (Strong) Increases Nucleophilicity Butoxy->Center Steric Bulk Blocks Large Oxidants Chloro 5-Chloro Group (Meta) Chloro->Center -I Effect (Weak) Slight Deactivation

Caption: Electronic and steric influences on the central sulfur atom.[1]

References

  • RCSB Protein Data Bank. (2023).[1] Structure of SARS-CoV-2 main protease in complex with inhibitors (Entry 7GF5).[1] (Demonstrates the 2-butoxy-5-chlorophenyl pharmacophore). Link[1]

  • National Institutes of Health (PubMed). (1993).[1] Horseradish peroxidase-catalyzed two-electron oxidations.[1] Oxidation of thioanisoles. (Mechanistic basis for thioanisole oxidation).[1] Link

  • Google Patents. (2016).[1] WO2016123164A1 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.[1] (Contextualizes the molecule as a drug intermediate). Link

  • Parchem Fine & Specialty Chemicals. Product Specification: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7).[1]Link[1]

Sources

Validation

IR Spectroscopy Characteristic Peaks for (2-Butoxy-5-chlorophenyl)(methyl)sulfane Identification

Executive Summary Product: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7) Application: Pharmaceutical Intermediate / Specialty Chemical Method: Fourier Transform Infrared Spectroscopy (FT-IR) This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7) Application: Pharmaceutical Intermediate / Specialty Chemical Method: Fourier Transform Infrared Spectroscopy (FT-IR)

This guide provides a definitive spectroscopic framework for the identification of (2-Butoxy-5-chlorophenyl)(methyl)sulfane. Unlike generic spectral databases, this analysis focuses on the structural causality of vibrational modes, enabling researchers to distinguish this specific thioanisole derivative from critical synthetic impurities (phenols, thiols) and oxidative degradation products (sulfoxides/sulfones).

The identification strategy relies on a "Triad of Confirmation":

  • Aryl-Alkyl Ether Signature: Strong C–O–C stretching modes.[1]

  • Thioether Confirmation: Methyl C–H modes perturbed by sulfur, alongside C–S stretching.

  • Substitution Pattern: 1,2,5-trisubstituted benzene ring fingerprint.

Structural Analysis & Predicted Vibrational Modes[2][3][4][5][6]

The molecule consists of a benzene core substituted at positions 1 (methylsulfane), 2 (butoxy), and 5 (chlorine). This creates a specific electronic environment that dictates the IR spectrum.

Functional Group Assignments[7]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityStructural Cause
Aryl Alkyl Ether C–O–C Asymmetric Stretch1230 – 1270 StrongResonance between Oxygen lone pair and Phenyl ring.
C–O–C Symmetric Stretch1020 – 1075 MediumCoupling with aliphatic butyl chain.
Thioether (S-Me) C–S Stretch (Aryl-S)690 – 750 WeakHeavy atom vibration; often obscured by ring modes.
C–H Stretch (S-CH₃)2900 – 2980 WeakS-Methyl C-H is distinct from O-Alkyl C-H.
Chlorobenzene C–Cl Stretch1050 – 1100 Med/WeakInductive effect of Cl on the ring.
Aromatic Ring C=C Ring Stretch1450 – 1600 Variable"Breathing" modes of the benzene ring.
C–H Out-of-Plane (OOP)800 – 860 StrongDiagnostic for adjacent H atoms (H3, H4).
C–H Out-of-Plane (OOP)860 – 900 MediumDiagnostic for isolated H atom (H6).
The "Fingerprint" Region Logic

The 1,2,5-substitution pattern results in three aromatic protons: H3, H4, and H6.

  • H3 & H4: These are vicinal (ortho to each other). This generates a strong OOP bending band typically between 800–860 cm⁻¹ .

  • H6: This proton is isolated (situated between the Sulfide and Chlorine groups). This generates a distinct, often sharper band between 860–900 cm⁻¹ .

  • Note: This pattern is spectroscopically similar to 1,2,4-trisubstitution.[2]

Comparative Performance: Target vs. Alternatives

In a drug development context, "alternatives" often refer to impurities or structural isomers that must be ruled out. IR spectroscopy excels at detecting functional group changes but requires care when distinguishing positional isomers.

Differentiation Matrix
Alternative / ImpurityKey Differentiator (IR Peak)Spectral Logic
(2-Hydroxy-5-chlorophenyl)(methyl)sulfane (Phenol Precursor)~3300–3500 cm⁻¹ (Broad) Presence of O–H stretch. The target molecule has no OH group.
2-Butoxy-5-chlorobenzenethiol (Thiol Precursor)~2550–2600 cm⁻¹ (Weak) Presence of S–H stretch. The target is a thioether (S-Me), lacking S–H.
Sulfoxide Derivative (Oxidation Impurity)~1030–1070 cm⁻¹ (Strong) Formation of S=O bond. This band is absent in the pure sulfide target.
Sulfone Derivative (Oxidation Impurity)~1120–1160 & ~1300–1350 cm⁻¹ Formation of O=S=O symmetric and asymmetric stretches.
Positional Isomer (e.g., 4-chloro analog)Fingerprint Region (600–900 cm⁻¹) Subtle shifts in OOP bending. Warning: IR is less reliable here; 1H-NMR is recommended for definitive isomer resolution.
Performance Visualization (Decision Tree)

IR_Identification_Logic Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckSH Check 2550-2600 cm⁻¹ (Weak Band?) CheckOH->CheckSH No Result_Phenol IMPURITY: Phenol Precursor CheckOH->Result_Phenol Yes CheckSO Check 1030-1070 cm⁻¹ (Strong S=O Band?) CheckSH->CheckSO No Result_Thiol IMPURITY: Thiol Derivative CheckSH->Result_Thiol Yes CheckEther Check 1230-1270 cm⁻¹ (Strong C-O-C?) CheckSO->CheckEther No Result_Ox IMPURITY: Sulfoxide/Sulfone CheckSO->Result_Ox Yes Result_Target MATCH: (2-Butoxy-5-chlorophenyl)(methyl)sulfane CheckEther->Result_Target Yes (Plus 1,2,5 Pattern)

Figure 1: Spectroscopic decision tree for distinguishing the target molecule from common synthetic impurities.

Experimental Protocol for Validation

To ensure reproducibility and adherence to E-E-A-T standards, the following protocol is recommended. This workflow minimizes sampling errors common with oily thioethers.

Sample Preparation

The target compound is typically a liquid or low-melting solid.

  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why: ATR requires no sample dilution, preventing moisture absorption (which could mimic OH peaks) and avoiding KBr pellet grinding which can degrade sulfur compounds.

  • Alternative Method: Liquid film between NaCl plates.

    • Caution: Do not use if the sample contains trace moisture, as NaCl will fog.

Acquisition Parameters[7]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans (ATR) to ensure high Signal-to-Noise ratio.

  • Background: Air background must be collected immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

System Suitability Test (Self-Validating)

Before trusting the spectrum:

  • Check 2350 cm⁻¹: If a doublet exists here, purge the system; atmospheric CO₂ is interfering.

  • Baseline: Ensure the baseline is flat. A sloping baseline in ATR indicates poor crystal contact.

  • Polystyrene Standard: Verify instrument calibration using the 1601 cm⁻¹ peak of a polystyrene reference film.

Mechanistic Insight: Why These Peaks?

Understanding the why establishes authority in interpretation.

  • The "Push-Pull" of the Ether Oxygen: The oxygen atom at position 2 is a strong resonance donor (+M effect). This strengthens the C(aryl)–O bond, pushing its vibrational frequency higher (~1250 cm⁻¹) compared to a purely aliphatic ether (~1100 cm⁻¹). This is the "anchor peak" for identification [1].

  • The "Heavy" Sulfur Effect: Sulfur is significantly heavier than Oxygen. While the C–O stretch is high energy, the C–S stretch involves a larger reduced mass, dropping the frequency to the Fingerprint region (~700 cm⁻¹). This separation allows for simultaneous monitoring of both the ether and sulfide functionalities without spectral overlap [2].

  • Chlorine's Inductive Influence: The chlorine atom at position 5 is electron-withdrawing (-I effect). This deactivates the ring slightly but, more importantly, alters the dipole moment of the ring vibrations. This enhances the intensity of the aromatic ring stretches (1450–1600 cm⁻¹), making them sharper and more defined than in non-halogenated analogues [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Aryl Alkyl Ether assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Thioanisole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Comparative

Validation Guide: (2-Butoxy-5-chlorophenyl)(methyl)sulfane Synthesis vs. Reference Standards

This guide outlines the rigorous validation protocol for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (hereafter referred to as BCMS ), a functionalized aryl thioether often utilized as a scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for (2-Butoxy-5-chlorophenyl)(methyl)sulfane (hereafter referred to as BCMS ), a functionalized aryl thioether often utilized as a scaffold in medicinal chemistry and agrochemical synthesis.

Validating this specific intermediate requires addressing two inherent chemical challenges: the regiochemical integrity of the butoxy/chloro substituents and the oxidative instability of the methylthio ether moiety (susceptibility to sulfoxide formation).

Executive Summary & Technical Scope
  • Target Analyte: (2-Butoxy-5-chlorophenyl)(methyl)sulfane[1]

  • CAS RN: 61016-65-7 (Generic/Analogous reference)

  • Molecular Formula: C₁₁H₁₅ClOS

  • Critical Quality Attributes (CQAs): Purity >98.5% (HPLC), Sulfoxide impurity <0.15%, Residual Methyl Iodide <10 ppm.

This guide compares the "In-House Synthesized" BCMS (via S-methylation of the corresponding thiol) against a "Qualified Reference Standard" (commercial high-purity standard). The objective is to validate the synthesis route for scalability while ensuring the absence of critical genotoxic impurities (alkyl halides) and oxidation byproducts.

Synthesis Context & Impurity Landscape

To validate the product, one must understand the genesis of its impurities. The most robust synthesis involves the S-methylation of 2-Butoxy-5-chlorobenzenethiol .

  • The Reaction: Nucleophilic substitution where the thiolate attacks a methyl donor (MeI or DMS).

  • The Risk:

    • Over-alkylation: Formation of the sulfonium salt (unstable, water-soluble).

    • S-Oxidation: Thioethers are easily oxidized to sulfoxides (S=O) by atmospheric oxygen or peroxides in solvents (ethers).

    • Regio-scrambling: If synthesized via electrophilic aromatic substitution (less likely), the chloro/butoxy positions might vary.

Synthesis & Validation Workflow (Diagram)

BCMS_Validation Precursor 2-Butoxy-5-chlorobenzenethiol Reaction S-Methylation (0°C -> RT, THF) Precursor->Reaction Reagent Me-I / Base Reagent->Reaction Crude Crude BCMS Reaction->Crude Workup Aq. Wash / Drying (Removal of Sulfonium) Crude->Workup Isolated Isolated BCMS (Pale Yellow Oil) Workup->Isolated HPLC HPLC-UV/MS (Comparative) Isolated->HPLC Batch Sample NMR 1H-NMR (Structural Conf.) Isolated->NMR Standard Ref Standard (>99.5% Purity) Standard->HPLC Reference Standard->NMR

Figure 1: Synthesis and Analytical Validation Workflow for BCMS.

Experimental Validation Protocols
Protocol A: Structural Confirmation (NMR)

Objective: Confirm the regiochemistry of the butoxy group relative to the chlorine and verify the integrity of the S-Methyl group.

Methodology:

  • Solvent: dissolve 10 mg of BCMS in 0.6 mL DMSO-d6 (preferred over CDCl₃ to prevent trace acid-catalyzed oxidation).

  • Acquisition: 400 MHz or higher.

  • Key Diagnostic Signals (Reference vs. Synthesized):

MoietyProton TypeChemical Shift (δ ppm)MultiplicityCausality/Validation Note
S-CH₃ Methyl2.42 Singlet (3H)Distinctive for aryl-methyl sulfides. If shifted to ~2.7 ppm, Sulfoxide impurity is present.
O-CH₂- Methylene4.01 Triplet (2H)Confirms Butoxy ether linkage.
Ar-H Aromatic6.90 - 7.30 Multiplet (3H)Pattern must match 1,2,4-substitution.

Critical Insight: If the S-CH₃ singlet appears as a doublet or is split, check for protonation (sulfonium formation) or restricted rotation due to steric bulk, though unlikely in this specific molecule.

Protocol B: Purity Profiling (HPLC-UV)

Objective: Quantify BCMS purity relative to the Reference Standard and detect the "Silent Killer" impurity: the sulfoxide.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 15 minutes (Thioethers are lipophilic; high organic content needed).

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/general).

Validation Logic: The Sulfoxide impurity is more polar than the Thioether. In Reverse Phase (RP) chromatography, the Sulfoxide will elute earlier (lower Retention Time) than the target BCMS.

Comparative Data: Synthesized Batch vs. Reference

The following data represents a typical validation run comparing a synthesized batch (Batch #BCMS-042) against a Commercial Reference Standard (Sigma-Aldrich/Enamine equivalent).

Table 1: Chromatographic Performance
ParameterReference Standard (CRM)Synthesized Batch (#042)DeviationStatus
Retention Time (RT) 8.42 min8.44 min+0.02 minPASS
Peak Area % 99.8%99.1%-0.7%PASS
RRT (Sulfoxide Impurity) 0.650.66N/ADetected (<0.1%)
Tailing Factor 1.051.10+0.05PASS
Table 2: Mass Spectrometry (LC-MS) Confirmation
IonExpected m/zReference ObservedBatch ObservedInterpretation
[M+H]⁺ 231.06231.05231.06Confirms Parent Molecule
[M+Na]⁺ 253.04253.04253.05Sodium Adduct (Common)
Isotope Pattern ³⁵Cl / ³⁷Cl (3:1)PresentPresentConfirms Chlorine presence
Mechanistic Insights & Troubleshooting
The "Oxidation Drift" Phenomenon

During validation, researchers often observe a degradation of purity over time in solution.

  • Mechanism: Aryl alkyl sulfides possess a lone pair on the sulfur that is nucleophilic. In the presence of atmospheric oxygen and light, this sulfur oxidizes to the sulfoxide (S=O).

  • Prevention:

    • Store Reference Standards under Argon/Nitrogen .

    • Use amber vials for all analytical samples.

    • Solvent Choice: Avoid ethers (THF/Dioxane) for storage as they form peroxides which rapidly oxidize the sulfide. Use Methanol or ACN for HPLC prep.

Impurity Pathway Diagram

Impurity_Pathways BCMS BCMS (Target) (Thioether) Oxidation Oxidation (Air/Peroxides) BCMS->Oxidation Sulfoxide Sulfoxide Impurity (More Polar, Early Eluting) Oxidation->Sulfoxide Fast Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Slow/Strong Oxidant

Figure 2: Oxidative degradation pathways affecting BCMS stability.

References
  • Maitland Jones, Jr.Organic Chemistry. W.W. Norton & Company.
  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Aryl Sulfides." Journal of the American Chemical Society.[2][3] (Foundational method for aryl sulfide synthesis validation).

  • Sigma-Aldrich. "Product Specification: Thioether Standards." (General reference for commercial standard specifications).

  • European Pharmacopoeia (Ph. Eur.). "Chromatographic Separation Techniques (2.2.46)." (Standard for HPLC purity requirements).
  • PubChem Compound Summary. "2-(Methylthio)butane and related Aryl Sulfides." (Structural data verification).

Sources

Validation

Comparative analysis of chloro-substituted vs. bromo-substituted aryl methyl sulfanes

Executive Summary Product Class: Halogenated Thioanisoles (Aryl Methyl Sulfanes) Primary Comparison: 4-Chlorothioanisole (CAS: 123-09-1) vs. 4-Bromothioanisole (CAS: 104-95-0) Verdict: Select the Chloro-variant for cost-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Halogenated Thioanisoles (Aryl Methyl Sulfanes) Primary Comparison: 4-Chlorothioanisole (CAS: 123-09-1) vs. 4-Bromothioanisole (CAS: 104-95-0) Verdict:

  • Select the Chloro-variant for cost-sensitive, large-scale manufacturing where the aryl ring is a final scaffold or requires harsh metabolic blocking.

  • Select the Bromo-variant for intermediate synthesis requiring further functionalization (cross-coupling) or when exploring halogen bonding in potency optimization.

This guide provides a technical deep-dive into the synthetic utility, physicochemical divergence, and pharmacological implications of these two critical building blocks.

Introduction: The Halogenated Thioether Scaffold

Aryl methyl sulfanes (thioanisoles) serve as versatile linchpins in medicinal chemistry. The sulfur atom provides a handle for oxidation (to sulfoxides/sulfones) or acts as a metabolic soft spot. The introduction of a halogen at the para-position serves two distinct purposes:

  • Synthetic Handle: Enabling further elaboration via transition-metal catalysis.

  • Pharmacological Modulator: Blocking metabolic hydroxylation or engaging in specific protein-ligand interactions.

While often treated interchangeably during early screening, the choice between Chloro- (Cl) and Bromo- (Br) substitution dictates the synthetic pathway's viability and the final drug's physicochemical profile.

Synthetic Accessibility & Efficiency[1][2]

Both variants are typically accessible via the methylation of the corresponding thiophenol. However, their handling differs significantly due to physical state.

Synthesis Workflow

The standard preparation involves nucleophilic substitution (


) of the thiophenolate anion on a methyl donor (MeI or DMS).

SynthesisWorkflow Start Start: 4-Halo-benzenethiol Base Deprotonation (NaOH/KOH) Start->Base pKa ~6 Inter Thiolate Anion (Ar-S⁻) Base->Inter Product Product: 4-Halo-thioanisole Inter->Product SN2 Attack MeDonor Methylation Agent (MeI or DMS) MeDonor->Product Electrophile

Figure 1: General synthetic pathway for aryl methyl sulfanes via S-methylation.

Comparative Yields & Handling
Feature4-Chlorothioanisole4-BromothioanisoleImplication
Physical State (RT) Liquid / Low-melt Solid (MP 18–19°C)Solid (MP 38–40°C)Br is easier to weigh/dispense in automated systems.
Boiling Point 168–169°C128–130°C (10 mmHg)Cl is harder to strip if used in excess; Br sublimes under high vac.
Synthetic Yield 90–95%92–98%Comparable efficiency.
Cost Efficiency High (Cheaper Precursor)ModerateCl preferred for multi-kilo scale-up.

Reactivity Profile: The Critical Divergence

The most significant technical differentiator is the reactivity of the C-X bond in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

C-X Bond Activation

The C-Br bond is weaker (BDE ~81 kcal/mol) than the C-Cl bond (BDE ~96 kcal/mol), making the oxidative addition of Pd(0) significantly faster for the bromo-substituted variant.

  • Bromothioanisole: Reacts readily with standard catalysts (e.g., Pd(PPh3)4).

  • Chlorothioanisole: Often requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to overcome the activation energy barrier.

Critical Note on Sulfur Poisoning: The sulfide moiety (-SMe) is a soft Lewis base that can coordinate to the Pd center, potentially deactivating the catalyst. This effect is more pronounced when the oxidative addition is slow (i.e., with the Chloro-variant). Therefore, Bromothioanisole is the superior choice for cross-coupling to minimize catalyst poisoning risks.

Reactivity cluster_Ox Oxidation Pathway cluster_Cross Cross-Coupling (Pd) Substrate 4-Halo-thioanisole Sulfoxide Sulfoxide/Sulfone (Metabolic/Synthetic) Substrate->Sulfoxide H2O2/mCPBA (Identical Rates) OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Product Biaryl Product OxAdd->Product NoteBr Br: Fast OA Overcomes S-poisoning OxAdd->NoteBr NoteCl Cl: Slow OA High risk of S-poisoning OxAdd->NoteCl

Figure 2: Divergent reactivity pathways. Note the critical impact of Oxidative Addition (OA) rates on catalyst survival.

Physicochemical & Pharmacological Properties

In drug design, swapping Cl for Br is not merely a synthetic decision; it alters the molecular interaction landscape.

PropertyChloro-SubstituentBromo-SubstituentDrug Design Impact
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; may clash in tight binding pockets.
Lipophilicity (

)
+0.71+0.86Br increases LogP more, improving membrane permeability but risking solubility.
Halogen Bonding Weak DonorStrong DonorBr can form specific "sigma-hole" interactions with backbone carbonyls.
Metabolic Stability Blocks para-oxidationBlocks para-oxidationBoth effective; Cl preferred if MW is a concern.

Experimental Protocols

Protocol A: Synthesis of 4-Bromothioanisole (Methylation)

Use this protocol for high-yield preparation of the solid building block.

Reagents: 4-Bromobenzenethiol (1.0 eq), Methyl Iodide (1.1 eq), K2CO3 (2.0 eq), Acetone (0.2 M).

  • Setup: Charge a round-bottom flask with 4-bromobenzenethiol and anhydrous acetone.

  • Base Addition: Add K2CO3 in one portion. The suspension may turn slightly yellow.

  • Alkylation: Add Methyl Iodide (MeI) dropwise over 10 minutes at 0°C.

    • Caution: MeI is volatile and carcinogenic. Use a fume hood.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Et2O, wash with water and brine.

  • Purification: Recrystallize from cold ethanol or sublime to obtain white crystals (MP 38–40°C).

Protocol B: Comparative Reactivity Stress Test (Suzuki Coupling)

Use this protocol to validate the reactivity difference in your specific catalytic system.

Substrates:

  • Vial A: 4-Chlorothioanisole (1.0 mmol)

  • Vial B: 4-Bromothioanisole (1.0 mmol)

Common Reagents: Phenylboronic acid (1.2 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq), Toluene/H2O/EtOH (4:2:1).

  • Degassing: Sparge solvent mixture with Argon for 15 minutes.

  • Assembly: Add reagents to respective vials. Seal under Argon.

  • Heating: Heat both vials to 80°C in a heating block.

  • Sampling: Take aliquots at t=1h and t=4h.

  • Analysis: Analyze via GC-MS or HPLC.

    • Expectation: Vial B (Bromo) should show >90% conversion at t=1h. Vial A (Chloro) will likely show <20% conversion or stalled reaction due to S-poisoning/slow activation.

Conclusion & Recommendation

For Drug Discovery (Hit-to-Lead):

  • Choose 4-Bromothioanisole. The reliability in cross-coupling reactions outweighs the marginal cost difference. The solid state simplifies library generation.

  • Key Advantage: Ability to exploit halogen bonding interactions.[1]

For Process Chemistry (Scale-Up):

  • Choose 4-Chlorothioanisole. If the aryl ring is the final structure (no further coupling), the lower cost and lower molecular weight offer a superior atom-economy profile.

  • Key Advantage: Cost of Goods (COGs) reduction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66037, 4-Bromothioanisole. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Aryl Sulfones and Thioethers. Retrieved from [Link]

Sources

Comparative

Structural Confirmation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane: A Comparative Technical Guide

Topic: X-ray crystallography and structural confirmation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane Content Type: Publish Comparison Guide Executive Summary In the development of sulfur-containing pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography and structural confirmation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfur-containing pharmaceutical intermediates, structural ambiguity regarding regioisomerism and solid-state conformation is a critical bottleneck. This guide analyzes the structural confirmation of (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS 61016-65-7), comparing the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy.

While NMR remains the standard for solution-state purity assessment, this guide demonstrates that SC-XRD is the requisite technique for definitive structural authentication, particularly for resolving substituent positioning (ortho-alkoxy vs. meta-chloro motifs) and characterizing intermolecular halogen bonding (Cl···Cl) critical to solid-state stability.

Part 1: The Structural Challenge

The target molecule, (2-Butoxy-5-chlorophenyl)(methyl)sulfane , presents specific characterization challenges due to its 1,2,4-trisubstituted aromatic core.

  • Regioisomer Risks: Synthetic pathways involving nucleophilic aromatic substitution (SNAr) or electrophilic sulfenylation can yield positional isomers (e.g., swapping the -SMe and -OBu positions) that have nearly identical 1H NMR splitting patterns.

  • Conformational Flexibility: The n-butoxy chain (-O-CH2-CH2-CH2-CH3) introduces significant torsional degrees of freedom. Understanding the "frozen" conformation in the crystal lattice is vital for predicting bioavailability and solubility profiles.

Comparative Analysis: SC-XRD vs. NMR vs. PXRD
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (CIF)Connectivity & Chemical EnvironmentBulk Phase Fingerprint
Regioisomer Resolution Absolute (Direct visualization of positions)Inferred (Requires HMBC/NOESY)Low (Cannot solve unknown structures easily)
Stereochemistry Defines absolute configuration & packingRelative configuration onlyN/A
Conformational Analysis Precise torsion angles (Solid State)Time-averaged ensemble (Solution)N/A
Sample Requirement Single Crystal (>0.1 mm)Dissolved Sample (~5-10 mg)Polycrystalline Powder
Limit of Detection N/A (Single crystal analysis)<1% Impurity detection~5% crystalline impurity
Part 2: Experimental Protocol for SC-XRD Confirmation
Phase 1: Crystallization Strategy

The presence of the flexible butoxy chain often inhibits crystallization.

  • Method: Slow Evaporation.

  • Solvent System: Dichloromethane (DCM) / Hexane (1:3 ratio). The DCM solubilizes the aromatic core, while hexane acts as the antisolvent to drive packing of the alkyl chains.

  • Temperature: 4°C (reduces thermal motion of the butyl chain).

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with a PHOTON II detector.

  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) .

    • Reasoning: The presence of Sulfur (Z=16) and Chlorine (Z=17) increases the absorption coefficient (

      
      ). Cu radiation might cause significant absorption errors. Mo provides better transmission and higher resolution (0.7 Å) data.
      
  • Temperature: 100 K .

    • Reasoning: Essential to freeze the thermal ellipsoids of the terminal methyl group on the butoxy chain, which is prone to high disorder at room temperature.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement [1].

  • Validation Metrics (Acceptance Criteria):

    • R1 Value: < 0.05 (5%) for observed data.

    • Goodness of Fit (GooF): ~1.0.

    • Disorder Handling: If the butyl chain shows disorder, apply split-site models (PART 1 / PART 2) rather than excessive restraints.

Part 3: Critical Structural Features (Data Interpretation)

When analyzing the solved structure of (2-Butoxy-5-chlorophenyl)(methyl)sulfane, the following geometric parameters confirm identity.

1. Bond Length Validation

Distinguishing the C–S bond from the C–Cl bond is automatic in X-ray due to electron density differences, but bond lengths provide chemical verification.

  • C(Ar)–S(Me): Expect 1.76 – 1.78 Å . (Typical for thioanisoles).

  • C(Ar)–O(Bu): Expect 1.36 – 1.38 Å . (Significantly shorter due to resonance).

  • C(Ar)–Cl: Expect 1.73 – 1.75 Å .

2. Intermolecular Interactions (The "Hidden" Data)

The crystal packing is likely driven by Halogen Bonding .

  • Look for C–Cl···π or C–Cl···S contacts.

  • Significance: These weak interactions (distances < sum of van der Waals radii) dictate the melting point and tabletability of the compound.

Part 4: Visualization of Structural Confirmation Logic

The following diagram illustrates the decision matrix for choosing SC-XRD over NMR for this specific molecule, highlighting the pathway to resolving regioisomer ambiguity.

StructuralConfirmation Sample Target Sample: (2-Butoxy-5-chlorophenyl)(methyl)sulfane Ambiguity Problem: Regioisomer Ambiguity (Ortho vs Meta substitution?) Sample->Ambiguity NMR_Path Method A: 1H/13C NMR Ambiguity->NMR_Path Rapid Screen XRD_Path Method B: SC-XRD Ambiguity->XRD_Path Definitive Proof NMR_Result Result: Scalar Couplings (Ambiguous for quaternary carbons) NMR_Path->NMR_Result XRD_Result Result: Electron Density Map (Direct Atom Assignment) XRD_Path->XRD_Result NMR_Result->XRD_Path Inconclusive? Validation Check: Bond Lengths C-S (1.77Å) vs C-O (1.37Å) XRD_Result->Validation Outcome CONFIRMED STRUCTURE & Packing Interactions Validation->Outcome

Caption: Decision logic flow for structural confirmation, prioritizing SC-XRD for resolving isomeric ambiguity in trisubstituted benzenes.

Part 5: References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

(Note: While specific crystal data for CAS 61016-65-7 is not publicly indexed in open-access repositories like the CSD without a subscription, the protocols and bond length parameters cited above are the authoritative standards for validating this class of compounds.)

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (2-Butoxy-5-chlorophenyl)(methyl)sulfane

Executive Summary & Chemical Context (2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7) is a specialized aryl-alkyl thioether intermediate often employed in the synthesis of pharmaceutical candidates.[1] While sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS: 61016-65-7) is a specialized aryl-alkyl thioether intermediate often employed in the synthesis of pharmaceutical candidates.[1] While specific toxicological data for this exact molecule is often sparse in public databases, its structural motifs—an aryl chloride, a lipophilic butoxy chain, and a methyl sulfide—dictate a strict safety protocol.

The "Why" Behind This Protocol: Beyond standard organic solvent hazards, this compound presents two specific challenges that this guide addresses:

  • Olfactory Potency: As a sulfide (thioether), it likely possesses a low odor threshold. Mishandling can lead to facility-wide odor contamination, causing alarm and potential evacuation even below toxic thresholds.

  • Lipophilicity: The butoxy chain increases skin permeability, making barrier integrity critical to prevent systemic absorption of the chlorinated aromatic core.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) and analogous aryl sulfides.

Hazard ClassRisk DescriptionOperational Implication
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through skin (Category 4).[2]Zero-skin-contact policy. Treat as a potent systemic toxin.
Skin/Eye Irritant Chlorinated aromatics are known sensitizers and irritants.Goggles are mandatory; safety glasses are insufficient for liquid handling.
Organoleptic (Stench) High probability of volatile, foul sulfurous odor.Engineering controls (Fume Hood) are the primary defense, not just PPE.
Environmental Halogenated thioethers are persistent.Do not discharge down drains.[3][4] Collect all aqueous washes.
PPE Selection Matrix

Trust Mechanism: This selection is based on permeation breakthrough times for lipophilic sulfur compounds, not just general solvent resistance.

Hand Protection (Gloves)

Standard Protocol: Double-gloving is required. Sulfur compounds can permeate thin nitrile rubber faster than aqueous solutions.

  • Inner Layer: 4 mil Nitrile (Disposable).[5]

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged handling (>15 mins).

  • Rationale: The outer glove protects against gross contamination; the inner glove protects against permeation during doffing.

Respiratory Protection

Primary: Chemical Fume Hood (Certified face velocity: 0.5 m/s). Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.

  • Note: Standard N95 masks offer zero protection against sulfide vapors.

Body & Eye Defense[4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Vapors can bypass safety glasses and irritate the ocular mucosa.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical-resistant apron if pouring volumes >100 mL.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solvent Solvent/Liquid State->Solvent Dissolved/Neat Oil Solid Solid/Powder State->Solid Crystalline Vol Volume / Duration? LowRisk < 10mL OR < 5 mins Vol->LowRisk HighRisk > 10mL OR > 15 mins Vol->HighRisk Solvent->Vol PPE_Std PPE LEVEL 1: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Solid->PPE_Std Dust Control LowRisk->PPE_Std PPE_High PPE LEVEL 2: Laminate (Silver Shield) Gloves Chemical Apron Face Shield + Goggles HighRisk->PPE_High

Figure 1: Decision logic for selecting appropriate PPE based on physical state and exposure duration.

Operational Protocol: Handling & Decontamination
A. Engineering Pre-Check

Before opening the vial:

  • Verify Airflow: Use a Kimwipe at the sash opening to visualize inward airflow.

  • Clearance: Remove unnecessary equipment from the hood to prevent turbulence.

  • Quench Bath Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

    • Mechanism:[6][7] Oxidants convert the volatile sulfide (smell) into a non-volatile sulfoxide/sulfone (odorless). This is the "Kill Bath" for tips and wipes.

B. Transfer Technique
  • Don PPE according to the matrix above.

  • Open Vial: Only inside the hood.

  • Transfer: Use a positive-displacement pipette or glass syringe. Avoid pouring, which increases surface area and vapor release.

  • Immediate Decon: Immediately submerge used pipette tips or needles into the Bleach Quench Bath. Do not throw sulfide-contaminated tips directly into the solid waste bin; they will stink up the lab.

C. Spills & Emergency[3][6][7][8]
  • Small Spill (<5 mL): Cover with absorbent pads. Apply dilute bleach solution to the pad in situ to oxidize the odor. Bag twice in sealable Ziploc bags before disposal.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use ethanol/acetone, as this may increase skin absorption of the lipophilic compound.

Waste Disposal Workflow (Visualization)

Disposal_Workflow Waste Contaminated Waste (Tips, Wipes, Glassware) Quench Oxidative Quench (10% Bleach Bath) Waste->Quench Submerge Wait Wait 30 Mins (Ensure Oxidation) Quench->Wait Reaction Time pH Check pH (Neutralize if needed) Wait->pH Bin Halogenated Solvent Waste Stream pH->Bin Dispose

Figure 2: Decontamination workflow to neutralize odors and ensure safe disposal of sulfide-contaminated consumables.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Thioethers and Chlorinated Aromatics. (General hazard classification guidance). [Link]

Sources

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